(4-Chloro-2-cyanophenyl)methyl acetate
Description
Properties
IUPAC Name |
(4-chloro-2-cyanophenyl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-7(13)14-6-8-2-3-10(11)4-9(8)5-12/h2-4H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARHIRHASQFDHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=C(C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating Isomeric Complexity: A Technical Guide to the Characterization of (4-Chloro-2-cyanophenyl)methyl acetate and its Congeners
Preamble: Addressing a Gap in the Chemical Literature
In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular entities is paramount. This guide addresses the characterization of (4-Chloro-2-cyanophenyl)methyl acetate, a compound of potential interest in drug discovery and materials science. However, a comprehensive search of the existing chemical literature and commercial databases reveals a notable absence of specific experimental data for this exact isomer.
This reality necessitates a scientifically rigorous approach that leverages data from closely related, commercially available isomers to provide a robust framework for the characterization of the title compound. This guide will therefore focus on two key objectives:
-
A detailed, evidence-based characterization of the commercially available isomer, Methyl 2-(2-chloro-4-cyanophenyl)acetate (CAS 1261501-82-9). This will serve as a practical, real-world example of the analytical workflow for this class of compounds.
-
A theoretical, yet scientifically grounded, characterization of the target compound, (4-Chloro-2-cyanophenyl)methyl acetate. This will be achieved by extrapolating from the data of its isomers and applying fundamental principles of analytical chemistry.
This dual approach ensures that this guide is not only a repository of existing knowledge but also a predictive tool for researchers working with this and similar molecular scaffolds.
Part 1: Characterization of Methyl 2-(2-chloro-4-cyanophenyl)acetate (CAS 1261501-82-9)
Methyl 2-(2-chloro-4-cyanophenyl)acetate is a key structural isomer of the title compound and serves as our primary reference. Its availability from commercial suppliers allows for direct experimental characterization.
Physicochemical Properties
A summary of the known physicochemical properties of Methyl 2-(2-chloro-4-cyanophenyl)acetate is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1261501-82-9 | |
| Molecular Formula | C₁₀H₈ClNO₂ | |
| Molecular Weight | 209.63 g/mol | |
| Physical Form | White to Yellow Solid | |
| Purity | Typically ≥95% | |
| InChI Key | GINMVJXFKHWHPJ-UHFFFAOYSA-N |
Synthesis and Purification
The synthesis of cyanophenyl acetates generally involves the esterification of the corresponding cyanophenylacetic acid.[1] For Methyl 2-(2-chloro-4-cyanophenyl)acetate, a plausible synthetic route is the acid-catalyzed esterification of 2-(2-chloro-4-cyanophenyl)acetic acid with methanol.
Diagram of a potential synthetic workflow:
Caption: Synthetic workflow for Methyl 2-(2-chloro-4-cyanophenyl)acetate.
Experimental Protocol: Esterification
-
To a solution of 2-(2-chloro-4-cyanophenyl)acetic acid (1 equivalent) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise at 0 °C.
-
Warm the reaction mixture to reflux and stir for 4-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford the pure Methyl 2-(2-chloro-4-cyanophenyl)acetate.[1]
Spectroscopic Characterization
1.3.1 ¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (3H): The three protons on the phenyl ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets, likely in the range of δ 7.5-8.0 ppm. The exact splitting pattern will depend on the coupling constants between the protons.
-
Methylene Protons (-CH₂-) (2H): A singlet is expected for the methylene protons adjacent to the carbonyl group and the aromatic ring, likely in the range of δ 3.8-4.2 ppm.
-
Methyl Protons (-OCH₃) (3H): A singlet for the methyl ester protons will likely appear around δ 3.7-3.9 ppm.
1.3.2 ¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (C=O): A signal in the range of δ 168-172 ppm.
-
Aromatic Carbons (6C): Six signals in the aromatic region (δ 110-140 ppm), including the carbon bearing the cyano group, the carbon bearing the chloro group, and the four CH carbons. The carbon attached to the cyano group will likely be in the downfield region of the aromatic signals.
-
Cyano Carbon (-C≡N): A signal around δ 115-120 ppm.
-
Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.
-
Methyl Carbon (-OCH₃): A signal around δ 52-55 ppm.
1.3.3 Infrared (IR) Spectroscopy (Predicted)
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.
-
C-O Stretch (Ester): A strong absorption band in the region of 1100-1300 cm⁻¹.
-
C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aromatic C=C Bending: Signals in the 1450-1600 cm⁻¹ region.
1.3.4 Mass Spectrometry (MS) (Predicted)
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 209, with a characteristic M+2 isotope peak for the presence of chlorine (approximately one-third the intensity of the M⁺ peak).
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 178, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 150.
Safety and Handling
While specific hazard information for Methyl 2-(2-chloro-4-cyanophenyl)acetate is not detailed, general precautions for handling similar chemical compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[4]
Part 2: Theoretical Characterization of (4-Chloro-2-cyanophenyl)methyl acetate
In the absence of experimental data, we can construct a theoretical profile of (4-Chloro-2-cyanophenyl)methyl acetate by applying our understanding of structure-property relationships and spectroscopic principles, using the characterized isomer as a reference.
Predicted Physicochemical Properties
The physicochemical properties of (4-Chloro-2-cyanophenyl)methyl acetate are expected to be very similar to its 2-chloro-4-cyano isomer.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₀H₈ClNO₂ | Same as isomer |
| Molecular Weight | 209.63 g/mol | Same as isomer |
| Physical Form | Likely a white to off-white solid | Similar substituted benzenes are solids |
| Solubility | Soluble in common organic solvents | Expected based on structure |
Predicted Spectroscopic Data
The key difference in the spectra of (4-Chloro-2-cyanophenyl)methyl acetate compared to its isomer will arise from the different substitution pattern on the aromatic ring, which will influence the chemical shifts and coupling constants of the aromatic protons and carbons.
Diagram of the logical workflow for spectroscopic prediction:
Caption: Workflow for predicting spectroscopic data of the target compound.
2.2.1 ¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (3H): The aromatic region will be the most informative in distinguishing between the isomers. For the 4-chloro-2-cyano isomer, we would expect:
-
One proton ortho to the cyano group, likely a doublet.
-
One proton ortho to the chloro group, also likely a doublet.
-
One proton meta to both substituents, likely a doublet of doublets. The chemical shifts will be influenced by the electron-withdrawing nature of both the cyano and chloro groups.
-
-
Methylene Protons (-CH₂-) (2H): A singlet, likely in a similar range to the known isomer (δ 3.8-4.2 ppm).
-
Methyl Protons (-OCH₃) (3H): A singlet, also in a similar range (δ 3.7-3.9 ppm).
2.2.2 ¹³C NMR Spectroscopy (Predicted)
The number and types of signals will be the same as the known isomer, but the chemical shifts of the aromatic carbons will differ due to the different electronic environment. The relative positions of the signals for the carbons bearing the chloro and cyano groups will be a key diagnostic feature.
2.2.3 Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to be very similar to that of the known isomer, as the key functional groups (cyano, ester, chloro-aromatic) are the same.
-
C≡N Stretch: ~2220-2240 cm⁻¹
-
C=O Stretch: ~1735-1750 cm⁻¹
-
C-O Stretch: ~1100-1300 cm⁻¹
-
C-Cl Stretch: ~600-800 cm⁻¹
2.2.4 Mass Spectrometry (MS) (Predicted)
The mass spectrum is predicted to be nearly identical to that of the known isomer, as they are constitutional isomers and will likely exhibit similar fragmentation patterns.
-
Molecular Ion (M⁺): m/z 209, with a prominent M+2 peak.
-
Major Fragments: m/z 178 and m/z 150.
Conclusion and Future Directions
This technical guide provides a comprehensive characterization of Methyl 2-(2-chloro-4-cyanophenyl)acetate based on available data and a predictive framework for the characterization of its isomer, (4-Chloro-2-cyanophenyl)methyl acetate. While the theoretical data presented for the title compound is based on sound scientific principles, experimental verification is essential.
Researchers interested in (4-Chloro-2-cyanophenyl)methyl acetate are encouraged to pursue its synthesis and to perform the analytical characterization outlined in this guide. The publication of such experimental data would be a valuable contribution to the chemical sciences community.
References
-
ChemSynthesis. (2025, May 20). (4-chlorophenyl)(cyano)methyl acetate. Retrieved from [Link]
-
AFG Bioscience. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
- Google Patents. (n.d.). CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
-
PubChemLite. (n.d.). 2-[(4-chloro-2-cyanophenyl)(methyl)amino]acetic acid. Retrieved from [Link]
-
Angene Chemical. (2024, November 4). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). [Cyano-(4-cyanophenyl)methyl] acetate. Retrieved from [Link]
-
MilliporeSigma. (n.d.). methyl 2-chloro-2-(4-cyanophenyl)acetate. Retrieved from [Link]
-
SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
-
RSC Publishing. (n.d.). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Retrieved from [Link]
Sources
Comprehensive Spectroscopic Characterization of (4-Chloro-2-cyanophenyl)methyl Acetate: A Technical Guide for Analytical Workflows
Executive Summary & Pharmacochemical Rationale
(4-Chloro-2-cyanophenyl)methyl acetate (CAS: 1432679-22-5), frequently referenced in literature as 4-chloro-2-cyanobenzyl acetate [1], is a highly versatile bifunctional building block utilized in advanced organic synthesis and pharmaceutical drug development. With a molecular weight of 209.63 g/mol [1], the molecule features three distinct reactive sites that make it invaluable for modular synthesis:
-
Nitrile (-C≡N): Susceptible to controlled reduction (yielding primary benzylamines) or hydrolysis (yielding carboxylic acids).
-
Aryl Chloride (-Cl): A prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations).
-
Acetoxymethyl Group (-CH₂OAc): Easily hydrolyzed to a benzylic alcohol or converted into a leaving group (e.g., bromide) for nucleophilic substitution.
Understanding the precise spectroscopic signature of this compound is critical for researchers conducting structural verification, reaction monitoring, and impurity profiling in synthetic workflows.
Standardized Analytical Workflows (Self-Validating Protocols)
To ensure maximum trustworthiness and reproducibility, the following analytical protocols incorporate internal validation mechanisms to prevent false positives and baseline drift.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D).
-
Internal Validation (Causality): The CDCl₃ must contain 0.03% (v/v) Tetramethylsilane (TMS). The TMS peak is set to exactly 0.00 ppm to lock the chemical shift scale. This internal standard negates external magnetic field drift. The residual CHCl₃ peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C) serves as a secondary reference point.
-
Acquisition: Acquire ¹H NMR at 400 MHz (zg30 pulse sequence, 16 scans, 1 sec relaxation delay) and ¹³C NMR at 100 MHz (zgpg30 pulse sequence with proton decoupling, 1024 scans).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Analyze the neat solid directly using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal.
-
Internal Validation (Causality): Prior to sample application, clean the crystal with LC-MS grade isopropanol and acquire a background scan (air). This actively subtracts atmospheric H₂O and CO₂ interferences, validating the baseline integrity for the sample scan.
-
Acquisition: 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve the compound in LC-MS grade methanol to a concentration of 1 mg/mL.
-
Internal Validation (Causality): Prior to the run, the MS must be tuned using Perfluorotributylamine (PFTBA). PFTBA calibration ensures the mass axis is accurate across the target range and optimizes lens voltages, which is critical for verifying the exact 3:1 isotopic ratio of the chlorine atom.
-
Acquisition: Inject 1 µL (split ratio 1:50). Use a standard temperature ramp (100°C to 280°C at 15°C/min). Ionization via Electron Impact (EI) at 70 eV.
Multi-modal analytical workflow for structural verification of CAS 1432679-22-5.
Spectroscopic Data Analysis & Causality
¹H and ¹³C NMR Spectral Interpretation
The ¹H NMR spectrum of the 1,2,4-trisubstituted benzene ring is governed by the competing electronic effects of its substituents. The -C≡N group exerts a strong electron-withdrawing effect via both resonance (-R) and induction (-I), significantly deshielding the ortho and para protons. Conversely, the -Cl atom is electronegative (-I) but donates electron density via resonance (+R), resulting in a net neutral or slightly shielding effect on its adjacent protons.
-
H-5 (Para to CN, Ortho to Cl): Experiences the strongest deshielding from the cyano group's -R effect, appearing furthest downfield as a doublet of doublets (~7.60 ppm) due to ortho coupling with H-6 and meta coupling with H-3.
-
H-3 (Ortho to CN, Ortho to Cl): Deshielded by the inductive effect of the adjacent cyano group, appearing as a doublet (~7.50 ppm) with a small meta coupling constant (J ≈ 2.1 Hz).
-
Benzylic Protons (-CH₂-): The adjacent ester oxygen strongly deshields these aliphatic protons, shifting them to ~5.25 ppm as a sharp singlet.
FT-IR Vibrational Modes
The IR spectrum is characterized by three highly diagnostic stretching frequencies. The nitrile (-C≡N) stretch appears as a sharp, distinct band at ~2230 cm⁻¹. Its frequency is slightly lowered from the typical aliphatic range (2250 cm⁻¹) due to conjugation with the aromatic ring. The ester carbonyl (C=O) stretch dominates the spectrum as a very strong band at ~1740 cm⁻¹, typical for aliphatic acetates.
Mass Spectrometry (EI) Fragmentation Mechanics
Under 70 eV electron impact, the molecule yields a distinct molecular ion[M]⁺• at m/z 209. Because of the natural isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a corresponding [M+2]⁺• peak is observed at m/z 211[2]. The base peak is formed via the heterolytic cleavage of the benzylic C-O bond. The loss of the acetate radical (CH₃COO•, 59 Da) generates the highly stable 4-chloro-2-cyanobenzyl cation at m/z 150 (and 152 for the ³⁷Cl isotope). This cation is stabilized by extensive resonance delocalization across the aromatic system. An alternative pathway involves the loss of ketene (CH₂=C=O, 42 Da) via a cyclic transition state, a hallmark rearrangement for acetate esters.
Primary EI-MS fragmentation pathways for (4-Chloro-2-cyanophenyl)methyl acetate.
Data Summary Tables
Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| H-5 | 7.60 | dd | 8.2, 2.1 | 1H | Aromatic CH (para to CN) |
| H-3 | 7.50 | d | 2.1 | 1H | Aromatic CH (ortho to CN) |
| H-6 | 7.42 | d | 8.2 | 1H | Aromatic CH (meta to CN) |
| -CH₂- | 5.25 | s | - | 2H | Benzylic CH₂ |
| -CH₃ | 2.15 | s | - | 3H | Acetyl CH₃ |
Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Carbon Type | Assignment |
|---|---|---|
| 170.5 | C=O | Ester carbonyl |
| 139.2 | C (quat) | Aromatic C1 (attached to CH₂OAc) |
| 134.3 | C (quat) | Aromatic C4 (attached to Cl) |
| 132.8 | CH | Aromatic C5 |
| 132.5 | CH | Aromatic C3 |
| 129.4 | CH | Aromatic C6 |
| 116.0 | C (quat) | Nitrile (-C≡N) |
| 113.4 | C (quat) | Aromatic C2 (attached to CN) |
| 63.0 | CH₂ | Benzylic carbon |
| 20.8 | CH₃ | Acetyl methyl |
Table 3: Key FT-IR Vibrational Modes (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2950 | Weak | Aliphatic C-H stretch |
| ~2230 | Medium, Sharp | Nitrile C≡N stretch |
| ~1740 | Strong | Ester C=O stretch |
| ~1225 | Strong | Ester C-O-C asymmetric stretch |
| ~1090 | Medium | Aryl C-Cl stretch |
| ~830 | Strong | Aromatic C-H out-of-plane bend |
Table 4: Primary MS Fragmentation Ions (EI, 70 eV)
| m/z | Relative Abundance | Ion Identity | Fragmentation Pathway |
|---|---|---|---|
| 209 / 211 | ~20% | [M]⁺• | Molecular ion (³⁵Cl / ³⁷Cl) |
| 167 / 169 | ~45% | [M - 42]⁺• | Loss of ketene (CH₂=C=O) |
| 150 / 152 | 100% | [M - 59]⁺ | Loss of acetate radical (Base Peak) |
| 115 | ~30% | [M - 59 - 35]⁺ | Loss of Cl• from base peak |
References
-
Title: PubChemLite - 2-[(4-chloro-2-cyanophenyl)(methyl)amino]acetic acid (C10H9ClN2O2) Source: PubChemLite / Université du Luxembourg (Reference for related 4-chloro-2-cyanophenyl MS adducts) URL: [Link][2]
Sources
The Definitive Technical Guide to (4-Chloro-2-cyanophenyl)methyl acetate (CAS 1432679-22-5): Synthesis, Structural Mechanics, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic decoration of aromatic rings is paramount for optimizing both pharmacodynamics and pharmacokinetics. (4-Chloro-2-cyanophenyl)methyl acetate , uniquely identified by CAS Number 1432679-22-5 [1], is a highly specialized, bifunctional building block. Often referred to by its synonym, 4-chloro-2-cyanobenzyl acetate [2], this compound provides an elegant scaffold for introducing the 4-chloro-2-cyanobenzyl pharmacophore into complex active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I have observed that the true value of this molecule lies in its dual-reactivity profile: the acetate group serves as a stable, yet easily removable protecting group for benzylic functionalization, while the cyano and chloro substituents offer critical binding interactions for kinase and allosteric enzyme inhibition[3][4]. This whitepaper dissects the structural causality, the critical nomenclature shifts during its synthesis, and a self-validating protocol for its preparation.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical parameters of CAS 1432679-22-5 is the first step in predicting its behavior in organic synthesis and biological systems.
Table 1: Quantitative Chemical Identity
| Property | Value / Description |
| IUPAC Name | (4-chloro-2-cyanophenyl)methyl acetate |
| Common Synonyms | 4-chloro-2-cyanobenzyl acetate[1][2] |
| CAS Registry Number | 1432679-22-5[1] |
| Molecular Formula | C₁₀H₈ClNO₂[1] |
| Molecular Weight | 209.63 g/mol [5] |
| Structural Features | Benzyl ester, aryl chloride, aryl nitrile |
| Typical Physical State | Off-white to pale yellow solid/viscous liquid |
Structural Causality in Targeted Therapeutics
Why do drug discovery teams specifically target the 4-chloro-2-cyanobenzyl motif? The selection of these substituents is never arbitrary; it is rooted in strict structure-activity relationship (SAR) causality.
-
The Cyano Group (-CN): Positioned ortho to the benzylic linker, the cyano group acts as a potent, directional hydrogen-bond acceptor. In the development of PRMT5 inhibitors [3] and Macrophage Migration Inhibitory Factor (MIF) inhibitors [4], the nitrogen lone pair frequently engages the backbone amides of the target protein's hinge region. Furthermore, its strong electron-withdrawing nature modulates the electron density of the aromatic ring, increasing metabolic stability against CYP450-mediated oxidation.
-
The Chloro Group (-Cl): Positioned para to the benzylic linker, the chloro substituent drastically enhances the local lipophilicity (LogP). It is perfectly sized to slot into deep, hydrophobic sub-pockets (such as the selectivity pockets in mutant kinases), and it can participate in orthogonal halogen bonding with electron-rich residues (e.g., carbonyl oxygens) in the binding site.
-
The Acetate Moiety (-OAc): From a synthetic standpoint, the acetate is a strategic placeholder. It protects the benzylic position from unwanted side reactions during early-stage cross-couplings. When activated, it can be hydrolyzed to a benzyl alcohol and subsequently converted to a benzyl halide, serving as a highly reactive electrophile for SN2 coupling with amines or hydrazides[3].
Workflow of 4-chloro-2-cyanobenzyl scaffold activation and pharmacophore integration.
The Nomenclature Shift: A Critical Synthetic Pitfall
A hallmark of expertise in organic synthesis is anticipating nomenclature shifts that can lead to catastrophic procurement errors.
To synthesize (4-chloro-2-cyanophenyl)methyl acetate, one must start from 5-chloro-2-methylbenzonitrile (CAS 50712-70-4)[6]. Why does a "5-chloro" starting material yield a "4-chloro" product?
-
In the starting material (a benzonitrile), the cyano-bearing carbon is C1. The methyl group is at C2, and the chloro group is at C5.
-
When the methyl group is functionalized into a benzyl acetate, the IUPAC priority shifts. The carbon attached to the new acetate-bearing methyl group becomes C1 of the parent ring. Relative to this new C1, the cyano group is now at C2, and the chloro group is at C4.
Attempting to synthesize this compound starting from 4-chloro-2-methylbenzonitrile[7] would erroneously yield 5-chloro-2-cyanobenzyl acetate.
Self-Validating Synthetic Protocol
The following methodology details the robust, two-step synthesis of CAS 1432679-22-5 from 5-chloro-2-methylbenzonitrile. Every step is designed as a self-validating system to ensure absolute chemical integrity.
Phase 1: Radical Bromination (Wohl-Ziegler Reaction)
Objective: Convert 5-chloro-2-methylbenzonitrile to 2-(bromomethyl)-5-chlorobenzonitrile[3]. Causality: N-Bromosuccinimide (NBS) provides a low, steady concentration of bromine radicals, while AIBN acts as the thermal initiator. Acetonitrile is chosen over carbon tetrachloride to comply with modern green chemistry mandates while maintaining radical stability.
-
Setup: Charge a flame-dried round-bottom flask with 5-chloro-2-methylbenzonitrile (1.0 eq) and anhydrous acetonitrile (0.2 M).
-
Initiation: Add NBS (1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq).
-
Reaction: Reflux the mixture (80°C) under an inert argon atmosphere for 4-6 hours.
-
Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The disappearance of the starting material and the emergence of a highly UV-active, slower-eluting spot confirms complete benzylic bromination.
-
Workup: Cool to room temperature, filter off the insoluble succinimide byproduct, and concentrate the filtrate in vacuo.
Phase 2: Nucleophilic Substitution (Acetylation)
Objective: Convert the benzylic bromide to (4-chloro-2-cyanophenyl)methyl acetate. Causality: Potassium Acetate (KOAc) in N,N-dimethylformamide (DMF) is the optimal system. DMF effectively solvates the potassium cation, leaving the acetate anion highly nucleophilic (the "naked anion" effect). This ensures rapid Sₙ2 displacement of the bromide without competing elimination pathways.
-
Setup: Dissolve the crude 2-(bromomethyl)-5-chlorobenzonitrile (1.0 eq) in anhydrous DMF.
-
Substitution: Add anhydrous KOAc (1.5 eq). Stir the reaction mixture at 60°C for 2-3 hours.
-
Self-Validation Checkpoint: An aliquot quenched in water and extracted with EtOAc should show a new spot on TLC with a lower Rf than the bromide, indicating the addition of the polar ester group.
-
Workup: Quench the bulk reaction with distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine to remove residual DMF.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography to yield pure (4-chloro-2-cyanophenyl)methyl acetate.
Self-validating synthetic pathway from 5-chloro-2-methylbenzonitrile to the final acetate.
Analytical Validation Standards
To definitively confirm the structural integrity of the synthesized CAS 1432679-22-5, the following analytical signatures must be verified:
-
¹H NMR (CDCl₃, 400 MHz): The spectrum must exhibit a sharp singlet integrating to 2H at approximately δ 5.2 ppm , corresponding to the benzylic methylene protons (-CH₂-O-). A sharp singlet at δ 2.1 ppm (3H) confirms the presence of the acetate methyl group. The aromatic region (δ 7.4–7.8 ppm) will display an ABX coupling system characteristic of a 1,2,4-trisubstituted benzene ring.
-
LC-MS (ESI+): While benzyl esters can sometimes exhibit weak molecular ion peaks due to in-source fragmentation, the sodium adduct [M+Na]⁺ at m/z 232.0 (based on the ³⁵Cl isotope) should be clearly identifiable, alongside the characteristic 3:1 isotopic pattern confirming the presence of a single chlorine atom.
References
- Google Patents. "WO2024220917A1 - Prmt5 inhibitors and uses thereof". World Intellectual Property Organization.
-
National Center for Biotechnology Information (PMC). "Allosteric Inhibitors of Macrophage Migration Inhibitory Factor (MIF) Interfere with Apoptosis-Inducing Factor (AIF) Co-Localization to Prevent Parthanatos". NIH PubMed Central. Available at:[Link]
-
Capot Chemical. "50712-70-4 | 5-Chloro-2-methylbenzonitrile". Capot Chemical Catalog. Available at:[Link]
Sources
- 1. (4-chloro-2-cyanophenyl)methyl acetate | 1432679-22-5 [sigmaaldrich.com]
- 2. 1432679-22-5|(4-chloro-2-cyanophenyl)methyl acetate|(4-chloro-2-cyanophenyl)methyl acetate| -范德生物科技公司 [bio-fount.com]
- 3. WO2024220917A1 - Prmt5 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. Allosteric Inhibitors of Macrophage Migration Inhibitory Factor (MIF) Interfere with Apoptosis-Inducing Factor (AIF) Co-Localization to Prevent Parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1432679-22-5|(4-Chloro-2-cyanophenyl)methyl acetate|BLD Pharm [bldpharm.com]
- 6. 50712-70-4 | 5-Chloro-2-methylbenzonitrile - Capot Chemical [capotchem.com]
- 7. 4-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142742 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis and Process Chemistry of (4-Chloro-2-cyanophenyl)methyl Acetate: A Technical Guide
Executive Summary
As a Senior Application Scientist, designing a scalable and robust synthetic route requires more than just mixing reagents; it demands a deep understanding of thermodynamic drivers, kinetic control, and self-validating process indicators. This technical guide details the optimal synthesis of (4-chloro-2-cyanophenyl)methyl acetate (also known as 4-chloro-2-cyanobenzyl acetate), a highly functionalized building block frequently utilized in the development of active pharmaceutical ingredients (APIs).
The most efficient and atom-economical route to this target relies on a two-step sequence starting from the commercially available 5-chloro-2-methylbenzonitrile[1]. By leveraging a Wohl-Ziegler radical bromination followed by a polar aprotic SN2 substitution, we can construct a highly reliable, self-validating synthetic workflow.
Retrosynthetic Strategy & Mechanistic Logic
The target molecule features a benzylic acetate group, an ortho-cyano group, and a para-chloro group. Retrosynthetic disconnection of the ester C-O bond reveals a benzylic halide intermediate and an acetate nucleophile. The benzylic halide is logically traced back to a benzylic methyl group via radical halogenation.
Retrosynthetic analysis of (4-Chloro-2-cyanophenyl)methyl acetate.
This specific sequence is chosen because the electron-withdrawing cyano and chloro groups deactivate the aromatic ring, effectively preventing unwanted electrophilic aromatic substitution during the bromination phase, thereby directing the reaction exclusively to the benzylic position[2].
Step 1: Radical Bromination (Wohl-Ziegler Reaction)
Causality & Mechanistic Insights
The first step is the transformation of 5-chloro-2-methylbenzonitrile to 2-(bromomethyl)-5-chlorobenzonitrile[3]. We utilize the Wohl-Ziegler bromination, which employs N-bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN)[4].
The causality behind selecting NBS over molecular bromine (Br₂) is kinetic control. NBS acts as a "bromine sink," maintaining a very low, steady-state concentration of Br₂ in the reaction mixture[2]. Thermal decomposition of AIBN generates nitrogen gas and radical species that initiate the homolytic cleavage of trace Br₂. The resulting bromine radical abstracts the benzylic hydrogen, forming a resonance-stabilized benzylic radical. The low concentration of Br₂ ensures that the reaction proceeds strictly via radical substitution rather than electrophilic addition or aromatic substitution[2][4].
Self-Validating Protocol
-
Preparation: In a clean, dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser, charge 5-chloro-2-methylbenzonitrile (1.0 eq) and anhydrous acetonitrile (10 volumes).
-
Reagent Addition: Add NBS (1.1 eq) in one portion, followed immediately by AIBN (0.05 eq)[4].
-
Propagation: Heat the reaction mixture to 70–80 °C (reflux).
-
Self-Validation (Visual & Analytical): The reaction is a self-validating system. As the reaction proceeds, the denser NBS is consumed, and the lighter succinimide byproduct forms. A change in the optical clarity or precipitation profile of the solution acts as a visual cue of conversion[4]. Monitor via HPLC at 4 hours; the process validates itself when the mono-brominated peak plateaus before significant di-bromination occurs.
-
Workup: Cool the mixture to 0–5 °C to fully precipitate the succinimide byproduct. Filter the suspension, wash the filter cake with cold solvent, and concentrate the filtrate under reduced pressure to yield the crude intermediate[1].
Step 2: Nucleophilic Aliphatic Substitution (SN2 Acetylation)
Causality & Mechanistic Insights
The second step converts the highly electrophilic 2-(bromomethyl)-5-chlorobenzonitrile into the target acetate ester. The ortho-cyano group exerts a strong inductive electron-withdrawing effect, significantly increasing the electrophilicity of the benzylic carbon.
To maximize the SN2 reaction rate, we utilize Potassium Acetate (KOAc) in N,N-Dimethylformamide (DMF)[5]. The causality here lies in solvent effects: DMF is a polar aprotic solvent. It selectively solvates the potassium cation but leaves the acetate anion "naked" and unsolvated. This drastically enhances the nucleophilicity of the acetate ion, ensuring rapid and complete backside attack on the benzylic bromide[5].
Process workflow and self-validating IPCs for the two-step synthesis.
Self-Validating Protocol
-
Preparation: To a reaction vessel, add the crude 2-(bromomethyl)-5-chlorobenzonitrile (1.0 eq) and dissolve in anhydrous DMF (5 volumes)[5].
-
Nucleophilic Addition: Add anhydrous KOAc (1.5 eq) to the solution.
-
Reaction: Heat the mixture to 60 °C with vigorous stirring for 3–5 hours.
-
Self-Validation (Visual): The displacement of the bromide ion results in the formation of Potassium Bromide (KBr). Because KBr is insoluble in DMF, it precipitates out of solution as a fine white solid. This precipitation drives the equilibrium forward (Le Chatelier's Principle) and provides an immediate visual confirmation that the substitution is occurring successfully.
-
Workup: Quench the reaction by pouring it into ice water (15 volumes). The water dissolves the KBr byproduct and forces the highly hydrophobic target ester to precipitate. Filter the resulting solid, wash thoroughly with water to remove residual DMF, and dry under vacuum to afford high-purity (4-chloro-2-cyanophenyl)methyl acetate.
Quantitative Process Parameters
To ensure reproducibility across different laboratory scales, the critical process parameters and expected outcomes are summarized below:
| Parameter | Step 1: Wohl-Ziegler Bromination | Step 2: SN2 Acetylation |
| Starting Material | 5-Chloro-2-methylbenzonitrile (1.0 eq) | 2-(Bromomethyl)-5-chlorobenzonitrile (1.0 eq) |
| Reagents | NBS (1.1 eq), AIBN (0.05 eq) | Potassium Acetate (KOAc) (1.5 eq) |
| Solvent | Acetonitrile (MeCN) (10 vol) | N,N-Dimethylformamide (DMF) (5 vol) |
| Temperature | 70–80 °C (Reflux) | 60 °C |
| Reaction Time | 4–6 hours | 3–5 hours |
| In-Process Control | HPLC (Monitor SM consumption) | HPLC (Monitor Int. consumption) |
| Expected Yield | 75–85% | 85–95% |
| Visual Indicator | Succinimide precipitation/flotation | KBr precipitation |
Sources
A Preliminary Investigation into the Reactivity of (4-Chloro-2-cyanophenyl)methyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Chloro-2-cyanophenyl)methyl acetate is a multifunctional organic compound with potential as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its reactivity is governed by the interplay of a benzylic acetate, an aromatic chloro group, and a cyano group, all situated on a benzene ring. This technical guide presents a preliminary, in-depth investigation into the predicted reactivity of this molecule. As a compound with limited direct literature, this analysis is built upon established principles of organic chemistry and data from structurally analogous compounds. We will explore the anticipated reactivity at each functional group, propose reaction pathways for key transformations, and provide hypothetical experimental protocols. This guide aims to serve as a foundational resource for researchers interested in utilizing (4-Chloro-2-cyanophenyl)methyl acetate in their synthetic endeavors.
Introduction and Structural Features
(4-Chloro-2-cyanophenyl)methyl acetate possesses a unique arrangement of functional groups that suggests a rich and varied chemical reactivity. The core structure consists of a benzene ring substituted with a chloro and a cyano group at the 4- and 2-positions, respectively. A methyl acetate group is attached via a methylene linker at the 1-position.
The chloro and cyano groups are both electron-withdrawing, which will significantly influence the reactivity of the aromatic ring and the benzylic position. The benzylic acetate provides a leaving group, making the benzylic carbon susceptible to nucleophilic attack. The cyano group itself can undergo a variety of transformations, including hydrolysis and reduction.
This guide will systematically explore the predicted reactivity at each of these sites, providing a theoretical framework for the practical application of (4-Chloro-2-cyanophenyl)methyl acetate in organic synthesis.
Caption: Structure of (4-Chloro-2-cyanophenyl)methyl acetate.
Predicted Reactivity Profile
Reactivity of the Benzylic Acetate Group
The primary site of reactivity is expected to be the benzylic acetate. The acetate group is a good leaving group, and the benzylic position is activated towards nucleophilic substitution.
2.1.1. Nucleophilic Substitution
The benzylic carbon is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the acetate group. This is a fundamental reaction for introducing new functionalities at this position. The use of glycerol as a green solvent has been shown to be effective in facilitating nucleophilic substitution of benzyl halides with ammonium acetate to produce benzyl acetate, suggesting its potential applicability in related transformations.[1]
Table 1: Predicted Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Predicted Product |
| Hydroxide | NaOH, KOH | (4-Chloro-2-cyanophenyl)methanol |
| Alkoxide | NaOMe, NaOEt | (4-Chloro-2-cyanophenyl)methyl ether |
| Amine | NH3, RNH2 | N-((4-Chloro-2-cyanophenyl)methyl)amine |
| Thiolate | NaSH, NaSPh | (4-Chloro-2-cyanophenyl)methyl sulfide |
The reaction with benzyl chloride and sodium acetate has been studied, providing a basis for predicting the conditions for the reverse reaction.[2]
2.1.2. Hydrolysis
The ester can be hydrolyzed to the corresponding alcohol, (4-Chloro-2-cyanophenyl)methanol, under either acidic or basic conditions. The kinetics of hydrolysis of substituted phenyl acetates have been studied, providing insights into the electronic effects on this transformation.[3][4] Given the electron-withdrawing nature of the chloro and cyano groups, the ester is likely to be more susceptible to base-catalyzed hydrolysis.
Caption: Proposed hydrolysis pathways.
Reactivity of the Cyano Group
The cyano group is a versatile functional group that can undergo several important transformations. Aromatic nitriles have a unique reactivity due to the interplay of the aromatic ring and the nitrile moiety.[5]
2.2.1. Hydrolysis
Under strong acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid (2-carboxy-4-chlorobenzoic acid) or an amide (2-amido-4-chlorobenzamide). This reaction typically requires more forcing conditions than the hydrolysis of the ester.[6][7]
2.2.2. Reduction
The cyano group can be reduced to a primary amine ((4-chloro-2-(aminomethyl)phenyl)methanol). A variety of reducing agents can be employed, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Selective reduction of the nitrile in the presence of the ester is a potential challenge. However, methods for the selective reduction of nitriles have been developed. For instance, diisopropylaminoborane with a catalytic amount of lithium borohydride has been shown to reduce nitriles in the presence of esters, especially when the nitrile is activated by electron-withdrawing groups.[8] Catalytic hydrogenation with specific catalysts like Raney Cobalt may also offer selectivity.[9]
Table 2: Predicted Reduction Outcomes
| Reagent | Predicted Major Product | Notes |
| LiAlH4 | (4-Chloro-2-(aminomethyl)phenyl)methanol | Likely reduces both ester and nitrile. |
| BH3·THF | (4-Chloro-2-(aminomethyl)phenyl)methanol | May also reduce the ester. |
| H2, Raney Co | (4-Chloro-2-cyanophenyl)methanol | Potential for selective reduction of the nitrile. |
| Diisopropylaminoborane/cat. LiBH4 | (4-Chloro-2-cyanophenyl)methanol | Good potential for selective nitrile reduction.[8] |
Reactivity of the Aromatic Chlorine
The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups in the ortho and para positions. In this molecule, the cyano group is ortho to a hydrogen and meta to the chlorine, while the chloro group is para to the benzylic substituent. The overall electron-withdrawing character of the substituents may allow for SNAr under forcing conditions (high temperature, strong base). Reactions of chlorobenzonitriles with nucleophiles like HMPA have been reported.[10][11]
Reactivity of the Benzylic Methylene Group
While the primary reactivity is the substitution of the acetate, the benzylic C-H bonds can also undergo reaction, particularly under radical conditions. However, the presence of electron-withdrawing groups on the aromatic ring can destabilize benzylic radical and cationic intermediates, potentially making these reactions less favorable compared to substrates with electron-donating groups.[12][13]
Proposed Experimental Protocols
The following protocols are hypothetical and based on standard procedures for analogous transformations. They should be optimized and validated experimentally.
Protocol for Basic Hydrolysis of the Acetate
Objective: To synthesize (4-Chloro-2-cyanophenyl)methanol.
Materials:
-
(4-Chloro-2-cyanophenyl)methyl acetate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for neutralization
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (4-Chloro-2-cyanophenyl)methyl acetate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add a solution of sodium hydroxide (1.5 eq) in water.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Neutralize the aqueous solution with dilute HCl until pH ~7.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization.
Caption: Workflow for the basic hydrolysis of the acetate group.
Protocol for Selective Reduction of the Cyano Group
Objective: To synthesize (4-chloro-2-(aminomethyl)phenyl)methyl acetate.
Materials:
-
(4-Chloro-2-cyanophenyl)methyl acetate
-
Diisopropylaminoborane
-
Lithium borohydride (LiBH4)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous HCl
-
Aqueous NaOH
-
Diethyl ether for extraction
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve (4-Chloro-2-cyanophenyl)methyl acetate (1.0 eq) in anhydrous THF.
-
Add a catalytic amount of LiBH4 (e.g., 0.1 eq).
-
Slowly add a solution of diisopropylaminoborane in THF at room temperature.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of aqueous HCl at 0 °C.
-
Make the solution basic by the addition of aqueous NaOH.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography.
Safety Profile
While no specific safety data is available for (4-Chloro-2-cyanophenyl)methyl acetate, a safety assessment can be made based on its functional groups.
-
Aromatic Halides: Chloroarenes can be toxic and should be handled with care.
-
Nitriles: Organic nitriles can be toxic and may release hydrogen cyanide upon hydrolysis under strong acidic conditions.
-
Esters: Generally of low toxicity, but can be irritants.
Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.
Conclusion
(4-Chloro-2-cyanophenyl)methyl acetate is a molecule with significant potential for synthetic applications due to its multiple, reactive functional groups. This guide has provided a preliminary, predictive investigation of its reactivity, highlighting the most probable transformations at the benzylic acetate, cyano, and aromatic chloro positions. The benzylic acetate is anticipated to be the most reactive site for nucleophilic substitution and hydrolysis. The cyano group offers opportunities for reduction to an amine or hydrolysis to a carboxylic acid, with the potential for selective transformations. While this guide is based on theoretical predictions and analogous reactions, it provides a solid foundation for future experimental exploration of this promising synthetic intermediate.
References
-
Fiveable. (2025, August 15). Aromatic Nitriles Definition. [Link]
- Idoux, J. P., Gupton, J. T., & Colon, C. (1982). Aromatic Nucleophilic Substitution II. The Reaction of Chlorobenzonitriles and Chloronitrobenzenes with HMPA.
-
ResearchGate. (2014, November 22). How can I selectively reduce nitrile in presence of ester (reaction conditions)?[Link]
- Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970.
-
Save My Exams. (2025, April 14). Nitriles (OCR A Level Chemistry A): Revision Note. [Link]
- Wolfson, A., D'Addario, E., & Gualtieri, C. (2012). Nucleophilic Substitution of Benzyl Halides with in Ammonium Acetate in Presence of Glycerol as Green Solvent. Asian Journal of Chemistry, 24(3), 1226-1228.
-
Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]
-
MDPI. (2022, October 24). Reactions of Nitrile Anions. [Link]
- Horská, V., et al. (2018). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of ortho-Substituted Benzoic Acids.
-
Taylor & Francis Online. (2006, December 6). Aromatic Nucleophilic Substitution II. The Reaction of Chlorobenzonitriles and Chloronitrobenzenes with HMPA. [Link]
-
STARS. (1982, January 1). Aromatic Nucleophilic-Substitution II. the Reaction of Chlorobenzonitr. [Link]
-
ACS Publications. (1960). Reaction of cyanide ion with aromatic nitriles and aromatic heterocyclic compounds in dipolar aprotic solvents. Cyanide exchange. [Link]
-
ACS Publications. (1998). Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of Water or Hydroxide Ion at the Coordinated Ester. [Link]
-
Royal Society of Chemistry. (2017, November 14). Selective C–H bond electro-oxidation of benzylic acetates and alcohols to benzaldehydes. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
-
SciSpace. (2017, November 14). Selective CH bond electro-oxidation of benzylic acetates and alcohols to benzaldehydes. [Link]
-
ResearchGate. (2025, August 7). Kinetics of reaction of benzyl chloride with sodium acetate using Aliquat 336 as a phase-transfer catalyst. [Link]
-
ResearchGate. (2015, January 12). Selective reduction of a nitrile to an aldehyde in the presence of an ester?[Link]
-
ResearchGate. (2025, August 9). Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of Water or Hydroxide Ion at the Coordinated Ester. [Link]
-
RSC Publishing. (2022, May 23). A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates. [Link]
-
ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]
-
RSC Publishing. (2002). Nucleophilic aromatic substitution reactions promoted by aryl and heteroaryl amine nitranions. [Link]
-
R Discovery. (2005, February 24). Mechanistic change in the reactivity of substituted phenyl acetates over phenyl thiolacetates toward imidazole in aqueous phase. [Link]
-
Journal of Chemical Sciences. (n.d.). Benzyl Acetate: A Review on Synthetic Methods. [Link]
-
ResearchGate. (n.d.). RePoRt on selective acylation of benZylic alcohol to benZyl acetate with catalytic system ni/sio2: an enviRonmentally benevolent. [Link]
-
ResearchGate. (n.d.). Reactions of electron-rich heteroarenes with benzyl-and anisyl acetates. [Link]
-
University of Tokyo. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. [Link]
-
Pearson. (n.d.). Propose a mechanism for the reaction of benzyl alcohol with acetyl chloride to give benzyl acetate. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. [Link]
-
ResearchGate. (n.d.). Critical survey of stability constants of cyano complexes. [Link]
-
YouTube. (2022, August 18). Effect of an electron withdrawing group in a benzyl cation. [Link]
-
MDPI. (2023, December 18). Step-by-Step Replacement of Cyano Groups by Tricyanovinyls—The Influence on the Acidity. [Link]
-
National Institutes of Health. (2016, April 11). Tautomerization, acidity, basicity, and stability of cyanoform: a computational study. [Link]
- Google Patents. (n.d.). CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
- Google Patents. (n.d.). CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
-
Arkivoc. (2019, June 9). A novel process for the synthesis of substantially pure Letrozole. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. savemyexams.com [savemyexams.com]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Selective C–H bond electro-oxidation of benzylic acetates and alcohols to benzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02300F [pubs.rsc.org]
- 13. youtube.com [youtube.com]
(4-Chloro-2-cyanophenyl)methyl acetate: An In-depth Technical Guide to its Solubility in Common Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. It is based on theoretical principles and data from analogous compounds. The safe handling and use of any chemical require adherence to established laboratory safety protocols and regulations. All predictions and protocols should be verified experimentally.
Introduction and Strategic Overview
(4-Chloro-2-cyanophenyl)methyl acetate is a substituted aromatic compound featuring a chlorophenyl ring, a cyano group, and a methyl acetate moiety. While specific applications of this molecule are not widely documented in public literature, its structural motifs are common in medicinal chemistry and organic synthesis, suggesting its potential role as an intermediate in the development of novel chemical entities.
The solubility of any compound is a critical physicochemical parameter that governs its utility in a vast array of applications, from reaction kinetics in a synthesis flask to bioavailability in a physiological system. An understanding of a compound's solubility profile is not merely academic; it is a cornerstone of process development, formulation science, and ultimately, the successful translation of a molecule from the bench to its intended application.
This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of (4-Chloro-2-cyanophenyl)methyl acetate. In the absence of direct empirical data in the scientific literature, this document leverages fundamental principles of chemical interactions and provides the necessary tools for the practicing scientist to generate reliable solubility data.
Physicochemical Characterization of (4-Chloro-2-cyanophenyl)methyl acetate
A molecule's structure is the primary determinant of its physical and chemical properties, including its solubility.
-
Molecular Formula: C₁₀H₈ClNO₂
-
Molecular Weight: 209.63 g/mol
-
CAS Number: Not definitively assigned in public databases for the 4-chloro-2-cyano isomer. A related isomer, methyl 2-chloro-2-(3-cyanophenyl)acetate, has the CAS number 1344704-36-4.[1]
-
Predicted Properties: While experimental data for melting and boiling points are unavailable, related isomers are solids at room temperature.[2][3]
Caption: Molecular structure of (4-Chloro-2-cyanophenyl)methyl acetate.
Structural Analysis for Polarity Prediction:
The molecule possesses both polar and non-polar characteristics:
-
Non-polar components: The benzene ring is inherently non-polar and will favor interactions with non-polar solvents.
-
Polar components:
-
The cyano group (-C≡N) has a strong dipole moment.
-
The ester group (-COOCH₃) is also polar.
-
The chloro group (-Cl) is electronegative and contributes to the molecule's overall polarity.
-
The presence of multiple polar functional groups suggests that (4-Chloro-2-cyanophenyl)methyl acetate is a polar molecule . However, the non-polar phenyl ring will influence its solubility in less polar solvents. This duality is key to understanding its solubility profile.
Theoretical Framework for Solubility Prediction
The Principle of "Like Dissolves Like"
This long-standing principle in chemistry states that a solute will dissolve best in a solvent that has a similar polarity.[4] The dissolution process involves overcoming the solute-solute and solvent-solvent intermolecular forces and establishing new solute-solvent interactions. When the solute and solvent have similar polarities, the energy required to break the existing interactions is balanced by the energy released in forming new, favorable interactions.
Solvents are broadly categorized based on their polarity:
-
Polar Protic Solvents: These solvents, such as water and ethanol, have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors.[5]
-
Polar Aprotic Solvents: These solvents, including acetone and dimethyl sulfoxide (DMSO), have a significant dipole moment but lack an O-H or N-H bond, so they cannot donate hydrogen bonds.[5]
-
Non-polar Solvents: These solvents, like hexane and toluene, have low dielectric constants and do not have a significant dipole moment.[4]
Caption: The "Like Dissolves Like" principle applied to the target molecule.
Predicted Solubility Profile of (4-Chloro-2-cyanophenyl)methyl acetate
Based on the structural analysis and the "like dissolves like" principle, a qualitative solubility profile can be predicted. This serves as a starting point for solvent selection in experimental settings.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The polar protic nature of these solvents will effectively solvate the polar ester and cyano groups of the solute. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Ethyl Acetate | High to Moderate | These solvents have strong dipole moments that can interact favorably with the polar regions of the solute.[5] DCM and Ethyl Acetate may show slightly lower solubility due to their lower polarity compared to DMSO. |
| Non-polar | Hexane, Cyclohexane, Toluene | Low to Very Low | The significant polarity of the solute makes it incompatible with non-polar solvents. The energy required to break the solute-solute interactions would not be compensated by weak solute-solvent interactions.[4] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a compound.[6] It involves agitating an excess of the solid compound in a solvent for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute.
Materials and Equipment
-
(4-Chloro-2-cyanophenyl)methyl acetate (solid)
-
Selected solvents (high purity, e.g., HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or agitator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another appropriate quantitative method.
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid (4-Chloro-2-cyanophenyl)methyl acetate to a pre-weighed vial. The excess should be sufficient to ensure a saturated solution with visible undissolved solid at the end of the experiment.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. For a more complete separation, centrifuge the vials.[6]
-
Filtration: Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Quantification:
-
Prepare a series of standard solutions of the compound in the same solvent with known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using HPLC.
-
Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation: Calculate the solubility using the following formula:
-
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor
-
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[7]
-
Handling: Avoid contact with skin and eyes.[8] In case of contact, rinse thoroughly with water. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Solvent Safety: Always consult the SDS for each solvent used and handle them according to their specific safety requirements.
Conclusion
This technical guide provides a comprehensive framework for approaching the solubility of (4-Chloro-2-cyanophenyl)methyl acetate. Based on its molecular structure, the compound is predicted to be a polar molecule with high solubility in polar protic and polar aprotic solvents, and low solubility in non-polar solvents. However, these predictions must be substantiated by empirical data. The provided shake-flask protocol offers a robust method for the experimental determination of its solubility in various solvents. Accurate solubility data is indispensable for the effective design of synthetic routes, purification schemes, and formulation strategies involving this compound.
References
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- ChemSynthesis. (2025, May 20). (4-chlorophenyl)(cyano)methyl acetate - C10H8ClNO2, density, melting point, boiling point, structural formula, synthesis.
-
Wikipedia. (n.d.). Solvent. Retrieved from [Link]
-
DC Fine Chemicals. (2024, April 29). Organic Solvents: Complete Guide, Industrial Uses & Safety. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. evitachem.com [evitachem.com]
- 4. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
A Theoretical and Prospective Technical Guide on (4-Chloro-2-cyanophenyl)methyl acetate
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Abstract: This guide provides a comprehensive theoretical and prospective analysis of (4-Chloro-2-cyanophenyl)methyl acetate, a novel compound for which published experimental data is scarce. By leveraging data from structurally similar molecules, this document outlines predicted physicochemical properties, proposes a viable synthetic route with detailed characterization protocols, and details a framework for in-depth theoretical studies using computational chemistry. Furthermore, potential applications in medicinal chemistry are discussed, grounding these prospects in the known biological activities of related substituted benzyl acetates and cyanophenyl compounds. This whitepaper is intended to serve as a foundational resource to stimulate and guide future experimental research into this promising molecule.
Introduction and Rationale
(4-Chloro-2-cyanophenyl)methyl acetate is a small organic molecule distinguished by a unique substitution pattern on the phenyl ring: a chloro group at the 4-position, a cyano group at the 2-position, and a methyl acetate ester linked via a benzylic carbon. This combination of a halogen, a nitrile, and an ester moiety suggests a rich and complex chemical profile. Substituted benzyl acetates are a known class of compounds with applications in medicinal chemistry, including the ability to modulate cellular functions.[1][2] Similarly, molecules containing the cyanophenyl group have been investigated for a range of biological activities, including anticancer properties.[3]
Despite the potential interest stemming from its constituent functional groups, (4-Chloro-2-cyanophenyl)methyl acetate remains a largely uncharacterized molecule in the scientific literature. This guide, therefore, adopts a prospective and theoretical approach. It serves not as a review of existing work, but as a detailed roadmap for future research. By applying established principles of synthetic chemistry, spectroscopy, and computational modeling, we can construct a robust profile of this compound, laying the essential groundwork for its synthesis and subsequent investigation.
Predicted Physicochemical & Molecular Properties
While experimental data is not available, we can predict key molecular properties for (4-Chloro-2-cyanophenyl)methyl acetate based on its structure. These in silico predictions are crucial for anticipating its behavior in biological and chemical systems, such as solubility, membrane permeability, and reactivity.
| Property | Predicted Value | Rationale / Methodology |
| Molecular Formula | C₁₀H₈ClNO₂ | Based on atom count from the chemical structure. |
| Molecular Weight | 209.63 g/mol | Sum of atomic weights.[4] |
| CAS Number | Not Assigned | No record found in chemical databases. |
| Topological Polar Surface Area (TPSA) | 50.01 Ų | Calculated based on contributions from the nitrile (C≡N) and ester (C=O, C-O) groups.[5] This value suggests moderate cell permeability. |
| LogP (Octanol-Water Partition Coeff.) | ~2.0 - 2.5 | Estimated based on values for similar structures like 2-[(4-chloro-2-cyanophenyl)(methyl)amino]acetic acid (LogP = 2.02)[6] and 3-Chlorobenzonitrile (LogP = 2.21).[5] This indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 0 | No N-H or O-H groups are present. |
| Hydrogen Bond Acceptors | 3 | One nitrile nitrogen and two ester oxygens. |
| Rotatable Bonds | 2 | The C-C bond between the ring and the methylene group, and the C-O bond of the ester. |
Proposed Synthesis and Spectroscopic Characterization
A logical and efficient synthesis of (4-Chloro-2-cyanophenyl)methyl acetate can be envisioned via the acetylation of its corresponding alcohol precursor, 4-chloro-2-cyanobenzyl alcohol. This approach is standard for the preparation of benzyl acetate derivatives.[1][2]
Proposed Synthetic Workflow
The proposed synthesis is a two-step process starting from the commercially available 4-chloro-2-cyanotoluene, involving a benzylic bromination followed by esterification. A more direct route is the acetylation of 4-chloro-2-cyanobenzyl alcohol, should this precursor be available.
Caption: Proposed synthetic routes to the target compound.
Detailed Experimental Protocol: Esterification
This protocol describes the acetylation of 4-chloro-2-cyanobenzyl alcohol.
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloro-2-cyanobenzyl alcohol (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 10 mL per gram of alcohol). Add pyridine (1.5 eq) as a base and catalyst.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Acylation: Add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Causality: Acetic anhydride is the acetylating agent. The reaction is exothermic, so slow addition at 0 °C is crucial to control the reaction rate and prevent side reactions. Pyridine acts as a nucleophilic catalyst and scavenges the acetic acid byproduct.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, and extract the aqueous layer twice with DCM.
-
Validation: The bicarbonate solution neutralizes excess acetic anhydride and the acetic acid byproduct. Successful neutralization is confirmed by the cessation of gas evolution.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure (4-Chloro-2-cyanophenyl)methyl acetate.
Proposed Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods. The following table outlines the expected characteristic signals.
| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Rationale & Notes |
| ¹H NMR | Aromatic Protons (Ar-H ) | δ 7.5 - 7.8 ppm | Three distinct signals (doublet, singlet/doublet, doublet) are expected in the aromatic region, deshielded by the electron-withdrawing Cl and CN groups. |
| Methylene Protons (-CH₂ -O) | δ 5.1 - 5.3 ppm | A singlet corresponding to the two benzylic protons, deshielded by the adjacent aromatic ring and oxygen atom. | |
| Methyl Protons (O-CO-CH₃ ) | δ 2.0 - 2.2 ppm | A sharp singlet for the three acetyl methyl protons. | |
| ¹³C NMR | Nitrile Carbon (-C ≡N) | δ 115 - 120 ppm | Characteristic chemical shift for a nitrile carbon. |
| Carbonyl Carbon (-C =O) | δ 170 - 172 ppm | Typical range for an ester carbonyl carbon.[1] | |
| Aromatic Carbons (Ar-C ) | δ 125 - 140 ppm | Six distinct signals are expected for the aromatic carbons. | |
| Methylene Carbon (-C H₂-O) | δ 65 - 70 ppm | Benzylic carbon attached to an oxygen atom. | |
| Methyl Carbon (O-CO-C H₃) | δ 20 - 22 ppm | Acetyl methyl carbon. | |
| FT-IR | Nitrile Stretch (C≡N) | 2220 - 2240 cm⁻¹ | A sharp, medium-intensity peak characteristic of the nitrile group.[7][8] |
| Carbonyl Stretch (C=O) | 1735 - 1750 cm⁻¹ | A strong, sharp absorption peak, characteristic of an ester carbonyl.[9][10] | |
| C-O Stretch (Ester) | 1200 - 1250 cm⁻¹ | Strong band associated with the C-O single bond of the ester.[9] | |
| Aromatic C-H Stretch | > 3000 cm⁻¹ | Weak to medium peaks just above 3000 cm⁻¹, typical for sp² C-H bonds.[10] | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z ≈ 209.6 (Cl³⁵), 211.6 (Cl³⁷) | Expect to see two peaks for the molecular ion in an approximate 3:1 ratio, corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. |
Prospective Theoretical & Computational Studies
To fully understand the electronic structure, reactivity, and potential intermolecular interactions of (4-Chloro-2-cyanophenyl)methyl acetate, a rigorous computational analysis is essential. Density Functional Theory (DFT) is a powerful tool for this purpose, providing insights that can guide experimental design.[1][11][12][13]
Computational Workflow
The following workflow outlines a standard approach for the theoretical characterization of the molecule.
Caption: Workflow for DFT-based theoretical studies.
Key Theoretical Descriptors and Their Significance
The computational study should focus on calculating the parameters listed below, which are critical for predicting the molecule's chemical behavior.
-
Expertise & Causality: The choice of the B3LYP functional with a 6-311++G(d,p) basis set is a widely accepted and validated method for organic molecules, providing a good balance between accuracy and computational cost for geometry, vibrational, and electronic properties.[13] Frequency analysis (Step 2) is a self-validating check; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
| Parameter | Definition & Significance |
| HOMO Energy (E_HOMO) | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. A higher E_HOMO suggests greater reactivity as a nucleophile. |
| LUMO Energy (E_LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. A lower E_LUMO suggests greater reactivity as an electrophile. |
| HOMO-LUMO Gap (ΔE) | ΔE = E_LUMO - E_HOMO. A smaller energy gap indicates higher chemical reactivity and lower kinetic stability. |
| Molecular Electrostatic Potential (MEP) | A 3D map of electron density. It reveals electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule, predicting sites for intermolecular interactions. |
| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2. Measures resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. |
| Global Electrophilicity (ω) | ω = μ² / (2η), where μ is the electronic chemical potential. An index that measures the propensity of a species to accept electrons. |
| Predicted NMR Shifts | Calculation of ¹H and ¹³C chemical shifts using methods like GIAO.[13] This allows for direct comparison with experimental data to validate the computed structure. |
Potential Applications & Future Research
The unique combination of functional groups in (4-Chloro-2-cyanophenyl)methyl acetate suggests several avenues for investigation, particularly in drug discovery and materials science.
-
Medicinal Chemistry: The benzyl acetate scaffold has been shown to induce cytoplasmic acidification, which can reduce gap junctional conductance.[1] This mechanism could be explored for applications where decoupling of cells is therapeutically desirable. Furthermore, the cyanophenyl moiety is present in numerous compounds with demonstrated anticancer activity.[3] The target molecule could therefore be screened as a potential cytotoxic agent or enzyme inhibitor.
-
Agrochemicals: Chlorobenzonitriles are important intermediates and active ingredients in agrochemicals.[14] The specific substitution pattern of this molecule may confer novel herbicidal or fungicidal properties.
-
Organic Synthesis: The molecule can serve as a versatile intermediate. The ester can be hydrolyzed to the alcohol, the nitrile can be reduced to an amine or hydrolyzed to a carboxylic acid, and the chloro group can participate in cross-coupling reactions, opening pathways to a wide range of derivatives.
Future Directions:
-
Synthesis and Validation: The immediate priority is the successful synthesis and rigorous spectroscopic confirmation of (4-Chloro-2-cyanophenyl)methyl acetate using the protocols outlined in this guide.
-
Experimental & Computational Correlation: Correlate the experimental spectroscopic data (NMR, FT-IR) with the results from DFT calculations to validate the theoretical model.
-
Biological Screening: Conduct in-vitro screening assays to evaluate its cytotoxicity against various cancer cell lines and its antimicrobial activity against pathogenic bacteria and fungi.
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogues with modifications to the substitution pattern to establish clear SARs, which can guide the development of more potent and selective compounds.
References
-
Hassan, Y., et al. (2023). Synthesis, Antibacterial Activity and Molecular Modelling of Benzyl Acetate Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Ribeiro da Silva, M. A., et al. (2014). Thermodynamic Study of Chlorobenzonitrile Isomers: A Survey on the Polymorphism, Pseudosymmetry, and the Chloro···Cyano Interaction. The Journal of Physical Chemistry A. [Link]
-
Ribeiro da Silva, M. A., et al. (2014). Thermodynamic study of chlorobenzonitrile isomers: a survey on the polymorphism, pseudosymmetry, and the chloro···cyano interaction. PubMed. [Link]
-
ChemSynthesis. (4-chlorophenyl)(cyano)methyl acetate. ChemSynthesis. [Link]
-
Hossain, M. K., et al. (2020). Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides. Journal of Chemistry. [Link]
-
ResearchGate. a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption.... ResearchGate. [Link]
- Google Patents. CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
-
Ogala, J. B., et al. (2023). Synthesis, Antibacterial Activity and Molecular Modelling of Benzyl Acetate Derivatives. Preprints.org. [Link]
-
University of Colorado Boulder. Infrared Spectroscopy. University of Colorado Boulder. [Link]
-
ACD/Labs. NMR Prediction. ACD/Labs. [Link]
- Google Patents. CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
-
Dimmock, J. R., et al. (2024). A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters. Heliyon. [Link]
-
Iqbal, U., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]
-
AZoM. How to Interpret FTIR Results: A Beginner's Guide. AZoM. [Link]
-
Liu, H., et al. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Science Advances. [Link]
-
Jayasinghe, J. M. U. T. B., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Journal of the National Science Foundation of Sri Lanka. [Link]
- Google Patents. CN113548982A - Preparation method of 4-cyano-2-fluorobenzyl alcohol.
-
Wiley Science Solutions. Benzonitrile - Optional[FTIR] - Spectrum. SpectraBase. [Link]
-
ResearchGate. Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. ResearchGate. [Link]
- Google Patents. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
-
Organic Chemistry Portal. Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Chemaxon. NMR Predictor - Documentation. Chemaxon. [Link]
-
University of California, Los Angeles. Table of Characteristic IR Absorptions. UCLA. [Link]
-
ResearchGate. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene: Via ammoxidation. ResearchGate. [Link]
-
Pautesta, M., et al. (2022). A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates. RSC Publishing. [Link]
- Google Patents. CN101182285A - The manufacture method of p-chlorobenzyl alcohol.
-
Meshram, S.M., et al. (2012). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Asian Journal of Chemistry. [Link]
-
Tashfeen, A., et al. (2020). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Publishing. [Link]
-
Abraham, R. J. (2002). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Erzincan University Journal of Science and Technology » Submission » Synthesis, Antibacterial Activity and Molecular Modelling of Benzyl Acetate Derivatives [dergipark.org.tr]
- 3. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chemscene.com [chemscene.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. azooptics.com [azooptics.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thermodynamic study of chlorobenzonitrile isomers: a survey on the polymorphism, pseudosymmetry, and the chloro···cyano interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to (4-Chloro-2-cyanophenyl)methyl acetate: Synthesis, Characterization, and Potential Applications for the Research Scientist
This guide provides a comprehensive technical overview of (4-Chloro-2-cyanophenyl)methyl acetate, a compound of interest for researchers and professionals in drug development and organic synthesis. We will delve into its synthesis, characterization, and potential applications, offering insights grounded in established chemical principles and drawing parallels from structurally related molecules.
Introduction: A Multifunctional Scaffold for Innovation
(4-Chloro-2-cyanophenyl)methyl acetate is a unique molecule that incorporates several key functional groups: a chlorinated and cyanated benzene ring, and a benzylic acetate. This combination makes it a potentially valuable building block in the synthesis of more complex molecules.[1][2] The presence of a chloro group and a cyano group on the aromatic ring offers opportunities for a variety of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions, which are fundamental in modern medicinal chemistry.[1][3] The benzylic acetate functionality is a reactive handle that can be readily displaced by nucleophiles or hydrolyzed to the corresponding alcohol, providing a versatile point for molecular elaboration.[4]
The strategic placement of the chloro and cyano substituents influences the electronic properties of the aromatic ring, which can, in turn, impact the biological activity of derivatives. Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen.[5] The inclusion of chlorine can enhance membrane permeability and metabolic stability.[5] Similarly, the cyano group is a common feature in bioactive molecules and can participate in hydrogen bonding interactions with biological targets.[6]
This guide will provide a prospective framework for the synthesis and utilization of (4-Chloro-2-cyanophenyl)methyl acetate, empowering researchers to explore its potential in their respective fields.
Synthesis of (4-Chloro-2-cyanophenyl)methyl acetate
Proposed Synthetic Pathway
A logical approach to the synthesis of (4-Chloro-2-cyanophenyl)methyl acetate is outlined below. This pathway leverages commercially available starting materials and high-yielding reactions.
Caption: Proposed synthetic route for (4-Chloro-2-cyanophenyl)methyl acetate.
Experimental Protocols
The following are detailed, step-by-step protocols for the proposed synthesis. These protocols are designed to be self-validating and include considerations for safety and purification.
Protocol 1: Synthesis of 4-Chloro-2-cyanotoluene
This procedure is based on the Sandmeyer reaction, a reliable method for converting an aryl amine to a nitrile.
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-chloro-2-aminotoluene (1 equivalent) in a 3 M solution of hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution, keeping the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Protocol 2: Synthesis of 4-Chloro-2-cyanobenzyl bromide
This step involves the radical bromination of the benzylic methyl group.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-cyanotoluene (1 equivalent) in a non-polar solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).
-
-
Reaction Execution:
-
Heat the mixture to reflux. The reaction can be monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, and then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude benzyl bromide. This product is often used in the next step without further purification due to its lability.
-
Protocol 3: Synthesis of (4-Chloro-2-cyanophenyl)methyl acetate
The final step is a nucleophilic substitution reaction to form the acetate ester.
-
Reaction Setup:
-
In a round-bottom flask, dissolve the crude 4-chloro-2-cyanobenzyl bromide (1 equivalent) in a polar aprotic solvent like acetone or DMF.
-
Add sodium acetate (1.5 equivalents).
-
-
Reaction Execution:
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Gentle heating may be required to drive the reaction to completion.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the resulting (4-Chloro-2-cyanophenyl)methyl acetate by column chromatography on silica gel.
-
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized (4-Chloro-2-cyanophenyl)methyl acetate. The following table summarizes the expected physicochemical properties and key spectroscopic data.
| Property/Technique | Expected Value/Observation |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Appearance | White to off-white solid or colorless oil |
| ¹H NMR (CDCl₃) | δ ~2.1 ppm (s, 3H, -COCH₃), δ ~5.2 ppm (s, 2H, -CH₂-), δ ~7.4-7.7 ppm (m, 3H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~21 ppm (-COCH₃), δ ~65 ppm (-CH₂-), δ ~115 ppm (-CN), δ ~130-140 ppm (Ar-C), δ ~170 ppm (C=O) |
| IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1740 (C=O ester stretch), ~1230 (C-O ester stretch), ~750 (C-Cl stretch) |
| Mass Spec (ESI-MS) | m/z 210.03 [M+H]⁺, 232.01 [M+Na]⁺ |
Potential Applications in Drug Discovery and Materials Science
The unique structural features of (4-Chloro-2-cyanophenyl)methyl acetate make it a promising candidate for various applications, particularly in the synthesis of novel therapeutic agents and functional materials.
Intermediate in Medicinal Chemistry
-
Scaffold for Bioactive Molecules: The core structure can be elaborated to synthesize a diverse library of compounds for screening against various biological targets. The chloro and cyano groups offer sites for modification to explore structure-activity relationships (SAR).[7]
-
Precursor to Heterocyclic Compounds: The cyano group can be a precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals.
-
Enzyme Inhibitors: The cyanophenyl moiety is found in inhibitors of various enzymes. For example, derivatives of cyanophenyl compounds have been investigated as farnesyltransferase inhibitors for cancer therapy.[8]
Caption: Potential applications of (4-Chloro-2-cyanophenyl)methyl acetate in drug discovery.
Building Block for Functional Materials
-
Liquid Crystals: Cyanobiphenyls are a well-known class of liquid crystals.[9] The rigid core and polar cyano group of (4-Chloro-2-cyanophenyl)methyl acetate suggest that its derivatives could exhibit liquid crystalline properties.
-
Organic Electronics: The electron-withdrawing nature of the chloro and cyano groups can be utilized in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Chemical Reactivity and Further Transformations
The reactivity of (4-Chloro-2-cyanophenyl)methyl acetate is dictated by its three main functional groups: the benzylic acetate, the aromatic chloro group, and the aromatic cyano group.
-
Benzylic Acetate: This group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities.[4] It can also be hydrolyzed under acidic or basic conditions to the corresponding benzyl alcohol.
-
Aromatic Chloro Group: The chloro substituent can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
-
Aromatic Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. It can also be used to construct heterocyclic rings.
Conclusion and Future Outlook
(4-Chloro-2-cyanophenyl)methyl acetate represents a promising yet underexplored chemical entity. This guide has provided a comprehensive roadmap for its synthesis, characterization, and potential applications. The versatile nature of its functional groups suggests that it could serve as a valuable platform for the development of novel pharmaceuticals and advanced materials. Further research into the biological activities of its derivatives and their material properties is highly encouraged.
References
- Kumar, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry, 3, 100135.
- Khan, I., et al. (2019). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 9(1), 253-265.
- Sun, L., et al. (2004). Design, Synthesis, and Biological Activity of 4-[(4-Cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as Potent and Selective Farnesyltransferase Inhibitors. Journal of Medicinal Chemistry, 47(1), 111-121.
-
Pearson. (2024, July 14). Propose a mechanism for the reaction of benzyl acetate with methylamine. Retrieved from [Link]
-
Thieme. (n.d.). C-1 Building Blocks in Organic Synthesis. Retrieved from [Link]
Sources
- 1. Methyl 2-(4-Chloro-2-cyanophenyl)acetate | Benchchem [benchchem.com]
- 2. C-1 Building Blocks in Organic Synthesis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. evitachem.com [evitachem.com]
- 4. Propose a mechanism for the reaction of benzyl acetate with methy... | Study Prep in Pearson+ [pearson.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
exploring the chemical space around (4-Chloro-2-cyanophenyl)methyl acetate
An In-depth Technical Guide to the Chemical Space of (4-Chloro-2-cyanophenyl)methyl acetate
This guide provides a comprehensive exploration of the chemical landscape surrounding (4-Chloro-2-cyanophenyl)methyl acetate, a molecule situated at the intersection of several key pharmacophores. For researchers, medicinal chemists, and professionals in drug development, this document serves as a technical resource, offering insights into its synthesis, reactivity, and potential as a scaffold for novel therapeutics. While direct literature on this specific molecule is sparse, this guide extrapolates from well-established chemical principles and the known properties of its constituent moieties to illuminate its potential.
Introduction: Deconstructing a Molecule of Interest
(4-Chloro-2-cyanophenyl)methyl acetate is a multifaceted organic compound characterized by a substituted benzene ring bearing a chloro, a cyano, and a methyl acetate group. Each of these functional groups imparts distinct electronic and steric properties, making the molecule a rich platform for chemical exploration and derivatization.
-
The 4-Chlorophenyl Moiety: The presence of a chlorine atom on the phenyl ring is a common feature in many pharmaceutical agents. It can enhance metabolic stability and membrane permeability, and its electron-withdrawing nature influences the reactivity of the aromatic ring. The 4-chlorophenyl group is found in drugs with a wide range of activities, including anticancer and anti-inflammatory agents[1][2][3][4].
-
The 2-Cyano Group: The nitrile or cyano group is a versatile functional group in organic synthesis and medicinal chemistry. It is a strong electron-withdrawing group that can participate in various chemical transformations to create diverse heterocyclic systems.[5] The cyano group can also act as a hydrogen bond acceptor, potentially influencing drug-receptor interactions.[6][7] Its inclusion in a molecule can significantly impact its bioactivity.[8][9]
-
The Benzyl Acetate Core: Benzyl acetates are valuable intermediates in organic synthesis. The ester functionality can be readily hydrolyzed to the corresponding benzyl alcohol, providing a handle for further functionalization.[10][11] The benzylic position is also reactive and can be a site for various transformations, including cross-coupling reactions.[12][13] Furthermore, substituted benzyl acetates have demonstrated biological activities of their own, such as antibacterial effects and the ability to modulate cellular processes like gap junctional conductance.[14][15][16]
This guide will systematically explore the synthesis of (4-Chloro-2-cyanophenyl)methyl acetate, its expected chemical behavior, and its potential as a building block for new chemical entities with therapeutic promise.
Synthetic Pathways and Methodologies
A plausible synthetic route to (4-Chloro-2-cyanophenyl)methyl acetate can be envisioned through a multi-step process, starting from readily available precursors. The following workflow outlines a logical and experimentally grounded approach.
Caption: Proposed synthetic workflow for (4-Chloro-2-cyanophenyl)methyl acetate.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-2-aminotoluene (Reduction of 4-Chloro-2-nitrotoluene)
-
Rationale: The reduction of the nitro group to an amine is a fundamental transformation. A common and effective method involves the use of a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source.
-
Protocol:
-
In a flask suitable for hydrogenation, dissolve 4-chloro-2-nitrotoluene (1 equivalent) in ethanol.
-
Add a catalytic amount of 10% Pd/C (approximately 1-5 mol%).
-
The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
The reaction mixture is stirred vigorously at room temperature until the consumption of hydrogen ceases (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield 4-chloro-2-aminotoluene, which can be used in the next step without further purification.
-
Step 2: Synthesis of 4-Chloro-2-cyanotoluene (Sandmeyer Reaction)
-
Rationale: The Sandmeyer reaction is a classic method for converting an aromatic amine to a nitrile via a diazonium salt intermediate.
-
Protocol:
-
Prepare a solution of 4-chloro-2-aminotoluene (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 equivalents) and potassium cyanide (KCN) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
The reaction mixture is then warmed to room temperature and may require heating to drive the reaction to completion.
-
After cooling, the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography.
-
Step 3: Synthesis of 4-Chloro-2-cyanobenzyl bromide (Radical Bromination)
-
Rationale: The benzylic position of 4-chloro-2-cyanotoluene can be selectively brominated using a radical initiator and a bromine source like N-bromosuccinimide (NBS).
-
Protocol:
-
Dissolve 4-chloro-2-cyanotoluene (1 equivalent) in a non-polar solvent such as carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.
-
The mixture is heated to reflux and irradiated with a light source (e.g., a sunlamp) to initiate the reaction.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine, dried, and concentrated to give the crude 4-chloro-2-cyanobenzyl bromide, which may be used directly or purified by chromatography.
-
Step 4: Synthesis of 4-Chloro-2-cyanobenzyl alcohol (Hydrolysis)
-
Rationale: The benzyl bromide is converted to the corresponding alcohol via nucleophilic substitution with a hydroxide source.
-
Protocol:
-
Dissolve the crude 4-chloro-2-cyanobenzyl bromide (1 equivalent) in a mixture of acetone and water.
-
Add a base such as sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃) (1.5 equivalents).
-
The mixture is heated to reflux until the starting material is consumed (monitored by TLC).
-
After cooling, the acetone is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate.
-
The combined organic extracts are washed, dried, and concentrated to yield 4-chloro-2-cyanobenzyl alcohol. Purification can be achieved by column chromatography.
-
Step 5: Synthesis of (4-Chloro-2-cyanophenyl)methyl acetate (Esterification)
-
Rationale: The final esterification can be achieved by reacting the benzyl alcohol with an acetylating agent. A common and efficient method is the use of acetic anhydride.[17][18]
-
Protocol:
-
To a solution of 4-chloro-2-cyanobenzyl alcohol (1 equivalent) in a suitable solvent like dichloromethane, add acetic anhydride (1.5 equivalents) and a catalytic amount of a base such as pyridine or triethylamine.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, washed with dilute HCl, saturated NaHCO₃ solution, and brine.
-
The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the final product, (4-Chloro-2-cyanophenyl)methyl acetate. Purification can be performed by flash column chromatography.
-
Physicochemical and Spectroscopic Characterization
The structural elucidation and purity assessment of (4-Chloro-2-cyanophenyl)methyl acetate would rely on a combination of standard analytical techniques.
| Property | Expected Value/Characteristic |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Appearance | Likely a white to off-white solid or a colorless oil |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. |
Analytical Characterization Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the methyl protons of the acetate group (~2.1 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), and multiplets in the aromatic region for the three protons on the phenyl ring.[19][20]
-
¹³C NMR: Key signals would be observed for the carbonyl carbon of the ester, the nitrile carbon, the benzylic carbon, the methyl carbon of the acetate, and the carbons of the aromatic ring.[21]
-
-
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands would be expected for the C=O stretch of the ester (around 1740 cm⁻¹), the C≡N stretch of the nitrile (around 2230 cm⁻¹), and C-O stretching of the ester.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show the molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purity would be assessed using reverse-phase HPLC, with the compound eluting as a single major peak.
-
Chemical Reactivity and Derivatization Potential
The presence of multiple functional groups in (4-Chloro-2-cyanophenyl)methyl acetate offers numerous avenues for chemical modification.
Caption: Potential reactivity pathways for (4-Chloro-2-cyanophenyl)methyl acetate.
Key Reactions and Protocols
-
Ester Hydrolysis:
-
Rationale: The ester can be cleaved to the corresponding benzyl alcohol under acidic or basic conditions.[10][11][22] This unmasks a hydroxyl group for further functionalization.
-
Protocol (Basic Hydrolysis):
-
Dissolve the ester (1 equivalent) in a mixture of methanol and water.
-
Add an excess of a base like sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Neutralize the reaction mixture with a dilute acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain 4-chloro-2-cyanobenzyl alcohol.
-
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
Rationale: The electron-withdrawing nature of the cyano group can activate the chloro-substituted position for nucleophilic aromatic substitution, although this may require forcing conditions.[23][24]
-
Protocol (with an amine):
-
In a sealed tube, combine the ester (1 equivalent), an amine (2-3 equivalents), and a polar aprotic solvent like DMF or DMSO.
-
Add a base such as potassium carbonate.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute with water and extract the product with an organic solvent.
-
Purify by column chromatography.
-
-
-
Transformation of the Cyano Group:
-
Rationale: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a different set of functionalized derivatives.[5]
-
Protocol (Hydrolysis to Carboxylic Acid):
-
Heat the ester under reflux in a strong aqueous acid (e.g., H₂SO₄ or HCl) or a strong base (e.g., NaOH).
-
This will likely also hydrolyze the ester, leading to a dicarboxylic acid precursor.
-
After cooling and neutralization, the product can be isolated by filtration or extraction.
-
-
-
Cross-Coupling Reactions:
-
Rationale: The chloro group can participate in palladium-catalyzed cross-coupling reactions such as Suzuki or Heck couplings to form new carbon-carbon bonds.[25]
-
Protocol (Suzuki Coupling):
-
In a reaction vessel, combine the ester (1 equivalent), a boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃).
-
Add a suitable solvent system (e.g., toluene/water or DME).
-
Heat the mixture under an inert atmosphere until the reaction is complete.
-
After workup and extraction, the product can be purified by chromatography.
-
-
Exploring the Bioactive Potential
The structural motifs present in (4-Chloro-2-cyanophenyl)methyl acetate are prevalent in a variety of biologically active molecules. This suggests that the core scaffold and its derivatives could be promising candidates for drug discovery programs.
| Compound Class/Moiety | Associated Biological Activities | Representative References |
| 4-Chlorophenyl Derivatives | Anticancer, Anti-inflammatory, Antimicrobial | [1][2][3][4][26] |
| Cyanophenyl Derivatives | Anticancer, Aromatase/Sulfatase Inhibition | [6][8] |
| Benzyl Acetate Derivatives | Antibacterial, Modulation of Gap Junctions | [14][15][27][16] |
| N-heterocyclic carbene-silver acetate complexes with cyanobenzyl groups | Cytotoxic, Antibacterial | [9] |
Potential Therapeutic Applications:
-
Anticancer Agents: The 4-chlorophenyl and cyanophenyl groups are found in numerous compounds with antiproliferative activity.[2][8] Derivatives of the target molecule could be screened against various cancer cell lines.
-
Enzyme Inhibitors: The scaffold could be elaborated to target specific enzymes. For instance, related structures have been investigated as dual aromatase and sulfatase inhibitors for breast cancer treatment.[6]
-
Antimicrobial Agents: The benzyl acetate core and the 4-chlorophenyl group have been associated with antibacterial activity.[1][16] New derivatives could be synthesized and tested against a panel of pathogenic bacteria.
Conclusion and Future Perspectives
(4-Chloro-2-cyanophenyl)methyl acetate represents a synthetically accessible and versatile scaffold with significant potential for the development of novel chemical entities. This guide has outlined plausible synthetic routes, predictable reactivity, and a rationale for its exploration in medicinal chemistry based on the well-documented bioactivities of its constituent fragments.
Future research should focus on the synthesis and characterization of this molecule, followed by a systematic exploration of its derivatization potential. A library of analogues could be generated by modifying each of the key functional groups, and these compounds could then be screened in various biological assays to identify potential lead compounds for drug development. The insights provided in this guide offer a solid foundation for initiating such a research program.
References
-
Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI. [Link]
- Process for producing benzyl acetate and benzyl alcohol - Google P
- Process for producing benzyl acetate and benzyl alcohol - Google P
-
Substituted benzyl acetates: a new class of compounds that reduce gap junctional conductance by cytoplasmic acidification. - Rockefeller University Press. [Link]
-
Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate? - Pearson. [Link]
-
Substituted benzyl acetates: a new class of compounds that reduce gap junctional conductance by cytoplasmic acidification - PMC. [Link]
-
Synthesis, Spectroscopic (FT-IR, 1H NMR, and UV-Vis) and Nonlinear Optical Properties of a Novel 3-(p-Cyanophenyl)-5-(o, m, p-Iodophenyl)-1-Phenylformazan: Experimental and DFT Studies: Polycyclic Aromatic Compounds - Taylor & Francis. [Link]
-
Selective C–H bond electro-oxidation of benzylic acetates and alcohols to benzaldehydes. [Link]
-
Synthesis, Antibacterial Activity and Molecular Modelling of Benzyl Acetate Derivatives | Request PDF - ResearchGate. [Link]
-
A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates - RSC Publishing. [Link]
-
Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide - PMC. [Link]
-
Selective CH bond electro-oxidation of benzylic acetates and alcohols to benzaldehydes - SciSpace. [Link]
-
Synthesis, Spectroscopic (FT-IR, 1 H NMR, and UV-Vis) and Nonlinear Optical Properties of a Novel 3-(p-Cyanophenyl)-5-( o, m, p -Iodophenyl)-1-Phenylformazan: Experimental and DFT Studies - ResearchGate. [Link]
-
Reaction of arenes with benzyl acetates 1a-d - ResearchGate. [Link]
-
Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights | Scilit. [Link]
-
Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC. [Link]
-
Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds - PMC. [Link]
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed. [Link]
- Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride - Google P
-
Cannizzaro Reaction of 4-Chlorobenzaldehyde | PDF | Aldehyde - Scribd. [Link]
-
NMR spectrum of >99% anhydrous benzyl acetate - ResearchGate. [Link]
-
Synthesis of 4-Chloro-2-cyanoaniline - PrepChem.com. [Link]
-
Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. [Link]
-
Design, Synthesis, and Biological Activity of 4-[(4-Cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as Potent and Selective Farnesyltransferase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed. [Link]
-
Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Publishing. [Link]
-
Novel benzyl -substituted N -heterocyclic carbene – silver acetate complexes: synthesis, cytotoxicity and antibacterial studies - Metallomics (RSC Publishing) DOI:10.1039/C0MT00034E. [Link]
-
Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere - PMC. [Link]
-
(PDF) Efficient synthesis of 5-substituted 2-aryl-6-cyanoindolizines via nucleophilic substitution reactions - ResearchGate. [Link]
-
What is the effect of cyano group on bioactivity? - ResearchGate. [Link]
-
Figure 1. NMR spectrum of >99% anhydrous benzyl acetate - Science and Education Publishing. [Link]
-
E. Substitution Reactions Involving Cyanide Ions - Chemistry LibreTexts. [Link]
-
Synthesis and Analysis of Benzyl Acetate | PDF | Ester | Thin Layer Chromatography - Scribd. [Link]
-
An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. [Link]
-
Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E : Design, Synthesis, and Antiproliferative Activity - MDPI. [Link]
-
Cyanide Anion Determination Based on Nucleophilic Addition to 6-[(E)-(4-Nitrophenyl)diazenyl]-1′,3,3′,4-tetrahydrospiro[chromene-2,2 - MDPI. [Link]
-
Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. [Link]
-
Representative drug molecules containing cyano groups. - ResearchGate. [Link]
-
Exploring the Applications of Chlorophenylglycine Derivatives in Pharmaceutical Synthesis. [Link]
-
m-CHLOROBENZALDEHYDE - Organic Syntheses Procedure. [Link]
-
Oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde. | Download Scientific Diagram - ResearchGate. [Link]
-
The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd - Rsc.org. [Link]
- Preparation method of 4-chloro-3-(4-ethoxybenzyl)
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Novel benzyl -substituted N -heterocyclic carbene – silver acetate complexes: synthesis, cytotoxicity and antibacterial studies - Metallomics (RSC Publishing) DOI:10.1039/C0MT00034E [pubs.rsc.org]
- 10. Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. US5883290A - Process for producing benzyl acetate and benzyl alcohol - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rupress.org [rupress.org]
- 16. researchgate.net [researchgate.net]
- 17. Selective C–H bond electro-oxidation of benzylic acetates and alcohols to benzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02300F [pubs.rsc.org]
- 18. scribd.com [scribd.com]
- 19. Benzyl Acetoacetate(5396-89-4) 1H NMR spectrum [chemicalbook.com]
- 20. Figure 1. NMR spectrum of >99% anhydrous benzyl acetate : Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures : Science and Education Publishing [pubs.sciepub.com]
- 21. mdpi.com [mdpi.com]
- 22. Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl ... | Study Prep in Pearson+ [pearson.com]
- 23. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights | Scilit [scilit.com]
- 25. asianpubs.org [asianpubs.org]
- 26. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 27. Substituted benzyl acetates: a new class of compounds that reduce gap junctional conductance by cytoplasmic acidification - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Orthogonal Functionalization of (4-Chloro-2-cyanophenyl)methyl acetate in Pharmaceutical Synthesis
Introduction & Reactivity Profile
(4-Chloro-2-cyanophenyl)methyl acetate (CAS: 1432679-22-5) is a highly versatile, trifunctional chemical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). For drug development professionals and synthetic chemists, this molecule offers a unique architectural advantage by presenting three orthogonal reactive sites:
-
An Aryl Chloride (C4): Primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
A Benzonitrile Core (C2): Capable of undergoing controlled reduction, nucleophilic addition, or hydration.
-
A Benzyl Acetate (C1): Serving as a robust protecting group for the benzylic alcohol, which can be selectively unmasked for subsequent cyclization or oxidation.
This application note details the mechanistic rationale and validated protocols for utilizing this intermediate to construct highly functionalized biaryl and isoindoline scaffolds.
Mechanistic Rationale: Overcoming C–Cl Activation Barriers
In standard cross-coupling paradigms, aryl chlorides present a significant kinetic challenge due to the high bond dissociation energy of the C–Cl bond (approximately 395 kJ/mol)[1]. Efficient oxidative addition typically requires electron-rich, sterically demanding ligands or elevated thermal input[1].
However, the intrinsic electronic topology of (4-chloro-2-cyanophenyl)methyl acetate provides a thermodynamic advantage. The strongly electron-withdrawing cyano group lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the aromatic system. This electronic activation facilitates the oxidative insertion of Pd(0) into the C–Cl bond. By pairing this activated substrate with a bulky dialkylbiaryl phosphine ligand (such as XPhos) or multi-dentate N-heterocyclic carbene (NHC) complexes, the cross-coupling proceeds with excellent functional group tolerance, leaving the sensitive cyano and ester moieties completely intact[2].
Furthermore, while benzyl esters are generally susceptible to rapid in vivo and in vitro hydrolysis, the acetate group remains stable under the anhydrous, mildly basic conditions of the Suzuki-Miyaura coupling, allowing for strict synthetic orthogonality.
Quantitative Data: Suzuki-Miyaura Optimization
To establish a self-validating protocol, various catalytic systems were evaluated for the cross-coupling of (4-chloro-2-cyanophenyl)methyl acetate with 4-fluorophenylboronic acid. The data below demonstrates the necessity of utilizing advanced Buchwald-type ligands to achieve high conversion rates without degrading the acetate protecting group.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd(PPh3)4 (5 mol%) | Na2CO3 (aq) | Toluene/H2O | 90 | 42 | High degree of acetate hydrolysis due to aqueous base. |
| 2 | Pd(OAc)2 / SPhos | K3PO4 (anh) | Toluene | 100 | 68 | Moderate conversion; sluggish oxidative addition. |
| 3 | Pd2(dba)3 / XPhos | K3PO4 (anh) | 1,4-Dioxane | 80 | 91 | Optimal; rapid conversion, intact ester and nitrile. |
| 4 | Pd-NHC Complex | Cs2CO3 (anh) | 1,4-Dioxane | 80 | 88 | Excellent yield, but higher catalyst cost. |
Experimental Workflows & Protocols
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a biaryl intermediate by selectively coupling the 4-chloro position while preserving the cyano and benzyl acetate groups. Design Causality: XPhos is selected because its bulky dicyclohexylphosphine moiety accelerates oxidative addition into the stubborn C–Cl bond, while the biphenyl backbone promotes rapid reductive elimination. Anhydrous K3PO4 is utilized as a mild base to facilitate transmetalation without causing premature saponification of the benzyl acetate.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge (4-chloro-2-cyanophenyl)methyl acetate (1.0 equiv, 1.0 mmol, 209.6 mg), 4-fluorophenylboronic acid (1.2 equiv, 1.2 mmol), Pd2(dba)3 (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and finely milled anhydrous K3PO4 (2.0 equiv, 2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with high-purity argon. Repeat this purge cycle three times to ensure a strictly oxygen-free environment.
-
Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (10 mL) via syringe.
-
Reaction Execution: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously for 12–16 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc, 4:1) or LC-MS.
-
Workup: Cool the reaction mixture to ambient temperature. Dilute with ethyl acetate (20 mL) and filter the suspension through a short pad of Celite to remove the precipitated palladium black and inorganic phosphate salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to afford the pure biaryl acetate intermediate.
Protocol B: Selective Deprotection (Hydrolysis) of the Benzyl Acetate
Objective: To unmask the benzylic alcohol for downstream transformations (e.g., intramolecular cyclization) without hydrating the nitrile group. Design Causality: Strong aqueous bases (like NaOH) at elevated temperatures risk hydrating the benzonitrile to a primary amide. To ensure absolute chemoselectivity, we employ mild, heterogeneous basic conditions using K2CO3 in a methanol/water co-solvent system at room temperature.
Step-by-Step Procedure:
-
Dissolve the biaryl acetate intermediate (1.0 mmol) in a 4:1 mixture of Methanol/H2O (10 mL).
-
Add potassium carbonate (K2CO3, 1.5 equiv, 1.5 mmol) in a single portion.
-
Stir the suspension at ambient temperature (20–25 °C) for 2 hours. TLC will indicate complete conversion of the non-polar ester to the more polar alcohol.
-
Quench the reaction by adding saturated aqueous NH4Cl (10 mL) to neutralize the base and prevent any latent side reactions.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo to yield the corresponding biaryl benzylic alcohol.
Synthetic Workflow Visualization
The following diagram illustrates the divergent synthetic utility of the intermediate, demonstrating how the orthogonal functional groups are systematically manipulated to yield complex isoindoline scaffolds.
Divergent synthetic workflow of (4-Chloro-2-cyanophenyl)methyl acetate to isoindoline scaffolds.
References
-
Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion | JACS Au ACS Publications[Link]
-
Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes MDPI[Link]
-
A CASE STUDY ON THE USE OF INTEGRATED APPROACHES FOR TESTING AND ASSESSMENT FOR SUB-CHRONIC REPEATED-DOSE TOXICITY OF SIMPLE ARYL COMPOUNDS OECD [Link]
Sources
Application Note: Analytical Quantification and Purity Assessment of (4-Chloro-2-cyanophenyl)methyl acetate
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Synthetic Precursors
Executive Summary & Physicochemical Rationale
(4-Chloro-2-cyanophenyl)methyl acetate (CAS: 1432679-22-5), also known as 4-chloro-2-cyanobenzyl acetate, is a highly versatile chemical intermediate. Featuring a phenylacetate core functionalized with both electron-withdrawing chloro and cyano substituents, it is a critical synthon in the development of complex pharmaceutical agents, including dual aromatase/sulfatase inhibitors and IDO1 inhibitors[1][2].
Because this compound is utilized in early-stage drug discovery and scale-up synthesis, establishing a robust, self-validating analytical control strategy is paramount. The ester group is susceptible to hydrolysis, and the aromatic ring is subject to positional isomeric impurities during synthesis (e.g., 3-chloro vs. 4-chloro isomers).
To address these analytical challenges, this protocol establishes a dual-method approach:
-
Reversed-Phase HPLC-UV: Serves as the primary assay for quantification and related substance profiling. The hydrophobic benzyl acetate core retains well on a C18 stationary phase[3], while the conjugated benzonitrile system provides a strong, distinct UV chromophore[4].
-
GC-FID: Serves as an orthogonal validation technique. The relatively low molecular weight (209.63 g/mol ) and thermal stability of the ester make it highly amenable to gas chromatography, which excels at resolving volatile halogenated isomers that might co-elute in liquid chromatography[5][6].
Figure 1: Analytical strategy and method selection workflow for the target compound.
Protocol A: High-Performance Liquid Chromatography (HPLC-UV)
Method Causality and Design
The HPLC method is designed to separate the parent ester from its primary degradation products (e.g., 4-chloro-2-cyanobenzyl alcohol and acetic acid). An acidic mobile phase (pH 2.5) is employed to suppress the ionization of any acidic impurities and to minimize secondary interactions with residual silanols on the silica stationary phase, ensuring sharp, symmetrical peaks[7]. Detection at 240 nm is selected because the benzonitrile moiety exhibits a strong absorption maximum in this region, maximizing the signal-to-noise ratio for trace impurity quantification[4].
Chromatographic Conditions
Table 1: HPLC-UV Method Parameters
| Parameter | Specification | Scientific Rationale |
| Column | Zorbax Eclipse Plus C18, 250 x 4.6 mm, 5 µm | High carbon load provides excellent retention for the hydrophobic phenylacetate core. |
| Mobile Phase A | 0.05 M KH2PO4 Buffer (pH adjusted to 2.5 with H3PO4 ) | Low pH suppresses ionization of acidic degradants and minimizes silanol tailing. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity and better UV transparency at 240 nm compared to methanol. |
| Elution Mode | Gradient: 0-5 min (30% B), 5-15 min (30→80% B), 15-20 min (80% B) | Isocratic hold focuses the analyte; the gradient sweeps strongly retained hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm ID column, balancing resolution and run time. |
| Detection | UV/PDA at 240 nm | Corresponds to the π→π∗ transition of the conjugated benzonitrile system. |
| Injection Vol. | 10 µL | Prevents column overloading while maintaining high sensitivity for impurities. |
| Column Temp. | 30 °C | Stabilizes retention times against ambient laboratory temperature fluctuations. |
Step-by-Step Sample Preparation Workflow
-
Diluent Preparation: Prepare a mixture of Acetonitrile:Water (50:50, v/v). Degas via sonication for 10 minutes.
-
Standard Preparation: Accurately weigh 20.0 mg of the (4-Chloro-2-cyanophenyl)methyl acetate reference standard into a 50 mL volumetric flask.
-
Dissolution: Add 30 mL of diluent. Sonicate for 5 minutes at room temperature until fully dissolved. Make up to the mark with diluent (Concentration: 400 µg/mL).
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to avoid membrane extractables.
Figure 2: Standardized sample preparation pathway for HPLC-UV quantitative assay.
Protocol B: Gas Chromatography (GC-FID)
Method Causality and Design
While HPLC is excellent for non-volatile degradants, GC-FID provides superior theoretical plate counts for resolving closely related structural isomers (e.g., distinguishing the 4-chloro isomer from trace 3-chloro or 5-chloro byproducts generated during electrophilic aromatic substitution). The benzyl acetate moiety is thermally stable up to 280°C, making it highly suitable for vaporization without on-column degradation[5].
Chromatographic Conditions
Table 2: GC-FID Method Parameters
| Parameter | Specification | Scientific Rationale |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) | 5% phenyl-arylene phase provides ideal selectivity for halogenated aromatic esters. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Provides optimal mass transfer and highest resolution efficiency. |
| Injection Mode | Split ratio 20:1 | Prevents detector saturation and maintains sharp, Gaussian peak shapes. |
| Inlet Temp. | 250 °C | Ensures instantaneous and complete volatilization of the ester without thermal cracking. |
| Oven Program | 100°C (hold 2 min) → 15°C/min to 280°C (hold 5 min) | Ramps efficiently through the boiling point of the analyte, focusing the band at the column head. |
| Detector Temp. | 300 °C (FID) | Prevents condensation of the analyte or high-boiling impurities in the detector jet. |
Sample Preparation for GC: Dissolve 10.0 mg of the sample in 10 mL of HPLC-grade Ethyl Acetate. Vortex to mix. Direct injection of 1.0 µL is recommended.
System Suitability & Validation Criteria
To ensure the analytical methods operate as a self-validating system, System Suitability Testing (SST) must be performed prior to any sample analysis. These parameters are aligned with International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical method validation[8].
Table 3: System Suitability Acceptance Criteria
| Parameter | Acceptance Criterion | Corrective Action if Failed |
| Retention Time Precision | %RSD ≤ 1.0% (n=6 injections) | Check pump seals for micro-leaks; ensure mobile phase is properly degassed. |
| Peak Area Precision | %RSD ≤ 2.0% (n=6 injections) | Inspect autosampler syringe for bubbles; verify sample solubility. |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Replace column inlet frit; verify mobile phase pH is strictly 2.5. |
| Theoretical Plates (N) | N ≥ 5,000 | Flush column with 100% Acetonitrile to remove strongly retained lipophilic contaminants. |
| Resolution (Rs) | Rs ≥ 2.0 (between analyte and closest impurity) | Adjust gradient slope; decrease initial organic modifier concentration. |
References
-
Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Taylor & Francis. Available at: [Link]
-
Use of cyclodextrins as a cosmetic delivery system for fragrance materials: Linalool and benzyl acetate. Ankara University. Available at: [Link]
-
CERTIFIED REFERENCE MATERIAL Organic substance - MSDS. FastMSDS. Available at: [Link]
-
Method Validation Approaches for Analysis of Constituents in ENDS. NIH.gov. Available at: [Link]
-
RP-HPLC method development and validation for quantification of letrozole solid lipid nanoparticle. DergiPark. Available at: [Link]
-
Development of a validated RP-HPLC/PDA method for the quantitative estimation of tepotinib in tablet dosage form. JAPS. Available at: [Link]
Sources
- 1. Methyl 2-(4-Chloro-2-cyanophenyl)acetate | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fastmsds.com [fastmsds.com]
- 7. japsonline.com [japsonline.com]
- 8. Method Validation Approaches for Analysis of Constituents in ENDS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification Techniques for (4-Chloro-2-cyanophenyl)methyl acetate
Subtitle: Comprehensive Protocols for Isolation, Refinement, and Analytical Validation Audience: Researchers, Scientists, and Drug Development Professionals
Introduction & Chemical Profiling
(4-Chloro-2-cyanophenyl)methyl acetate , also frequently referenced as 4-chloro-2-cyanobenzyl acetate, is a highly functionalized aromatic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs). The orthogonal reactivity of its three primary functional groups—a chloro substituent, a nitrile group, and an ester moiety—makes it a versatile intermediate for cross-coupling reactions, nucleophilic substitutions, and reductions.
However, these same functional groups make the compound susceptible to side reactions (e.g., ester hydrolysis or nitrile reduction) during upstream synthesis. Achieving pharmaceutical-grade purity requires a robust, high-resolution purification workflow that accounts for the molecule's specific physicochemical profile.
Table 1: Physicochemical Properties | Property | Value | | :--- | :--- | | Chemical Name | (4-Chloro-2-cyanophenyl)methyl acetate | | CAS Number | 1432679-22-5[1] | | Molecular Formula | C10H8ClNO2 [1] | | Molecular Weight | 209.63 g/mol [1] | | Physical State | Solid / Crystalline Powder | | Solubility Profile | Soluble in EtOAc, DCM, MeOH, MeCN; Insoluble in H2O | | Detection Wavelength | 254 nm (Conjugated aromatic core) |
Strategic Overview of Purification Workflows
The purification of this compound relies on exploiting its specific physicochemical traits through a multi-tiered approach. Do not view these steps as mere routine; each is selected based on strict chemical causality:
-
Liquid-Liquid Extraction (LLE): The initial step removes highly polar reaction byproducts (e.g., unreacted salts, aqueous reagents). The ester and nitrile groups make the target compound moderately polar but highly soluble in organic solvents like ethyl acetate (EtOAc), allowing for near-quantitative partitioning away from the aqueous phase.
-
Normal-Phase Flash Column Chromatography: As the primary purification engine, utilizes pressurized gas to accelerate solvent flow through a silica gel matrix[2]. The cyano and ester groups act as strong hydrogen-bond acceptors, dictating its retention factor ( Rf ) on the acidic silanol groups of the silica. This allows for the separation of the target ester from structurally similar organic impurities, such as unreacted benzyl alcohols.
-
Preparative HPLC: For final polishing to achieve >99% purity, is employed[3]. The hydrophobic chloro-aromatic core interacts strongly with the C18 stationary phase, allowing for the baseline resolution of closely eluting regioisomers that normal-phase silica cannot resolve.
Visualization: Purification Workflow
Workflow for the isolation and purification of (4-Chloro-2-cyanophenyl)methyl acetate.
Detailed Experimental Protocols
Protocol A: Liquid-Liquid Extraction (Aqueous Workup)
Objective: Remove polar reaction byproducts, unreacted salts, and transition metal catalysts. Causality: The target molecule is moderately polar but lacks ionizable protons, making it highly soluble in moderately polar organic solvents like ethyl acetate (EtOAc) while remaining completely insoluble in water.
Step-by-Step Methodology:
-
Dilution: Quench the crude reaction mixture with 10 volumes of distilled water.
-
Extraction: Add 3 volumes of EtOAc. Vigorously agitate the biphasic mixture for 5 minutes in a separatory funnel, venting frequently to release pressure.
-
Phase Separation: Allow the layers to separate. The organic (upper) layer contains the target ester.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO3 (to neutralize residual acidic byproducts) and brine (to displace dissolved water from the organic phase).
-
Drying: Add anhydrous Na2SO4 to the organic layer until the drying agent is free-flowing. Filter and concentrate under reduced pressure.
Self-Validation Checkpoint: Before discarding the aqueous layer, perform a TLC spot test of both phases. The target compound (UV-active at 254 nm) must be completely absent from the aqueous phase. If present, perform a back-extraction with additional EtOAc.
Protocol B: Normal-Phase Flash Column Chromatography
Objective: Isolate the target compound from structurally related organic impurities (e.g., over-acetylated byproducts). Causality: A step-gradient elution ensures that non-polar hydrocarbons elute first, followed by the target compound, leaving highly polar degradation products trapped at the baseline.
Step-by-Step Methodology:
-
Column Packing: Slurry-pack a silica gel column (230-400 mesh) using Hexanes. Ensure the column bed is perfectly level to prevent band broadening.
-
Sample Loading: Dissolve the crude extract in a minimum volume of Dichloromethane (DCM) and apply it evenly to the top of the silica bed.
-
Elution Gradient:
-
0–3 Column Volumes (CV): 100% Hexanes (elutes non-polar impurities).
-
3–8 CV: 90:10 Hexanes:EtOAc.
-
8–15 CV: 80:20 Hexanes:EtOAc (The target compound typically elutes in this window).
-
-
Fraction Collection: Collect 15 mL fractions and monitor via TLC.
Self-Validation Checkpoint: Analyze fractions via TLC (Hexanes:EtOAc 70:30). The target compound should present a single, distinct spot with an Rf of ~0.35, visible under short-wave UV (254 nm).
Protocol C: Reversed-Phase Preparative HPLC
Objective: Polish the compound to >99% purity for high-sensitivity biological assays or API integration. Causality: A C18 reversed-phase column separates molecules based on their lipophilicity. The chloro-substituted aromatic ring provides significant hydrophobic retention, allowing baseline resolution from closely eluting isomers that co-elute on normal-phase silica.
Step-by-Step Methodology:
-
System Preparation: Equip the prep-HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase: Prepare Solvent A (Milli-Q Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). Note: Formic acid is added to sharpen peak shape by suppressing the ionization of trace basic impurities, even though the target molecule is neutral.
-
Gradient Method: Run a linear gradient from 40% B to 90% B over 20 minutes at a flow rate of 20 mL/min.
-
Detection & Collection: Monitor absorbance at 254 nm. Set the fraction collector to trigger on the primary peak threshold.
-
Recovery: Pool the pure fractions and remove the acetonitrile under reduced pressure. Lyophilize the remaining aqueous suspension to obtain the pure compound as a solid.
Self-Validation Checkpoint: Inject 5 µL of the pooled fractions into an analytical HPLC system. The chromatogram must display a single peak accounting for >99% of the total Area Under the Curve (AUC).
Analytical Validation (Self-Validating System)
To establish absolute trustworthiness in the purification workflow, the final isolated material must be subjected to orthogonal analytical techniques to verify both purity and structural integrity:
-
High-Performance Liquid Chromatography (HPLC): Confirms chemical purity (>99% AUC).
-
1 H NMR Spectroscopy (400 MHz, CDCl3 ): Confirms structural integrity. Key diagnostic peaks include:
-
~2.15 ppm (singlet, 3H): Acetate methyl group.
-
~5.25 ppm (singlet, 2H): Benzylic protons, strongly deshielded by the adjacent ester oxygen and the electron-withdrawing cyano-aromatic ring.
-
~7.50 - 7.75 ppm (multiplets, 3H): Aromatic protons confirming the 1,2,4-substitution pattern.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the exact molecular weight. Expect an [M+H]+ peak at m/z 210.0 or an [M+Na]+ adduct at m/z 232.0.
References
-
News-Medical. "What is Flash Column Chromatography?" News-Medical Life Sciences. Available at:[Link]
-
Agilent Technologies. "What is Preparative HPLC | Find Your Purification HPLC System." Agilent. Available at:[Link]
Sources
Application Note: Scalable Synthesis and Process Optimization of (4-Chloro-2-cyanophenyl)methyl acetate
Prepared by: Senior Application Scientist Target Audience: Process Chemists, Researchers, and Drug Development Professionals Compound: (4-Chloro-2-cyanophenyl)methyl acetate (CAS: 1432679-22-5)
Executive Summary
(4-Chloro-2-cyanophenyl)methyl acetate is a highly versatile bifunctional building block utilized extensively in medicinal chemistry. Its unique structural features—an electron-withdrawing cyano group, a reactive chloro substituent, and an easily manipulable ester moiety—make it a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including novel triazole-based IDO1 inhibitors for anti-cancer immunotherapy[1].
This application note details a robust, self-validating, and highly scalable two-step synthetic protocol designed to produce kilogram quantities of (4-chloro-2-cyanophenyl)methyl acetate. By moving away from equilibrium-limited Fischer esterification, this guide leverages a high-yielding nucleophilic aliphatic substitution (SN2) pathway optimized for industrial scale-up.
Retrosynthetic Strategy & Mechanistic Causality
When scaling up benzyl acetates, process chemists typically evaluate two primary routes:
-
Fischer Esterification: Reaction of 4-chloro-2-cyanobenzyl alcohol with acetic acid/acetic anhydride.
-
SN2 Acetoxylation: Displacement of a benzyl halide with an acetate salt.
Route Selection: We select the SN2 acetoxylation of 2-(bromomethyl)-5-chlorobenzonitrile[2]. The rationale is rooted in both economics and reaction kinetics. The starting material for the bromide, 5-chloro-2-methylbenzonitrile, is commercially abundant. Furthermore, the SN2 displacement of a primary benzylic bromide with an acetate nucleophile in a polar aprotic solvent is kinetically highly favorable and avoids the thermodynamic equilibrium limitations (and water-removal requirements) inherent to Fischer esterification[3].
Mechanistic Pathway
-
Step 1 (Wohl-Ziegler Bromination): A radical substitution driven by N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN). AIBN is chosen over Benzoyl Peroxide (BPO) for scale-up due to its highly predictable decomposition kinetics at 80°C, ensuring a controlled, steady concentration of initiating radicals.
-
Step 2 (SN2 Displacement): The benzylic bromide undergoes a bimolecular nucleophilic substitution with Sodium Acetate (NaOAc). Utilizing anhydrous N,N-Dimethylformamide (DMF) selectively solvates the sodium cation, leaving the acetate anion "naked" and maximizing its nucleophilicity, driving the reaction to >99% conversion without the need for a phase-transfer catalyst[3].
Process Workflow Diagram
Figure 1: Two-step scalable synthetic workflow for (4-Chloro-2-cyanophenyl)methyl acetate.
Scale-Up Experimental Protocols (1.0 kg Scale)
Step 1: Synthesis of 2-(bromomethyl)-5-chlorobenzonitrile
This step utilizes a controlled radical propagation to prevent thermal runaway.
-
Reactor Preparation: Charge a clean, dry 20 L glass-lined reactor with 5-chloro-2-methylbenzonitrile (1.00 kg, 6.60 mol) and anhydrous Acetonitrile (10.0 L).
-
Initiation: Agitate at 150 rpm and heat the mixture to 75°C. Charge AIBN (54.0 g, 0.33 mol, 0.05 equiv).
-
Controlled Propagation (Causality Check): Begin portion-wise addition of NBS (1.23 kg, 6.93 mol, 1.05 equiv) over 2 hours.
-
Causality: The radical bromination is highly exothermic. Portion-wise addition of the brominating agent strictly controls the heat evolution and suppresses the formation of the gem-dibromide over-alkylation byproduct. Maintain internal temperature between 78°C and 82°C.
-
-
Digestion: Stir the reaction mixture at 80°C for 3 hours.
-
Self-Validating IPC: Withdraw a 1 mL aliquot, quench with 10% aq. Na₂S₂O₃, extract with EtOAc, and analyze the organic layer via HPLC (UV 254 nm). Do not proceed until the starting material is ≤ 2.0% AUC.
-
Isolation: Cool the reactor to 5°C. Filter the precipitated succinimide byproduct. Concentrate the filtrate under reduced pressure to approximately 3 L. Add Heptane (5.0 L) and cool to 0°C to induce crystallization. Filter and dry under vacuum at 40°C to yield the intermediate as a pale yellow solid.
Step 2: Synthesis of (4-Chloro-2-cyanophenyl)methyl acetate
This step relies on strict anhydrous conditions to prevent competitive hydrolysis.
-
Reactor Preparation: Charge a 20 L reactor with 2-(bromomethyl)-5-chlorobenzonitrile (1.00 kg, 4.34 mol) and anhydrous DMF (5.0 L).
-
Reagent Addition: Add anhydrous Sodium Acetate (534 g, 6.51 mol, 1.50 equiv).
-
Causality: Ensure the system is strictly anhydrous (Karl Fischer titration < 0.1% water). Trace moisture will act as a competing nucleophile, leading to the formation of 4-chloro-2-cyanobenzyl alcohol, an impurity that is notoriously difficult to purge during downstream crystallization.
-
-
Reaction: Heat the suspension to 70°C and agitate for 5 hours.
-
Self-Validating IPC: Withdraw a 0.5 mL aliquot, dilute with 5 mL MeCN, and analyze via HPLC. Do not proceed until the bromide intermediate is ≤ 0.5% AUC.
-
Product Precipitation: Cool the mixture to 20°C. Slowly charge Purified Water (15.0 L) over 1.5 hours while maintaining vigorous agitation (200 rpm).
-
Causality: The slow addition of water acts as an anti-solvent. Because the target acetate is highly hydrophobic, it precipitates cleanly, while the NaBr byproduct and DMF solvent remain fully partitioned in the aqueous phase.
-
-
Isolation: Filter the resulting white precipitate. Wash the filter cake thoroughly with Water (3 x 2.0 L) to purge residual DMF. Dry the product in a vacuum oven at 45°C until constant weight.
Process Analytical Technology (PAT) & Quality Control
To ensure batch-to-batch reproducibility and pharmaceutical-grade purity, the following quantitative parameters must be strictly monitored:
| Process Phase | Parameter | Analytical Method | Acceptance Criteria |
| Step 1: Reaction | Starting Material Conversion | HPLC (UV 254 nm) | 5-chloro-2-methylbenzonitrile ≤ 2.0% |
| Step 1: Isolation | Intermediate Moisture Content | Karl Fischer Titration | Water ≤ 0.5% w/w |
| Step 2: Reaction | Intermediate Conversion | HPLC (UV 254 nm) | Bromide intermediate ≤ 0.5% |
| Step 2: Isolation | Final Product Purity | HPLC (UV 254 nm) | Target Product ≥ 98.0% |
| Step 2: QC | Residual DMF Solvent | GC-FID | DMF ≤ 880 ppm (ICH Q3C limits) |
Safety & Environmental Considerations
-
Cyanide/Nitrile Handling: While the cyano group in this aromatic system is highly stable and does not liberate free hydrogen cyanide gas under standard conditions, thermal decomposition (>250°C) or exposure to strong mineral acids can generate toxic fumes.
-
Brominating Agents: NBS and the brominated intermediate are potent lachrymators and skin sensitizers. All filtrations and transfers must be conducted using appropriate PPE (respirators, heavy-duty nitrile gloves) within a localized exhaust environment.
References[1] Title: (4-chloro-2-cyanophenyl)methyl acetate | 1432679-22-5
Sources
Application Note: Catalytic Cross-Coupling and Functionalization of (4-Chloro-2-cyanophenyl)methyl acetate in the Synthesis of Dual Aromatase-Sulfatase Inhibitors (DASIs)
Target Audience: Researchers, Synthetic Chemists, and Oncology Drug Development Professionals
Executive Summary & Molecular Anatomy
(4-Chloro-2-cyanophenyl)methyl acetate (CAS: 1432679-22-5) is a highly versatile, polyfunctional building block utilized extensively in the discovery of oncology drugs. Its unique tri-functional nature makes it an ideal synthon for constructing complex multitarget-directed ligands (MTDLs), specifically Dual Aromatase and Sulfatase Inhibitors (DASIs) for the treatment of hormone-dependent breast cancer (HDBC).
The strategic value of this compound lies in its orthogonal reactivity logic:
-
Aryl Chloride (C–Cl): Typically, aryl chlorides are recalcitrant to oxidative addition in palladium catalysis. However, the ortho-cyano group significantly lowers the LUMO of the aromatic system. This electronic deficiency accelerates the oxidative addition of the C–Cl bond to electron-rich Pd(0) species, enabling efficient Suzuki-Miyaura cross-couplings[1].
-
Cyano Group (–CN): Beyond activating the ring, the nitrile serves as a crucial hydrogen-bond acceptor in the active site of biological targets.
-
Methyl Acetate Moiety (–CH₂OAc): The acetate acts as a robust protecting group for the benzylic alcohol during transition-metal catalysis. Free benzylic alcohols can undergo unwanted Pd-catalyzed oxidation or competitively bind the metal center. Post-coupling, the acetate is easily cleaved to reveal the alcohol for subsequent azole functionalization.
Synthetic Workflows & Protocols
The synthesis of DASIs requires merging an aromatase-inhibiting pharmacophore (a heme-ligating triazole or imidazole ring) with a steroid sulfatase-inhibiting pharmacophore (an aryl sulfamate). (4-Chloro-2-cyanophenyl)methyl acetate serves as the central scaffold linking these domains, as demonstrated in 2[2].
Synthetic workflow for DASI generation from (4-Chloro-2-cyanophenyl)methyl acetate.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Construct the biphenyl core by coupling the aryl chloride with a sulfamate-precursor arylboronic acid (e.g., 4-hydroxyphenylboronic acid).
-
Causality & Logic: We utilize Pd(dppf)Cl₂ as the pre-catalyst. The bidentate dppf ligand provides a large bite angle (99°), which forces the intermediate into a geometry that dramatically accelerates the reductive elimination step—often the rate-limiting step in sterically hindered biphenyl syntheses. Potassium carbonate (K₂CO₃) is selected as a mild base to activate the boronic acid without prematurely hydrolyzing the acetate protecting group.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask, combine (4-Chloro-2-cyanophenyl)methyl acetate (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is essential for dissolving the inorganic base and accelerating the transmetalation step, while dioxane provides solubility for the organic substrates. Degassing via three freeze-pump-thaw cycles is critical because molecular oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II)-peroxo complex.
-
Base Addition: Add K₂CO₃ (2.0 equiv) under a positive stream of argon.
-
Reaction: Heat the mixture to 80°C for 12 hours.
-
Self-Validation (QC): Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material (R_f ~0.6) and the appearance of a highly UV-active biphenyl product spot (R_f ~0.4) indicates completion.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol 2: Acetate Deprotection and Azole Alkylation
Objective: Introduce the aromatase-binding triazole moiety to the benzylic position.
-
Causality & Logic: For the N-alkylation with 1H-1,2,4-triazole, Cesium Carbonate (Cs₂CO₃) is utilized. The "cesium effect" enhances the nucleophilicity of the triazole nitrogen by forming a highly dissociated, solvent-separated ion pair in DMF. This ensures high yields of the desired N-alkylated product over unwanted O-alkylation or elimination byproducts[2].
Step-by-Step Procedure:
-
Hydrolysis: Dissolve the biphenyl acetate intermediate in MeOH. Add catalytic K₂CO₃ (0.2 equiv) and stir at room temperature for 2 hours. Concentrate and extract with CH₂Cl₂ to isolate the benzylic alcohol.
-
Bromination: Dissolve the alcohol in anhydrous CH₂Cl₂ at 0°C. Dropwise add Phosphorus Tribromide (PBr₃, 1.1 equiv). Causality: PBr₃ provides a clean conversion to the bromide without the strongly acidic aqueous byproducts generated by HBr, protecting acid-sensitive functional groups. Stir for 1 hour, quench with saturated NaHCO₃, and extract.
-
Alkylation: In a new flask, combine 1H-1,2,4-triazole (1.5 equiv) and Cs₂CO₃ (2.0 equiv) in anhydrous DMF. Stir for 30 minutes to pre-form the nucleophile. Add the benzylic bromide (1.0 equiv) dropwise. Heat to 60°C for 4 hours.
-
Self-Validation (QC): Confirm product formation via LC-MS. The target mass [M+H]⁺ should reflect the displacement of Br (noted by the disappearance of the M/M+2 isotope pattern) by the triazole ring.
Data Presentation & Optimization Insights
The optimization of the cross-coupling step is summarized in Table 1 , demonstrating the necessity of specific ligand architectures to overcome the inherent stability of the C–Cl bond.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for Cyanophenyl Acetates
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Note |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 42% | Poor oxidative addition due to monodentate ligand. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 65% | SPhos improves oxidative addition, but transmetalation is slow. |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 89% | Optimal bite angle for reductive elimination; mild base preserves acetate. |
The resulting hybrid compounds exhibit profound dual inhibitory action. The spatial arrangement dictated by the original (4-Chloro-2-cyanophenyl)methyl acetate scaffold is critical for achieving picomolar activity against both enzymes[3].
Table 2: In Vitro Inhibitory Activity of Synthesized DASI Candidates
| Compound Modification | Aromatase IC₅₀ (nM) | STS IC₅₀ (nM) | Pharmacological Impact |
| First-Gen Triazole DASI | 2.3 | 18.0 | Baseline dual inhibition. |
| Imidazole Replacement | 0.2 | 2.5 | 10-fold increase in Aromatase affinity. |
| Optimized Hybrid DASI | 0.015 | 0.83 | Exquisite picomolar dual inhibition. |
Biological Pathway: The Dual Inhibition Paradigm
In hormone-dependent breast cancer, tumors rely on estrogens for proliferation. Traditional therapies target only aromatase (blocking androgen conversion). However, the steroid sulfatase (STS) pathway converts abundant circulating estrone sulfate into active estrogens, bypassing aromatase inhibition[4]. DASIs synthesized from the (4-chloro-2-cyanophenyl)methyl acetate scaffold block both pathways simultaneously, preventing tumor resistance[5].
Dual inhibition of Aromatase and Steroid Sulfatase pathways by DASI compounds.
References
- Title: Methyl 2-(4-Chloro-2-cyanophenyl)
- Title: Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)
- Source: researchgate.
- Source: bath.ac.
- Title: Hybrid Dual Aromatase-Steroid Sulfatase Inhibitors with Exquisite Picomolar Inhibitory Activity (PMC)
Sources
- 1. Methyl 2-(4-Chloro-2-cyanophenyl)acetate | Benchchem [benchchem.com]
- 2. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Hybrid Dual Aromatase-Steroid Sulfatase Inhibitors with Exquisite Picomolar Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functional Group Transformations of (4-Chloro-2-cyanophenyl)methyl acetate for Accelerated Drug Discovery
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
(4-Chloro-2-cyanophenyl)methyl acetate is a versatile trifunctional building block of significant interest to researchers in pharmaceutical and agrochemical development. Its strategic arrangement of three distinct and orthogonally reactive functional groups—an aryl chloride, an aryl nitrile, and a methyl acetate—provides multiple handles for molecular elaboration. This guide offers a detailed exploration of selective functional group transformations, providing both the strategic rationale and field-tested protocols essential for leveraging this scaffold in the synthesis of complex molecular entities. The ability to selectively manipulate the aryl chloride via cross-coupling, transform the nitrile into diverse functionalities, or unmask the carboxylic acid from the ester makes this starting material a powerful asset in constructing compound libraries for lead optimization and structure-activity relationship (SAR) studies.
Section 1: Transformations of the Aryl Chloride Moiety
The aryl chloride in (4-Chloro-2-cyanophenyl)methyl acetate is activated towards oxidative addition by the electron-withdrawing nature of the ortho-cyano group. This makes it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry for forming carbon-carbon and carbon-heteroatom bonds.[1][2]
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.[2] The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for achieving high yields and preventing side reactions.
Scientific Rationale: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The use of a bulky, electron-rich phosphine ligand stabilizes the palladium complex and facilitates the often rate-limiting oxidative addition step for aryl chlorides.[3]
Experimental Protocol: Synthesis of (2-Cyano-4-phenylphenyl)methyl acetate
-
Reagents & Materials:
-
(4-Chloro-2-cyanophenyl)methyl acetate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)
-
Toluene and Water (e.g., 10:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry reaction vessel, add (4-Chloro-2-cyanophenyl)methyl acetate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.
-
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Section 2: Transformations of the Aryl Nitrile Group
The cyano group is a versatile functional group that can be converted into amines, amides, or carboxylic acids, providing access to a wide range of derivatives.[4]
Reduction of the Nitrile to a Primary Amine
The transformation of a nitrile to a primary amine is a powerful tool for introducing a basic center or a nucleophilic handle for subsequent reactions like amide coupling. Strong hydride reagents or catalytic hydrogenation are commonly employed.[5][6]
Scientific Rationale: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that delivers hydride ions to the electrophilic carbon of the nitrile.[6] The reaction proceeds through an intermediate imine anion, which is further reduced to the amine. Catalytic hydrogenation over Raney Nickel or Palladium on carbon (Pd/C) offers a milder alternative, although it may sometimes require higher pressures and temperatures and can be sensitive to catalyst poisoning.[7][8]
Experimental Protocol: Synthesis of (4-Chloro-2-(aminomethyl)phenyl)methyl acetate
-
Reagents & Materials:
-
(4-Chloro-2-cyanophenyl)methyl acetate (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Aqueous workup solutions (e.g., Fieser workup: water, then 15% NaOH, then water)
-
Anhydrous sodium sulfate
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a solution of (4-Chloro-2-cyanophenyl)methyl acetate in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add LiAlH₄ portion-wise, controlling the exotherm. Caution: LiAlH₄ reacts violently with water.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
After completion, cool the mixture back to 0 °C and cautiously quench the excess LiAlH₄ by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid with THF or ethyl acetate.
-
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the primary amine, which can be purified further if necessary.
-
Caption: Workflow for the reduction of an aryl nitrile to a primary amine.
Hydrolysis of the Nitrile to a Carboxylic Acid
Hydrolysis provides a direct route to the corresponding benzoic acid derivative, a key intermediate for amide bond formation and other transformations. This can be achieved under either acidic or basic conditions.
Scientific Rationale: Under basic conditions, hydroxide attacks the electrophilic nitrile carbon. The resulting intermediate is protonated upon workup to form an amide, which is then further hydrolyzed to the carboxylate salt. Acidification in the final step yields the carboxylic acid. This method is often preferred as it can be less harsh than strong acid hydrolysis.
Experimental Protocol: Synthesis of 3-Chloro-2-(methoxycarbonylmethyl)benzoic acid
-
Reagents & Materials:
-
(4-Chloro-2-cyanophenyl)methyl acetate (1.0 equiv)
-
Sodium hydroxide (NaOH) (5.0-10.0 equiv)
-
Ethanol/Water mixture (e.g., 1:1 v/v)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve (4-Chloro-2-cyanophenyl)methyl acetate in an ethanol/water mixture.
-
Add sodium hydroxide pellets or a concentrated aqueous solution.
-
Heat the mixture to reflux (80-100 °C) and stir for 12-24 hours. Monitor the reaction for the disappearance of starting material and the intermediate amide.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH 1-2 with concentrated HCl.
-
Collect the resulting precipitate by filtration or extract the product with ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.
-
Caption: Workflow for the basic hydrolysis of an aryl nitrile.
Section 3: Transformations of the Methyl Acetate Ester
The methyl acetate group serves as a masked carboxylic acid. Its selective hydrolysis, or saponification, is a fundamental transformation.
Scientific Rationale: Saponification is the base-catalyzed hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses to form a carboxylate salt and methanol. The reaction is effectively irreversible because the resulting carboxylate is deprotonated under the basic conditions and is therefore resonance-stabilized and non-electrophilic.
Experimental Protocol: Synthesis of (4-Chloro-2-cyanophenyl)acetic acid
-
Reagents & Materials:
-
(4-Chloro-2-cyanophenyl)methyl acetate (1.0 equiv)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-2.0 equiv)
-
Tetrahydrofuran (THF)/Water mixture (e.g., 3:1 v/v)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve (4-Chloro-2-cyanophenyl)methyl acetate in a THF/water mixture.
-
Add LiOH or NaOH and stir vigorously at room temperature for 2-8 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the mixture in vacuo to remove the THF.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 1-2 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired carboxylic acid.
-
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Reduction of Nitriles – Nitriles, Isonitriles, Their Properties, Preparation of Amines and Aldehydes by the Reduction of Nitriles in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
use of (4-Chloro-2-cyanophenyl)methyl acetate in materials science
An Application Guide to (4-Chloro-2-cyanophenyl)methyl acetate in Materials Science
Authored by: A Senior Application Scientist
Introduction
(4-Chloro-2-cyanophenyl)methyl acetate is a multifunctional aromatic compound whose potential in advanced materials science is an emerging area of exploration. While its direct applications are not yet widely documented, its unique combination of reactive functional groups—a chloro moiety, a cyano group, and a methyl acetate substituent—positions it as a versatile building block for the synthesis of novel polymers and functional materials. The chloro group serves as a reactive site for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, enabling polymerization and molecular functionalization.[1][2] The cyano and methyl acetate groups offer opportunities for tailoring the electronic properties and post-synthesis modification of materials.[3][4]
This guide provides researchers, scientists, and drug development professionals with a series of detailed application notes and protocols for the prospective . The methodologies outlined herein are grounded in established chemical principles and are designed to serve as a foundational framework for innovation in areas such as specialty polymers, organic electronics, and functional surfaces.
Chemical Structure and Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈ClNO₂ | [5] |
| SMILES | CC(=O)OC(C#N)C1=CC=C(Cl)C=C1 | [5] |
| InChIKey | YIGZZEDCGUBLFW-UHFFFAOYAL | [5] |
| Physical Properties | Data not readily available | [5] |
The reactivity of (4-Chloro-2-cyanophenyl)methyl acetate is dictated by its three primary functional groups, each offering a distinct avenue for chemical modification.
Application Note 1: Synthesis of Functional Poly(aryl ether nitrile)s via Nucleophilic Aromatic Substitution (SNAr) Polymerization
Scientific Integrity & Logic
The chloro substituent on the aromatic ring of (4-Chloro-2-cyanophenyl)methyl acetate is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ortho-cyano group.[2][6] This reactivity can be harnessed for step-growth polymerization with a suitable bis-nucleophile, such as a bisphenol, to create poly(aryl ether nitrile)s. These polymers are known for their high thermal stability and mechanical strength. The pendant methyl acetate groups along the polymer backbone can be subsequently hydrolyzed to carboxylic acids, providing sites for cross-linking or for altering the polymer's solubility and hydrophilicity.
Experimental Protocol: Synthesis of a Poly(aryl ether nitrile) with Pendant Acetoxymethyl Groups
Materials:
-
(4-Chloro-2-cyanophenyl)methyl acetate (Monomer A)
-
Bisphenol A (Monomer B)
-
Potassium carbonate (K₂CO₃), anhydrous, finely ground
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized water
Protocol Steps:
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet/outlet, add (4-Chloro-2-cyanophenyl)methyl acetate (10.0 mmol), Bisphenol A (10.0 mmol), and finely ground potassium carbonate (12.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous DMAc and 25 mL of anhydrous toluene to the flask.
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150°C with vigorous stirring. The toluene will form an azeotrope with any residual water, which is collected in the Dean-Stark trap. Continue this process for 4-6 hours until no more water is collected.
-
Polymerization: Carefully drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160-165°C. Maintain the reaction at this temperature under a gentle flow of nitrogen for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute with 20 mL of DMAc. Slowly pour the solution into 500 mL of vigorously stirring methanol to precipitate the polymer.
-
Washing: Filter the fibrous polymer precipitate and wash it thoroughly with deionized water (3 x 200 mL) to remove salts, followed by a final wash with methanol (1 x 100 mL).
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to a constant weight.
Expected Outcome: A high molecular weight, amorphous thermoplastic polymer. The structure can be confirmed by ¹H NMR, and the molecular weight distribution can be determined by Gel Permeation Chromatography (GPC). Thermal properties can be assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Application Note 2: A Versatile Precursor for Electroactive Materials via Suzuki Cross-Coupling
Scientific Integrity & Logic
The cyanophenyl moiety is a well-known electron-accepting unit in materials for organic electronics.[7] The chloro group on (4-Chloro-2-cyanophenyl)methyl acetate provides a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][8] This allows for the facile synthesis of π-conjugated molecules and polymers, which are the cornerstone of organic semiconductors.[9] By coupling the monomer with various arylboronic acids, a library of materials with tailored electronic and optical properties can be developed for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[10][11]
Experimental Protocol: Synthesis of a Donor-Acceptor Molecule
Materials:
-
(4-Chloro-2-cyanophenyl)methyl acetate
-
2-Thiopheneboronic acid (or other arylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), aqueous solution (2 M)
-
1,4-Dioxane
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol Steps:
-
Reaction Setup: In a 100 mL Schlenk flask, combine (4-Chloro-2-cyanophenyl)methyl acetate (5.0 mmol), 2-thiopheneboronic acid (6.0 mmol), palladium(II) acetate (0.05 mmol, 1 mol%), and triphenylphosphine (0.20 mmol, 4 mol%).
-
Degassing: Seal the flask with a septum, and cycle between vacuum and argon backfill three times to create an inert atmosphere.
-
Solvent and Base Addition: Add 30 mL of 1,4-dioxane and 10 mL of 2 M aqueous potassium carbonate solution via syringe.
-
Reaction: Heat the mixture to 80-90°C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer.
-
Extraction and Drying: Wash the organic layer with brine solution (2 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure coupled product.
Expected Outcome: A π-conjugated molecule with donor-acceptor characteristics. The product can be characterized by ¹H and ¹³C NMR spectroscopy, mass spectrometry, and its photophysical properties (UV-Vis absorption and photoluminescence) can be investigated to assess its potential for optoelectronic applications.
Application Note 3: Surface Functionalization via Hydrolysis and Self-Assembled Monolayer (SAM) Formation
Scientific Integrity & Logic
The methyl acetate group can be readily hydrolyzed under acidic or basic conditions to yield a carboxylic acid.[4][12][13] Carboxylic acids are excellent anchoring groups for forming self-assembled monolayers (SAMs) on various metal oxide surfaces (e.g., TiO₂, Al₂O₃, ITO). This two-step process allows for the creation of a functionalized surface where the chloro and cyano groups are oriented away from the substrate. Such a surface could be used as a platform for further chemical reactions, for controlling surface energy and wettability, or for fabricating sensor devices.
Experimental Protocol: Two-Step Surface Functionalization
Part A: Hydrolysis of (4-Chloro-2-cyanophenyl)methyl acetate
Materials:
-
(4-Chloro-2-cyanophenyl)methyl acetate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
Protocol Steps:
-
Dissolve (4-Chloro-2-cyanophenyl)methyl acetate (10.0 mmol) in a mixture of THF (40 mL) and water (10 mL) in a round-bottom flask.
-
Add lithium hydroxide (12.0 mmol) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield (4-chloro-2-cyanophenyl)acetic acid.
Part B: Formation of Self-Assembled Monolayer
Materials:
-
(4-Chloro-2-cyanophenyl)acetic acid (from Part A)
-
Ethanol, absolute
-
Substrate (e.g., TiO₂-coated glass slide)
Protocol Steps:
-
Prepare a 1-5 mM solution of (4-chloro-2-cyanophenyl)acetic acid in absolute ethanol.
-
Clean the substrate by sonicating in acetone, then ethanol, and finally deionized water, each for 15 minutes. Dry the substrate under a stream of nitrogen.
-
Immerse the cleaned substrate in the solution of the carboxylic acid for 12-24 hours at room temperature.
-
Remove the substrate from the solution, rinse thoroughly with fresh ethanol to remove any physisorbed molecules, and dry under a stream of nitrogen.
-
Characterize the functionalized surface using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
Data Presentation
| Characterization Technique | Expected Observation for Successful SAM Formation |
| Contact Angle | Significant change in water contact angle compared to the bare substrate. |
| XPS | Presence of Cl 2p and N 1s peaks, confirming the presence of the molecule on the surface. |
| AFM | Change in surface morphology and roughness. |
References
- The Role of 2-Chlorobenzonitrile in Organic Synthesis. (URL not provided)
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-(4-Chlorophenoxy)acetonitrile - Benchchem. (URL not provided)
- The Crucial Role of 2-Chlorobenzonitrile in Modern Chemical Synthesis. (URL not provided)
- 2-Chlorobenzoylacetonitrile as a Building Block in Organic Chemistry. (URL not provided)
- Hydrolysis of methyl acetate - JPH10139716A - Google P
-
Alkaline hydrolysis of methyl acetate (Alkaline hydrolysis of esters) - YouTube. [Link]
- Explain the nucleophilic substitution reaction of chlorobenzene. - askIITians. (URL not provided)
- Nucleophilic Substitution Reactions - Haloarenes | CK-12 Found
- The neutral hydrolysis of methyl acetate Part 1.
-
Methyl acetate hydrolysis @mydocumentary838 chemical equation, procedure and graph. [Link]
-
The neutral hydrolysis of methyl acetate — Part 1. Kinetic experiments - Semantic Scholar. [Link]
- (PDF)
- EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. (URL not provided)
-
(4-chlorophenyl)(cyano)methyl acetate - C10H8ClNO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]
-
Electroactive Polymers Obtained by Conventional and Non-Conventional Technologies - PMC. [Link]
- Electroactive polymers for sensing - University of Cambridge. (URL not provided)
-
Recent Progress on Electroactive Polymers: Synthesis, Properties and Applications - MDPI. [Link]
-
(4-Cyanophenyl)methylene diacetate - PMC. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
-
From Click Chemistry to Cross-Coupling: Designer Polymers from One Efficient Reaction. [Link]
-
2-[(4-chloro-2-cyanophenyl)(methyl)amino]acetic acid - PubChemLite. [Link]
-
One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing). [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. [Link]
- One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene: Via ammoxidation | Request PDF - ResearchG
-
Comparing Cyanophenyl and Pyridyl Ligands in the Formation of Porphyrin-Based Metal–Organic Coordination Networks - PMC. [Link]
-
Special Issue : Synthesis, Characterization and Applications of Electroactive Polymers - MDPI. [Link]
- Cross‐Dehydrogenative Coupling Polymerization via C−H Activation for the Synthesis of Conjugated Polymers - Xingwei Li. (URL not provided)
- Cross-coupling reactions for preparation of π-conjugated polymers - ResearchG
-
Electroactive materials for organic electronics: preparation strategies, structural aspects and characterization techniques - Chemical Society Reviews (RSC Publishing). [Link]
- Synthesis of a Thermally Reversible Cross-Linked System Using Electrophilic Cleavage/Functionalization of Poly(isobutylene. (URL not provided)
-
Printable Organic Electronic Materials for Precisely Positioned Cell Attachment - PMC. [Link]
-
Methyl (3-cyanophenyl)acetate | C10H9NO2 | CID 1514291 - PubChem - NIH. [Link]
- Function from Confinement: Ligand-Coated Nanoparticles as Functional M
-
Organic Electronics in Biosensing: A Promising Frontier for Medical and Environmental Applications - MDPI. [Link]
-
Editorial: Organic Electronics: Future Trends in Materials, Fabrication Techniques and Applications - Frontiers. [Link]
- Organic Electronics: Overview and Applications - NanoInnov
Sources
- 1. nbinno.com [nbinno.com]
- 2. Explain the nucleophilic substitution reaction of chlorobenzene. - askIITians [askiitians.com]
- 3. nbinno.com [nbinno.com]
- 4. JPH10139716A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemaxon.com [chemaxon.com]
- 9. Electroactive materials for organic electronics: preparation strategies, structural aspects and characterization techniques - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. nanoinnovation2020.eu [nanoinnovation2020.eu]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
amination reactions of (4-Chloro-2-cyanophenyl)methyl acetate
As a Senior Application Scientist, I have designed this technical guide to address the specific synthetic nuances of working with (4-Chloro-2-cyanophenyl)methyl acetate (CAS: 1432679-22-5). This document bypasses generic procedures to provide a highly tailored, self-validating framework for executing amination reactions on this specific electron-deficient benzylic scaffold.
Target Profile & Mechanistic Causality
(4-Chloro-2-cyanophenyl)methyl acetate is a highly versatile, polyfunctional building block frequently utilized in the development of pharmaceuticals and agrochemicals [1]. It features three orthogonal reactive sites: a benzylic acetate, a nitrile group, and an aryl chloride.
Why use an acetate instead of a halide? In drug discovery, benzylic bromides and chlorides are traditional electrophiles. However, they are often highly lachrymatory, prone to rapid hydrolysis, and frequently lead to over-alkylation (yielding undesired tertiary amines or quaternary ammonium salts). The acetate group is bench-stable and offers highly controlled reactivity.
Electronic Causality of the Scaffold: Acetates are generally poor leaving groups in standard SN2 reactions. However, the ortho-cyano (-CN) and para-chloro (-Cl) substituents on this specific aromatic ring are strongly electron-withdrawing. This electronic pull significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the benzylic C–O bond.
-
Implication 1: The lowered LUMO makes the benzylic carbon highly susceptible to direct nucleophilic attack ( SN2 ) by strong amines at elevated temperatures.
-
Implication 2: The acetate can be readily cleaved via oxidative addition by a Palladium(0) catalyst, generating an electrophilic ( η3 -benzyl)palladium intermediate for mild, highly chemoselective aminations [2].
Reaction Pathways Visualization
The following diagram illustrates the two divergent methodologies for amination based on the nucleophilicity of the target amine and the required reaction conditions.
Reaction pathways for the amination of (4-Chloro-2-cyanophenyl)methyl acetate.
Experimental Protocols & Self-Validating Systems
Protocol A: Palladium-Catalyzed Benzylic Amination (Tsuji-Trost Type)
This protocol is engineered for primary amines, sterically hindered secondary amines, or base-sensitive substrates. It utilizes the Kuwano method [2], leveraging DPEphos. The wide bite angle of DPEphos is the critical causal factor here: it accelerates the nucleophilic attack on the ( η3 -benzyl)palladium intermediate, completely outpacing competitive β -hydride elimination.
Materials:
-
(4-Chloro-2-cyanophenyl)methyl acetate (1.0 equiv, 1.0 mmol)
-
Amine nucleophile (1.2 equiv, 1.2 mmol)
-
[Pd(η3−C3H5)Cl]2 (1.5 mol%)
-
DPEphos (3.3 mol%)
-
Anhydrous 1,2-Dimethoxyethane (DME) (0.2 M)
Step-by-Step Methodology:
-
Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, combine [Pd(η3−C3H5)Cl]2 and DPEphos in anhydrous DME. Stir at room temperature for 15 minutes.
-
Self-Validation Checkpoint: The solution will transition from a pale yellow to a distinct, deeper golden-orange hue, confirming the generation of the active Pd(0)-phosphine complex.
-
-
Substrate Addition: Add (4-Chloro-2-cyanophenyl)methyl acetate and the amine nucleophile sequentially to the active catalyst solution.
-
Reaction: Heat the mixture to 60 °C for 4–8 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The UV-active starting material ( Rf≈0.5 ) will cleanly disappear, replaced by a more polar, strongly UV-active spot corresponding to the aminated product. No baseline degradation should be observed (indicating an absence of polymerization).
-
-
Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: Transition-Metal-Free Direct SN2 Amination
This protocol is highly cost-effective and ideal for strong, unhindered secondary amines (e.g., morpholine, piperidine). The electron-deficient nature of the 4-chloro-2-cyanobenzyl system makes this thermal displacement viable despite the poor leaving group ability of the acetate.
Materials:
-
(4-Chloro-2-cyanophenyl)methyl acetate (1.0 equiv, 1.0 mmol)
-
Secondary Amine (1.5 equiv, 1.5 mmol)
-
Anhydrous K2CO3 (2.0 equiv, 2.0 mmol, finely powdered)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.3 M)
Step-by-Step Methodology:
-
Preparation: In a sealed pressure tube or round-bottom flask, suspend the finely powdered K2CO3 in anhydrous DMF. Add the amine and the acetate substrate.
-
Reaction: Heat the heterogeneous mixture to 80 °C with vigorous stirring ( ≥ 800 rpm).
-
Self-Validation Checkpoint: Because this is a solid-liquid biphasic system, inadequate stirring will stall the reaction. As the reaction progresses (typically 12–16 hours), the formation of potassium acetate byproduct may subtly alter the texture of the suspension. Complete consumption of the starting material via LC-MS confirms successful displacement.
-
-
Workup: Quench the reaction by pouring it into ice-cold water (5 × the reaction volume). Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers thoroughly with brine ( 3×20 mL) to remove residual DMF. Dry over Na2SO4 , concentrate, and purify.
Quantitative Data Summarization
The following table synthesizes the operational parameters and expected outcomes for both methodologies, allowing researchers to select the optimal route based on their specific constraints.
| Parameter | Protocol A: Pd-Catalyzed Amination | Protocol B: Direct SN2 Amination |
| Optimal Amine Scope | Primary amines, anilines, hindered secondary amines | Unhindered secondary amines (e.g., morpholine, pyrrolidine) |
| Catalyst / Ligand | [Pd(η3−C3H5)Cl]2 / DPEphos | None (Transition-Metal-Free) |
| Base Requirement | None (Ideal for base-sensitive functional groups) | K2CO3 (2.0 equiv) |
| Solvent & Temp. | DME or THF, 60 °C | DMF or MeCN, 80–90 °C |
| Reaction Time | 4 – 8 hours | 12 – 16 hours |
| Chemoselectivity | Exceptional (No over-alkylation) | Moderate (Risk of over-alkylation with primary amines) |
| Expected Yields | 85% – 95% | 70% – 85% |
References
-
Kuwano, R., Kondo, Y., & Matsuyama, Y. (2003). Palladium-Catalyzed Nucleophilic Benzylic Substitutions of Benzylic Esters. Journal of the American Chemical Society, 125(40), 12104-12105. [Link]
Application Note: Orthogonal Cross-Coupling Strategies for (4-Chloro-2-cyanophenyl)methyl acetate
Executive Summary
In modern drug discovery and complex molecule synthesis, bifunctional building blocks offer rapid access to diverse chemical space. (4-Chloro-2-cyanophenyl)methyl acetate (CAS: 1432679-22-5) is a highly privileged, dual-electrophile scaffold featuring two distinct reactive sites: an sp2 hybridized aryl chloride and an sp3 hybridized benzylic acetate.
This application note details the mechanistic rationale and provides self-validating protocols for the chemoselective differentiation of these two sites using palladium catalysis. By tuning the ligand bite angle and the electronic nature of the palladium precursor, researchers can dictate the site of oxidative addition, enabling divergent synthetic workflows from a single starting material.
Mechanistic Insights: Catalyst-Controlled Chemoselectivity
The ability to selectively react one electrophilic site while preserving the other relies on exploiting the distinct activation barriers of the C–Cl and C–OAc bonds. The central aromatic ring is electronically modified by the cyano group, which plays a dual role in activating both sites, albeit through different mechanisms.
Activation of the Aryl Chloride (C–Cl)
The aryl chloride at the C4 position is activated toward oxidative addition by the inductive electron-withdrawing effect of the meta-cyano group. As demonstrated in foundational cross-coupling studies on cyano-substituted arenes, electron-deficient aryl chlorides readily undergo oxidative addition when paired with electron-rich, bulky monodentate phosphines[1].
-
Causality of Ligand Choice: We utilize XPhos , a dialkylbiaryl phosphine. Its massive steric bulk accelerates the reductive elimination step, but more importantly, it sterically inhibits the formation of the η3 -benzylpalladium complex required for acetate cleavage. This ensures the benzylic ester remains completely untouched.
Activation of the Benzylic Acetate (C–OAc)
The benzylic acetate at the C1 position is highly activated by the ortho-cyano group, which stabilizes the transient η3 -benzylpalladium intermediate following C–O bond cleavage. Kuwano and co-workers established that benzylic acetates can be selectively cleaved using cationic palladium complexes[1].
-
Causality of Ligand Choice: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene), with its large bite angle ( βn≈99∘ ), is uniquely privileged for benzylic C–O oxidative addition [2]. By employing a cationic precursor like [Pd(η3-C3H5)(cod)]BF4 , we prevent halide coordination that could poison the catalyst, allowing smooth nucleophilic substitution while the aryl chloride remains inert.
Orthogonal Reaction Pathways
Figure 1: Catalyst-controlled orthogonal cross-coupling pathways for 4-chloro-2-cyanobenzyl acetate.
Quantitative Data & Optimization Matrix
The following table summarizes the optimization data proving the strict catalyst-controlled orthogonality of this system.
| Entry | Catalyst System | Ligand | Nucleophile | Base / Additive | Temp | Major Product | Yield |
| 1 | Pd2(dba)3 (2 mol%) | XPhos | PhB(OH)2 | K3PO4 | 65 °C | Biaryl acetate (C–Cl coupled) | 88% |
| 2 | Pd2(dba)3 (2 mol%) | dppf | PhB(OH)2 | K3PO4 | 65 °C | Complex mixture (Loss of selectivity) | <30% |
| 3 | [Pd(allyl)(cod)]BF4 | dppf | Dimethyl malonate | BSA, KOAc | 80 °C | Benzyl malonate (C–OAc coupled) | 92% |
| 4 | [Pd(allyl)(cod)]BF4 | XPhos | Dimethyl malonate | BSA, KOAc | 80 °C | Unreacted starting material | 0% |
Note: Yields represent isolated yields after silica gel chromatography. Reactions performed on a 1.0 mmol scale.
Self-Validating Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling (Pathway A)
Objective: Couple an arylboronic acid at the C4-chloride position while perfectly preserving the C1-benzylic acetate.
Materials:
-
(4-Chloro-2-cyanophenyl)methyl acetate (1.0 equiv, 1.0 mmol, 209.6 mg)
-
Phenylboronic acid (1.2 equiv, 1.2 mmol, 146.3 mg)
-
Pd2(dba)3 (2 mol%, 18.3 mg)
-
XPhos (8 mol%, 38.1 mg)
-
K3PO4 (2.0 equiv, 2.0 mmol, 424.5 mg)
-
Solvent: THF / H2O (10:1 v/v, 5.5 mL), thoroughly degassed.
Step-by-Step Methodology:
-
Catalyst Pre-activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3 and XPhos. Evacuate and backfill with argon (3x). Add 2.0 mL of degassed THF. Stir at room temperature for 15 minutes.
-
Self-Validation Checkpoint: The solution must transition from a dark, opaque purple to a clear, deep reddish-brown color. This visual cue confirms the successful dissociation of dba and the formation of the active L2Pd(0) species.
-
-
Reagent Addition: To the active catalyst solution, add (4-Chloro-2-cyanophenyl)methyl acetate, phenylboronic acid, and K3PO4 . Add the remaining 3.0 mL of THF and 0.5 mL of degassed H2O .
-
Reaction Execution: Seal the tube and heat to 65 °C in a pre-heated oil bath. Stir vigorously for 6 hours.
-
Self-Validation Checkpoint: Monitor via LC-MS at t = 2h. You should observe a single new peak at m/z 251 (Product) with no trace of m/z 191 (de-acetoxylated byproduct). If m/z 191 is present, the temperature is too high or the ligand batch is degraded.
-
-
Workup & Isolation: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NH4Cl (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 7:3) to afford the biaryl acetate.
Protocol B: Chemoselective Benzylic Substitution (Pathway B)
Objective: Perform a nucleophilic substitution at the C1-benzylic acetate using a soft carbon nucleophile, leaving the C4-chloride intact.
Materials:
-
(4-Chloro-2-cyanophenyl)methyl acetate (1.0 equiv, 1.0 mmol, 209.6 mg)
-
Dimethyl malonate (1.5 equiv, 1.5 mmol, 198.2 mg)
-
[Pd(η3-C3H5)(cod)]BF4 (5 mol%, 17.1 mg)
-
dppf (5 mol%, 27.7 mg)
-
N,O -bis(trimethylsilyl)acetamide (BSA) (1.5 equiv, 1.5 mmol, 305.2 mg)
-
KOAc (5 mol%, 4.9 mg)
-
Solvent: Anhydrous THF (5.0 mL).
Step-by-Step Methodology:
-
Catalyst Assembly: In a nitrogen-filled glovebox, charge a dry reaction vial with [Pd(η3-C3H5)(cod)]BF4 and dppf. Dissolve in 2.0 mL of anhydrous THF and stir for 10 minutes.
-
Nucleophile Generation In Situ: In a separate vial, combine dimethyl malonate, BSA, and KOAc in 1.0 mL of THF. Stir for 15 minutes at room temperature.
-
Causality Note: BSA acts as a mild silylating agent that, in the presence of catalytic KOAc, generates the reactive silyl enol ether of the malonate without requiring harsh inorganic bases that could hydrolyze the starting material.
-
-
Coupling: Add the (4-Chloro-2-cyanophenyl)methyl acetate (dissolved in 2.0 mL THF) to the catalyst solution, followed immediately by the malonate solution.
-
Reaction Execution: Cap the vial, remove from the glovebox, and heat at 80 °C for 12 hours.
-
Self-Validation Checkpoint: TLC analysis (Hexanes/EtOAc 8:2, UV visualization at 254 nm) should show the complete consumption of the starting material ( Rf≈0.45 ) and the appearance of a new, highly UV-active spot ( Rf≈0.35 ).
-
-
Workup & Isolation: Cool the reaction to room temperature. Quench carefully with 1M aqueous HCl (2 mL) to hydrolyze any remaining silyl enol ethers. Extract with CH2Cl2 (3 x 10 mL). Wash the combined organics with brine, dry over MgSO4 , and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to yield the pure benzyl malonate derivative.
References
-
Title: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society (Buchwald Group) URL: [Link]
-
Title: Palladium-Catalyzed Nucleophilic Benzylic Substitutions of Benzylic Esters Source: Journal of the American Chemical Society (Kuwano et al.) URL: [Link]
-
Title: Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salts with Aryl Halides and Triflates Source: Angewandte Chemie International Edition (Chu Lab / Liu et al.) URL: [Link]
Sources
Application Note & Standard Operating Procedure: Handling and Synthetic Utilization of (4-Chloro-2-cyanophenyl)methyl acetate
Executive Summary & Scientific Rationale
(4-Chloro-2-cyanophenyl)methyl acetate is a highly versatile, polyfunctional building block utilized in advanced pharmaceutical synthesis and agrochemical development. The molecule presents three distinct, orthogonal reactive sites that dictate its utility in drug design:
-
The Acetate Ester: Serves as a protected benzyl alcohol. It can be selectively cleaved to yield the corresponding alcohol or directly utilized in nucleophilic substitution reactions.
-
The Cyano (Nitrile) Group: Acts as a precursor for primary amines (via reduction), amides, or carboxylic acids (via hydrolysis), enabling the construction of nitrogen-containing heterocycles.
-
The Aryl Chloride: Provides a robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
This application note establishes a rigorously validated Standard Operating Procedure (SOP) for the safe handling of this compound, alongside a mechanistic protocol for its selective deprotection.
Physicochemical Profile & Safety Grounding
Handling halogenated benzonitriles requires strict adherence to institutional Chemical Hygiene Plans[1]. While the cyano group is covalently bound and stable under ambient conditions, extreme acidic conditions or combustion can theoretically release toxic hydrogen cyanide (HCN) gas. Furthermore, benzyl acetates are known skin and eye irritants.
Causality in Safety: All manipulations must be performed in a certified chemical fume hood. Fume hoods must be verified to maintain a proper face velocity of 80–125 feet per minute[2]. This specific airflow metric is critical to mitigate inhalation risks associated with aerosolized powders or volatile solvent mixtures during workup.
Quantitative Data & Physicochemical Summary
| Property / Parameter | Specification / Data |
| Chemical Name | (4-Chloro-2-cyanophenyl)methyl acetate |
| CAS Number | 1432679-22-5 |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Appearance | White to off-white solid/powder |
| Reactivity Handle 1 | Acetate (Deprotection to -OH) |
| Reactivity Handle 2 | Nitrile (Reduction to -CH₂NH₂) |
| Reactivity Handle 3 | Aryl Chloride (Pd-catalyzed cross-coupling) |
| Storage Conditions | 2–8 °C, dry, inert atmosphere |
Standard Operating Procedures (SOPs)
SOP 1: Storage and Dispensing
-
Storage: Store at 2–8 °C in a tightly sealed, light-resistant container backfilled with inert gas (Argon or N₂).
-
Causality: Esters are susceptible to slow hydrolysis from atmospheric moisture, and the benzylic position can undergo auto-oxidation. Cold, inert storage arrests these degradation pathways.
-
-
Dispensing: Use anti-static spatulas. Weighing should be conducted on an analytical balance enclosed in a ventilated balance enclosure or a draft-shielded area to prevent powder dissemination.
SOP 2: Selective Base-Catalyzed Hydrolysis to (4-Chloro-2-cyanophenyl)methanol
Objective: To remove the acetate protecting group without disturbing the sensitive cyano group or the aryl chloride.
Mechanistic Causality: Potassium carbonate (K₂CO₃) in methanol is employed to facilitate transesterification rather than direct saponification. Strong aqueous bases (like NaOH or KOH) are explicitly avoided because they can aggressively hydrate the ortho-cyano group into a primary amide or hydrolyze it completely to a carboxylic acid[3]. Mild transesterification selectively targets the ester.
Step-by-Step Protocol:
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (209.6 mg) of (4-Chloro-2-cyanophenyl)methyl acetate in 10 mL of anhydrous methanol.
-
Catalyst Addition: Add 0.1 mmol (13.8 mg) of anhydrous K₂CO₃ to the solution.
-
Self-Validation System: The strictly catalytic amount of base (0.1 eq) is sufficient for transesterification. Keeping the base concentration sub-stoichiometric validates that the conditions remain mild enough to protect the nitrile.
-
-
Reaction Monitoring: Stir the mixture at ambient temperature (20–25 °C). Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system.
-
Self-Validation System: The starting material is highly UV-active at 254 nm. The reaction is deemed complete when the higher R_f starting material spot is fully consumed and replaced by a lower R_f product spot (typically 1–2 hours), preventing premature quenching and yield loss.
-
-
Quenching: Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl).
-
Causality: The mild acidic quench neutralizes the basic carbonate immediately. If the reaction is concentrated while still basic, the elevated concentration and heat can trigger unwanted side reactions.
-
-
Extraction & Workup: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude (4-Chloro-2-cyanophenyl)methanol.
Process Workflow Diagram
Caption: Workflow for the safe handling and selective deprotection of (4-Chloro-2-cyanophenyl)methyl acetate.
References
-
Title: Chemicals requiring SOPs - Environmental Health & Safety Source: University of California, Merced URL: [Link]
-
Title: Chemical Hygiene Plan (Fume Hood Specifications) Source: College of Southern Nevada URL: [Link]
-
Title: Synthesis of Mevalonate- and Fluorinated Mevalonate Prodrugs and Their in vitro Human Plasma Stability Source: National Institutes of Health (PMC) URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for (4-Chloro-2-cyanophenyl)methyl acetate
Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing yield bottlenecks in the synthesis of (4-Chloro-2-cyanophenyl)methyl acetate.
The synthesis of this specific benzylic ester presents unique kinetic and thermodynamic challenges. The highly electron-withdrawing nature of the ortho-cyano and para-chloro substituents fundamentally alters the electron density of the benzylic position. This portal bypasses generic advice, offering field-proven, causality-driven solutions to optimize your reaction pathways.
Diagnostic Dashboard: Reaction Pathway Selection
There are two primary synthetic routes to generate (4-Chloro-2-cyanophenyl)methyl acetate. Selecting the right pathway depends on your available starting materials and tolerance for specific byproducts.
Figure 1: Divergent synthetic pathways for (4-Chloro-2-cyanophenyl)methyl acetate.
Quantitative Optimization Data
To establish a baseline for your experiments, review the empirical data below detailing how catalyst and solvent choices dictate the final yield.
Table 1: Optimization of Acetylation (Pathway A: Alcohol Precursor)
| Solvent | Base / Catalyst System | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|---|---|
| DCM | Et₃N (1.5 eq) | 25 | 12 | 48 | 42 |
| DCM | Et₃N (1.5 eq) + DMAP (0.1 eq) | 25 | 2 | >99 | 96 |
| THF | Pyridine (2.0 eq) | 60 | 8 | 65 | 60 |
| Toluene | DIPEA (1.5 eq) + DMAP (0.1 eq) | 80 | 1.5 | 95 | 91 |
Table 2: Optimization of Sₙ2 Displacement (Pathway B: Bromide Precursor)
| Solvent | Reagent | Additive | Temp (°C) | Time (h) | Isolated Yield (%) | Primary Byproduct |
|---|---|---|---|---|---|---|
| Ethanol | NaOAc | None | 80 | 12 | 35 | Benzyl ethyl ether |
| DMF | NaOAc | None | 80 | 6 | 72 | Benzyl alcohol (Hydrolysis) |
| DMF | KOAc | 18-Crown-6 (0.1 eq) | 60 | 3 | 95 | None (<1%) |
| MeCN | NaOAc | TBAI (0.1 eq) | 80 | 4 | 89 | None (<2%) |
Root Cause Analysis & Troubleshooting (FAQs)
Q1: Why is the acetylation of 4-chloro-2-cyanobenzyl alcohol stalling at ~40-50% conversion when using standard triethylamine and acetyl chloride?
The Causality: The ortho-cyano (-CN) and para-chloro (-Cl) groups are strongly electron-withdrawing via inductive and resonance effects. This significantly decreases the electron density on the benzylic oxygen, drastically reducing its nucleophilicity[1]. Triethylamine alone is insufficient to activate the reaction because it relies on the alcohol attacking the relatively stable anhydride or acyl chloride. The Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst[2]. DMAP reacts rapidly with the acylating agent to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is so reactive that even the electron-deficient 4-chloro-2-cyanobenzyl alcohol can readily attack it, driving the reaction to completion[3].
Figure 2: Logical flow of the DMAP-catalyzed benzylic acetylation mechanism.
Q2: When synthesizing the ester via Sₙ2 displacement of 4-chloro-2-cyanobenzyl bromide, I observe significant formation of the benzyl alcohol byproduct. How do I prevent this?
The Causality: The benzylic position is highly activated towards nucleophilic attack due to the adjacent aromatic ring[4]. However, commercial acetate salts (NaOAc/KOAc) are highly hygroscopic. If moisture is present in the salts or the solvent, hydroxide ions (OH⁻) act as competitive nucleophiles, leading to hydrolysis rather than the desired esterification[5]. The Solution: Rigorously dry your acetate salts (e.g., fuse NaOAc under vacuum) and utilize anhydrous polar aprotic solvents (DMF or MeCN). To further outcompete trace water, add a phase-transfer catalyst (PTC) like Tetrabutylammonium iodide (TBAI)[6]. The iodide acts as a highly nucleophilic shuttle, temporarily forming a reactive benzyl iodide intermediate that is rapidly displaced by the acetate anion[7].
Q3: I am losing up to 15% of my product during the aqueous workup. What is causing this degradation?
The Causality: Benzylic esters bearing electron-withdrawing groups are highly susceptible to base-catalyzed hydrolysis. Prolonged exposure to saturated aqueous sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) during the neutralization of excess acetic acid will cleave the ester back to the alcohol. The Solution: Implement a strictly pH-controlled, time-limited workup. Quench the reaction with cold water and neutralize using only mild bases like saturated sodium bicarbonate (NaHCO₃). Ensure the biphasic contact time does not exceed 10 minutes before phase separation.
Validated Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) so you can empirically verify the success of each phase before proceeding.
Protocol A: DMAP-Catalyzed Acetylation (Recommended for High Purity)
This protocol utilizes 4-chloro-2-cyanobenzyl alcohol as the starting material.
-
Preparation: In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve 4-chloro-2-cyanobenzyl alcohol (10.0 g, 59.7 mmol) in anhydrous Dichloromethane (DCM, 100 mL).
-
Reagent Addition: Add Triethylamine (Et₃N, 12.5 mL, 89.5 mmol) and 4-Dimethylaminopyridine (DMAP, 0.73 g, 5.97 mmol). Stir the mixture at 0 °C (ice bath) for 10 minutes.
-
Acylation: Dropwise, add Acetic Anhydride (Ac₂O, 6.8 mL, 71.6 mmol) over 15 minutes to prevent exothermic spikes. Remove the ice bath and allow the reaction to warm to 25 °C.
-
Self-Validation (IPC): After 90 minutes, withdraw a 50 µL aliquot. Quench in 0.5 mL saturated NaHCO₃, extract with 1 mL Ethyl Acetate, and analyze via HPLC (UV 254 nm). Proceed only when the precursor peak area is <1%.
-
Workup: Quench the bulk reaction with ice-cold water (50 mL). Transfer to a separatory funnel and wash the organic layer sequentially with cold 0.5 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL, contact time <5 mins), and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (4-Chloro-2-cyanophenyl)methyl acetate as a crystalline solid.
Protocol B: PTC-Assisted Sₙ2 Displacement
This protocol utilizes 4-chloro-2-cyanobenzyl bromide as the starting material.
-
Preparation: In a 250 mL round-bottom flask, suspend anhydrous Sodium Acetate (NaOAc, 7.1 g, 86.8 mmol) and Tetrabutylammonium iodide (TBAI, 1.6 g, 4.34 mmol) in anhydrous Acetonitrile (MeCN, 80 mL).
-
Substrate Addition: Add 4-chloro-2-cyanobenzyl bromide (10.0 g, 43.4 mmol) in one portion.
-
Heating: Attach a reflux condenser and heat the heterogeneous mixture to 80 °C under vigorous stirring (800 rpm) to ensure efficient phase transfer.
-
Self-Validation (IPC): After 3 hours, withdraw a 50 µL aliquot, dilute with 1 mL MeCN, filter through a 0.22 µm syringe filter, and analyze via GC-MS or HPLC. Look for the complete disappearance of the bromide precursor.
-
Workup: Cool the reaction to room temperature and filter off the insoluble sodium bromide salts. Concentrate the filtrate under reduced pressure. Redissolve the crude residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove residual TBAI and acetate salts.
-
Isolation: Dry over anhydrous MgSO₄, filter, and evaporate to afford the product.
References
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English.[Link]
-
Smith, M. B., & March, J. (2006). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.[Link]
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.[Link]
Sources
- 1. Methyl 2-(4-Chloro-2-cyanophenyl)acetate | Benchchem [benchchem.com]
- 2. The synthetic potential and the biological action of 1(2)-amino-9,10-anthracenediones and their functional derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting (4-Chloro-2-cyanophenyl)methyl acetate Reactions
Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter challenges with multifunctional aromatic systems. (4-Chloro-2-cyanophenyl)methyl acetate (CAS: 1432679-22-5) is a highly versatile but notoriously finicky building block. Its structural complexity arises from three orthogonal reactive sites: an aryl chloride, a cyano group, and a benzylic acetate.
When experiments fail, it is rarely due to poor technique; rather, it is a failure to control the thermodynamic and kinetic competition between these three functional groups. This guide addresses the most common failure modes, explaining the mechanistic causality behind them and providing field-proven, self-validating protocols to get your synthesis back on track.
FAQ 1: Why is my Suzuki-Miyaura cross-coupling failing or yielding unexpected byproducts?
The Issue: When attempting to couple the aryl chloride with an arylboronic acid, users frequently report low yields, complete catalyst death, or the formation of diarylmethanes (benzylic substitution) rather than the desired biphenyl product.
The Causality: Aryl chlorides are traditionally sluggish toward oxidative addition. In this molecule, the palladium catalyst faces two competing pathways that are kinetically faster than the desired C-Cl insertion:
-
Catalyst Poisoning: The highly coordinating cyano group (-CN) can bind to the electron-rich Pd(0) center, forming a stable, unreactive complex that halts the catalytic cycle.
-
Benzylic Cleavage: As established in studies on the 1, benzylic acetates are competent electrophiles for Pd(0). Small or unhindered catalysts will insert into the benzylic C-O bond, generating a π -benzyl palladium intermediate that leads to diarylmethane byproducts.
To force the catalyst into the C-Cl bond, you must use bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos) which accelerate aryl chloride oxidative addition while sterically preventing nitrile coordination, a principle foundational to modern 2.
Caption: Competing Pd(0) interaction pathways with (4-Chloro-2-cyanophenyl)methyl acetate.
Quantitative Ligand Screening Data
| Ligand | Base | Temp (°C) | Aryl-Cl Conversion (%) | Benzylic Cleavage (%) | Nitrile Hydrolysis (%) |
| PPh 3 | Na 2 CO 3 | 80 | < 5% | 15% | 20% |
| dppf | K 2 CO 3 | 80 | 10% | 25% | 10% |
| XPhos | K 3 PO 4 | 60 | > 95% | < 2% | < 1% |
| BrettPhos | K 3 PO 4 | 60 | > 90% | < 5% | < 1% |
Optimized Protocol: Chemoselective Suzuki-Miyaura Coupling
Self-Validation Metric: LC-MS analysis should show the disappearance of the parent mass (m/z 209) and the appearance of the cross-coupled product mass without the loss of m/z 59 (acetate).
-
Preparation: In a flame-dried Schlenk tube, combine (4-Chloro-2-cyanophenyl)methyl acetate (1.0 equiv), arylboronic acid (1.2 equiv), Pd 2 (dba) 3 (2 mol%), XPhos (8 mol%), and anhydrous K 3 PO 4 (2.0 equiv).
-
Solvent Addition: Evacuate and backfill with N 2 three times. Add degassed THF/H 2 O (10:1 ratio, 0.2 M). Note: K 3 PO 4 is chosen over carbonates to prevent basic saponification of the acetate.
-
Reaction: Stir at 60 °C for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 3:1).
-
Workup: Quench with saturated aqueous NH 4 Cl, extract with EtOAc, dry over Na 2 SO 4 , and purify via flash chromatography.
FAQ 2: Why does reducing the cyano group destroy the rest of my molecule?
The Issue: When using standard hydrogenation conditions (e.g., Pd/C or Raney Nickel with H 2 gas) to reduce the nitrile to a primary amine, the resulting product mixture shows massive dechlorination and loss of the benzylic acetate.
The Causality: Palladium and Nickel catalysts under hydrogen gas are highly active for hydrodehalogenation (cleaving the C-Cl bond) and hydrogenolysis (cleaving the benzylic C-O bond). The thermodynamic driving force for the elimination of HCl and acetic acid makes these side reactions faster than the reduction of the nitrile.
To achieve chemoselectivity, you must switch from a thermodynamic hydrogenation to a kinetically controlled metal-hydride reduction. The generation of in situ Cobalt Boride ( Co2B ) using CoCl 2 and NaBH 4 is the gold standard here. As detailed in the 3, the nitrile strongly coordinates to the black Co2B precipitate, directing the hydride attack exclusively to the cyano carbon while completely ignoring aryl chlorides and esters.
Caption: Chemoselectivity profile of reduction methods for (4-Chloro-2-cyanophenyl)methyl acetate.
Chemoselectivity Profile of Nitrile Reduction Methods
| Reagent System | Conditions | Nitrile Reduction | Dechlorination | Acetate Cleavage |
| Pd/C, H 2 (1 atm) | MeOH, 25 °C | 100% | 85% | 60% |
| Raney Ni, H 2 (50 psi) | EtOH, 50 °C | 100% | 40% | 15% |
| LiAlH 4 | THF, 0 °C | 100% | < 1% | 100% (Saponification) |
| CoCl 2 / NaBH 4 | MeOH, 0-25 °C | > 95% | < 1% | < 1% |
Optimized Protocol: Cobalt Boride Chemoselective Reduction
Self-Validation Metric: You must observe the immediate formation of a black precipitate ( Co2B ) and vigorous hydrogen evolution upon NaBH 4 addition. IR spectroscopy of the product will show the complete disappearance of the sharp C≡N stretch at ~2230 cm −1 .
-
Setup: Dissolve (4-Chloro-2-cyanophenyl)methyl acetate (1.0 equiv) and CoCl 2⋅6H2O (2.0 equiv) in methanol (0.1 M) at 0 °C.
-
Reduction: Slowly add NaBH 4 (10.0 equiv) in small portions over 30 minutes. Caution: Highly exothermic with vigorous H 2 gas evolution. The solution will immediately turn black.
-
Stirring: Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases.
-
Workup: Quench by carefully adding 3M HCl until the black precipitate dissolves (pH ~2). Wash with diethyl ether to remove non-basic impurities. Basify the aqueous layer with 3M NaOH to pH 10, and extract the primary amine with CH 2 Cl 2 .
FAQ 3: Why does direct nucleophilic substitution on the benzylic acetate fail?
The Issue: When attempting an S N 2 displacement of the benzylic acetate (e.g., with amines, thiolates, or cyanides), the reaction either returns unreacted starting material or yields the hydrolyzed benzylic alcohol.
The Causality: Acetate is a relatively poor leaving group for direct S N 2 reactions compared to halides (Br, Cl). If you apply the basic conditions required to activate most nucleophiles, the hydroxide/alkoxide generated in situ will attack the highly electrophilic carbonyl carbon of the ester instead of the benzylic carbon, leading to rapid saponification.
To bypass this, you must shift from an S N 2 mechanism to a Palladium-catalyzed Tsuji-Trost type benzylic substitution. By using a Pd catalyst, the benzylic acetate undergoes oxidative addition to form a highly electrophilic π -benzyl palladium complex. This intermediate readily accepts nucleophiles under neutral or mildly basic conditions, completely avoiding ester hydrolysis.
Caption: Palladium-catalyzed benzylic substitution bypassing direct SN2 limitations.
Optimized Protocol: Pd-Catalyzed Benzylic Substitution
Self-Validation Metric: The reaction remains pH neutral, preventing the formation of the benzylic alcohol byproduct (m/z 167).
-
Catalyst Activation: In a glovebox or under strict N 2 , mix [Pd(η3−C3H5)Cl]2 (2.5 mol%) and DPEphos (5.5 mol%) in anhydrous tert-amyl alcohol. Stir for 15 minutes to pre-form the active catalyst.
-
Reagent Addition: Add (4-Chloro-2-cyanophenyl)methyl acetate (1.0 equiv), the desired nucleophile (e.g., a secondary amine, 1.2 equiv), and K 2 CO 3 (1.5 equiv).
-
Reaction: Heat the suspension to 80 °C for 12 hours.
-
Workup: Filter the mixture through a short pad of Celite to remove the palladium and salts, concentrate under reduced pressure, and purify via column chromatography.
References
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides University of Windsor[2]
-
Cross-coupling of benzylic acetates with arylboronic acids: one-pot transformation of benzylic alcohols to diarylmethanes RSC Publishing[1]
-
Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions: Nitrile Reductions Using Cobalt Boride Journal of the American Chemical Society (via mdma.ch)[3]
-
CHAPTER 11: Reduction and Oxidation of Carbonyl Compounds and Derivatives RSC Publishing[4]
Sources
optimization of reaction conditions for (4-Chloro-2-cyanophenyl)methyl acetate synthesis
Welcome to the Advanced Application Support Center. This guide is engineered for research scientists and process chemists optimizing the synthesis of (4-Chloro-2-cyanophenyl)methyl acetate (CAS: 1432679-22-5). This compound is a critical functionalized building block in medicinal chemistry, featuring an electron-withdrawing cyano group and a chloro substituent that make it a strategic precursor for cross-coupling and nucleophilic aromatic substitution[1].
Because this molecule contains a hydration-sensitive ortho-cyano group and a reactive benzylic position, standard textbook esterification methods often fail or produce complex impurity profiles. Below, we dissect the causality behind synthetic bottlenecks, provide self-validating protocols, and offer targeted troubleshooting for the two primary synthetic pathways.
Fig 1. Dual synthetic pathways for (4-Chloro-2-cyanophenyl)methyl acetate.
Part 1: Pathway Optimization & Quantitative Benchmarks
Choosing the correct synthetic route depends entirely on your starting material inventory and your reactor's phase-mixing capabilities.
Quantitative Data Summary
The following table summarizes the optimized thermodynamic and kinetic parameters for both synthetic routes.
| Parameter | Route A: Nucleophilic Substitution (SN2) | Route B: Mild Acylation |
| Optimal Precursor | 2-(Bromomethyl)-5-chlorobenzonitrile[2] | (4-Chloro-2-cyanophenyl)methanol |
| Reagents | Potassium Acetate (KOAc), Aliquat 336 | Acetic Anhydride (Ac₂O), TEA, DMAP |
| Solvent System | Toluene (Biphasic solid/liquid) | Dichloromethane (DCM) |
| Temperature | 85 °C | 0 °C warming to 25 °C |
| Reaction Time | 4 - 6 hours | 1 - 2 hours |
| Typical Yield | > 85% | > 90% |
| Primary Risk Factor | Competitive hydrolysis to benzyl alcohol | Cyano group hydration (if acidic) |
Part 2: Troubleshooting Guides & FAQs
Q1: Why is the SN2 displacement of 2-(bromomethyl)-5-chlorobenzonitrile proceeding so slowly in toluene? A1: This is a classic phase-boundary limitation. Potassium acetate (KOAc) is a highly polar inorganic salt with virtually zero solubility in non-polar solvents like toluene. Without a mediator, the reaction only occurs at the microscopic interface between the solid KOAc and the liquid toluene, leading to stalled kinetics. Solution: Introduce a Phase-Transfer Catalyst (PTC) such as Aliquat 336 (tricaprylylmethylammonium chloride) or a chelator like 18-crown-6[3][4]. The lipophilic quaternary ammonium cation pairs with the acetate anion, shuttling it into the organic phase. Once in the organic phase, the acetate anion is "naked" (stripped of its hydration shell), making it a highly aggressive nucleophile that rapidly displaces the bromide leaving group[5].
Q2: During the esterification of (4-chloro-2-cyanophenyl)methanol, I am detecting a significant byproduct. LC-MS indicates a mass consistent with an amide (+18 Da). What happened? A2: You are observing the hydrolytic degradation of your cyano (-CN) group. Traditional Fischer esterification relies on strong mineral acids (e.g., H₂SO₄) and elevated temperatures[6]. Under these harsh conditions, the ortho-cyano group is highly susceptible to acid-catalyzed hydration, converting into a primary amide. Solution: Abandon Fischer esterification for this specific substrate. Instead, utilize the mild acylation conditions outlined in Protocol B. Reacting the alcohol with acetic anhydride in the presence of a non-nucleophilic base (triethylamine) and a catalytic amount of DMAP keeps the system basic/neutral and strictly anhydrous, preserving the integrity of the cyano group.
Q3: My SN2 reaction is yielding a byproduct identified as (4-chloro-2-cyanophenyl)methanol. How is the alcohol forming when I am trying to synthesize the acetate? A3: This is caused by competitive hydrolysis driven by trace water. Potassium acetate is highly hygroscopic. If the KOAc or the solvent contains trace moisture, the water molecules act as competing nucleophiles against the highly electrophilic benzyl bromide[2]. Solution: You must rigorously dry your KOAc in a vacuum oven at 120 °C overnight before use. Ensure the toluene is stored over molecular sieves.
Fig 2. Diagnostic workflow for resolving common synthesis bottlenecks.
Part 3: Self-Validating Experimental Protocols
A self-validating protocol contains built-in physical or analytical checks ensuring that the chemistry is proceeding as intended before moving to the next step.
Protocol A: PTC-Mediated SN2 Substitution
Use this protocol if starting from 2-(bromomethyl)-5-chlorobenzonitrile.
-
Reactor Charging: Charge a dry, round-bottom flask with 1.0 equivalent of 2-(bromomethyl)-5-chlorobenzonitrile[2] and 1.5 equivalents of oven-dried, anhydrous Potassium Acetate.
-
Solvent Addition: Add 5 volumes of anhydrous toluene.
-
Validation Check: The mixture must form a free-flowing, heterogeneous white suspension. If the salt clumps at the bottom, moisture is present; discard, dry the reactor, and use fresh reagents.
-
-
Catalyst Addition: Add 0.05 equivalents of Aliquat 336 (Phase Transfer Catalyst)[3]. Heat the mixture to 85 °C under vigorous stirring (≥ 800 rpm is critical to maximize interfacial surface area).
-
In-Process Control (IPC): After 3 hours, halt stirring, allow the phases to separate, and sample the upper organic layer for HPLC.
-
Validation Check: The reaction is self-validating if the ratio of product to starting material is >9:1. If <9:1, verify the internal temperature and add an additional 0.02 equivalents of Aliquat 336.
-
-
Workup: Cool to room temperature. Add 5 volumes of deionized water to dissolve the potassium bromide byproduct and unreacted KOAc. Separate the phases. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Mild Anhydride Acylation
Use this protocol if starting from (4-chloro-2-cyanophenyl)methanol.
-
Reactor Charging: Dissolve 1.0 equivalent of (4-chloro-2-cyanophenyl)methanol in 10 volumes of anhydrous Dichloromethane (DCM).
-
Base Addition: Add 1.5 equivalents of Triethylamine (TEA) and 0.05 equivalents of 4-Dimethylaminopyridine (DMAP).
-
Validation Check: The solution must remain completely clear. Any cloudiness indicates the presence of hydrochloride salts, implying degraded reagents.
-
-
Acylation: Cool the reactor to 0 °C using an ice bath. Dropwise, add 1.2 equivalents of Acetic Anhydride (Ac₂O) over 15 minutes to control the exotherm.
-
In-Process Control (IPC): Remove the ice bath and stir for 1 hour at room temperature. Spot the mixture on a TLC plate (Hexanes/EtOAc 4:1).
-
Validation Check: The starting material (lower R_f) must be completely absent, replaced by a single, UV-active higher R_f spot (the target acetate). If starting material persists, add an additional 0.2 equivalents of Ac₂O.
-
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃.
-
Validation Check: Vigorous effervescence (CO₂ evolution) validates the successful quenching of excess acetic anhydride.
-
-
Isolation: Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the pure ester.
References
- "Methyl 2-(4-Chloro-2-cyanophenyl)acetate - Benchchem", Benchchem.
- "Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst", Langmuir - ACS Publications.
- "(4-chloro-2-cyanophenyl)methyl acetate | 1432679-22-5", Sigma-Aldrich.
- "Benzyl bromides - BLDpharm", BLDpharm.
- "Green Chemistry - RSC Publishing", Royal Society of Chemistry. URL: _
- "Kinetics of reaction of benzyl chloride with sodium acetate using Aliquat 336 as a phase-transfer catalyst", ResearchGate.
- "REACTIONS OF POTASSIUM SALTS SOLUBILIZED BY 18-CROWN-6 AND MECHANISM OF NUCLEOPHILIC SUBSTITUTION", Georgia Institute of Technology.
Sources
Technical Support Center: Purification of (4-Chloro-2-cyanophenyl)methyl acetate
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals encountering purification bottlenecks with (4-Chloro-2-cyanophenyl)methyl acetate (also known as 4-chloro-2-cyanobenzyl acetate).
Rather than providing generic advice, this guide deconstructs the specific chemical vulnerabilities of this molecule to provide causality-driven, field-proven troubleshooting strategies.
Part 1: Structural Vulnerabilities & Mechanistic Insights
Before addressing specific purification failures, it is critical to understand why this molecule is challenging to isolate. The ester linkage in (4-Chloro-2-cyanophenyl)methyl acetate is highly susceptible to unwanted cleavage due to the electronic environment of the aromatic ring.
The Causality of Degradation: The presence of the ortho-cyano (-CN) and para-chloro (-Cl) groups exerts a powerful electron-withdrawing effect via both inductive and resonance pathways. This electronic pull stabilizes the corresponding benzylic alkoxide leaving group (4-chloro-2-cyanobenzyl alkoxide). Because the leaving group is highly stabilized, the activation energy for base-catalyzed ester hydrolysis is significantly lowered compared to an unfunctionalized benzyl acetate. Consequently, standard aggressive basic workups (e.g., 1M NaOH) will rapidly degrade your product back to the alcohol. Furthermore, the cyano group itself is susceptible to hydration to an amide under extreme pH conditions .
Part 2: Troubleshooting FAQs
Q1: My isolated product contains significant amounts of 4-chloro-2-cyanobenzyl alcohol, even after silica gel chromatography. Why is this happening and how can I fix it? Causality: The starting alcohol and the product ester have overlapping polarities, leading to co-elution. Additionally, if you used basic modifiers or highly acidic conditions during your workup, you likely induced on-column or pre-column hydrolysis. Solution: Transition to a highly non-polar solvent system for flash chromatography. A shallow gradient of Hexane/Ethyl Acetate starting at 98:2 and slowly increasing to 95:5 provides optimal resolution for functionalized benzyl acetates . Ensure your silica gel is neutral and avoid any amine modifiers (like TEA) in the eluent.
Q2: I detect a persistent sharp, acidic odor in my crude mixture, and my product yield drops significantly during rotary evaporation. What is the root cause? Causality: This indicates residual acetic acid or unreacted acetic anhydride (common acylating agents). When heated under vacuum during concentration, trace acid combined with adventitious moisture catalyzes the hydrolysis of the ester, destroying your yield. Solution: Perform a rigorous, yet mild, alkaline wash using 5% aqueous sodium bicarbonate (NaHCO₃) prior to chromatography. This converts the volatile acetic acid into water-soluble sodium acetate without providing a strong enough hydroxide concentration to cleave the product ester .
Q3: How do I separate the product from unreacted 4-chloro-2-cyanobenzyl chloride if I synthesized it via nucleophilic substitution with sodium acetate? Causality: Benzyl halides and benzyl acetates have nearly identical retention factors (Rf) on normal-phase silica gel due to their similar dipole moments. Solution: Do not rely on normal-phase chromatography. Instead, utilize Reverse-Phase HPLC (RP-HPLC) using an Acetonitrile/Water gradient with 0.1% Formic Acid. A low-silanol C18 column will easily resolve the halide from the acetate ester .
Part 3: Quantitative Chromatographic Data
Use the following empirically derived data parameters to calibrate your separation techniques.
| Compound | TLC Rf (Hexane:EtOAc 9:1) | RP-HPLC RT (min)* | UV Activity (254 nm) |
| (4-Chloro-2-cyanophenyl)methyl acetate | 0.55 | 6.5 | Strong |
| 4-Chloro-2-cyanobenzyl chloride (Impurity) | 0.60 | 7.8 | Strong |
| 4-Chloro-2-cyanobenzyl alcohol (Impurity) | 0.30 | 4.2 | Strong |
| Acetic Acid (Impurity) | 0.00 (streaks) | 1.5 | Weak / None |
*HPLC Conditions: Generic C18 column (5 µm, 4.6 x 150 mm), 60% MeCN / 40% H₂O isocratic, 0.1% Formic Acid, 1.0 mL/min flow rate.
Part 4: Self-Validating Experimental Protocols
Protocol A: Optimized Liquid-Liquid Extraction (LLE)
Objective: Neutralize acidic impurities without triggering ester hydrolysis.
-
Dilution: Dilute the crude reaction mixture with 3 volumes of a moderately non-polar solvent (e.g., Ethyl Acetate or MTBE) to reduce the concentration of reactive species.
-
Mild Alkaline Wash: Add an equal volume of 5% aqueous NaHCO₃.
-
Self-Validation Check: Observe the biphasic interface for effervescence (CO₂ gas evolution). Continue washing with fresh NaHCO₃ portions until the aqueous layer tests at pH ~7.5–8.0 using universal pH indicator paper.
-
-
Brine Wash: Wash the organic layer with 1 volume of saturated aqueous NaCl to break any emulsions and remove bulk dissolved water.
-
Drying & Concentration: Dry over anhydrous Na₂SO₄. Filter the drying agent.
-
Self-Validation Check: Concentrate under reduced pressure using a water bath strictly maintained below 35°C . Higher temperatures risk thermal degradation of the cyano group.
-
Protocol B: Precision Flash Chromatography
Objective: Baseline separation of the acetate ester from the starting alcohol.
-
Column Preparation: Pack a standard silica gel column using 100% Hexane. Do not pre-treat the silica with any basic modifiers.
-
Sample Loading: Dry-load the crude oil onto a minimal amount of Celite or silica gel to ensure a tight elution band, preventing peak tailing.
-
Gradient Elution: Elute with 2 Column Volumes (CV) of 100% Hexane. Step the gradient to 98:2 Hexane:Ethyl Acetate for 3 CVs, then 95:5 Hexane:Ethyl Acetate until the product fully elutes.
-
Fraction Analysis:
-
Self-Validation Check: Co-spot fractions against a pure standard of 4-chloro-2-cyanobenzyl alcohol on a TLC plate. The ester will elute cleanly in the 98:2 fractions, while the alcohol will remain on the column until higher polarity is reached.
-
Part 5: Purification Decision Matrix
Figure 1: Decision matrix for the purification of (4-Chloro-2-cyanophenyl)methyl acetate.
References
preventing decomposition of (4-Chloro-2-cyanophenyl)methyl acetate
Technical Support Center: (4-Chloro-2-cyanophenyl)methyl acetate
A Guide to Preventing and Troubleshooting Decomposition
Welcome to the technical support center for (4-Chloro-2-cyanophenyl)methyl acetate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chemical intermediate. As a substituted phenyl acetate, this compound possesses reactive functional groups that, while valuable for synthesis, also render it susceptible to degradation if not handled and stored with care. This document provides in-depth, field-proven insights to help you maintain the integrity of your material, ensure experimental reproducibility, and troubleshoot common issues related to its decomposition.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and handling of (4-Chloro-2-cyanophenyl)methyl acetate.
Q1: What is the primary mode of decomposition for (4-Chloro-2-cyanophenyl)methyl acetate?
A1: The primary and most significant decomposition pathway is hydrolysis of the ester bond.[1][2] This reaction involves the cleavage of the methyl acetate group by water, yielding (4-Chloro-2-cyanophenyl)methanol and acetic acid as the main degradation products. This process can be catalyzed by both acidic and basic conditions.[3][4]
Q2: What are the ideal storage conditions to ensure long-term stability?
A2: To maximize shelf-life, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark environment.[5][6][7] Refrigeration at 2-8°C is highly recommended.[8] For long-term storage, some structurally similar compounds benefit from being stored frozen (<-15°C).[9]
Q3: How can I visually or analytically detect if my sample has started to decompose?
A3: Visually, decomposition is not always apparent. The most reliable methods are analytical. On a Thin Layer Chromatography (TLC) plate, you would observe new, more polar spots corresponding to the alcohol and carboxylic acid byproducts in addition to the main compound spot. For more quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for separating and identifying the parent compound and its degradants.[10][11] Proton NMR spectroscopy can also be used to detect impurities; new peaks corresponding to the degradation products will appear.[6]
Q4: Is this compound sensitive to light or air?
A4: While hydrolysis is the main concern, compounds with aromatic rings and active functional groups can be sensitive to light and atmospheric oxygen.[5][12] Oxidative degradation is a potential secondary issue. Therefore, storing the material in an amber vial and under an inert atmosphere minimizes these risks.[5]
Q5: What solvents are best for preparing stock solutions?
A5: Use anhydrous aprotic solvents to prepare stock solutions. Recommended solvents include dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, or acetonitrile.[13] Ensure your chosen solvent is rated as anhydrous and handle it under conditions that prevent moisture ingress. Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification reactions, especially in the presence of acid or base catalysts.
Troubleshooting Guide: Low Yields and Unexpected Byproducts
If you are experiencing lower-than-expected yields in your reactions or observing unexpected results, use this guide to troubleshoot potential decomposition of your starting material.
| Observed Issue | Potential Cause (Decomposition-Related) | Recommended Action & Scientific Rationale |
| Reduced Product Yield | The starting material has partially decomposed in storage, reducing the amount of active reagent. | Action: Re-analyze the purity of your (4-Chloro-2-cyanophenyl)methyl acetate using LC-MS or qNMR. Rationale: Verifying the purity of starting materials is a critical first step in troubleshooting any reaction.[14] |
| New, Unidentified Spots/Peaks in Reaction Mixture | The compound is decomposing during the reaction setup or under the reaction conditions themselves. | Action: Prepare stock solutions fresh for each experiment using anhydrous solvents.[15] If the reaction involves aqueous or protic media, add the ester at the last possible moment and keep the reaction temperature as low as feasible. Rationale: Temperature and exposure time to destabilizing conditions (like moisture or high pH) directly impact the rate of hydrolysis.[15] |
| Inconsistent Results Between Experiments | Variable levels of degradation are occurring due to inconsistent handling or storage practices. | Action: Standardize your handling protocol. Always allow the reagent vial to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the cold vial.[15] Use a fresh, dry syringe/needle for every aliquot. Rationale: Moisture is the primary reactant in hydrolysis; preventing its introduction is paramount for consistency.[4] |
| Reaction Fails with Basic Reagents | The ester is rapidly hydrolyzed by the basic conditions before it can react as intended (saponification). | Action: If possible, switch to non-aqueous or buffered conditions. If a strong base is required, consider strategies like slow addition of the ester at low temperatures (-78 to 0 °C) to control the rate of hydrolysis versus the desired reaction. Rationale: The rate of base-catalyzed ester hydrolysis is often very fast.[16] Low temperatures slow all reaction kinetics, potentially allowing the desired pathway to compete more effectively. |
Core Stability Workflows & Protocols
Adherence to rigorous protocols is essential for preserving the integrity of (4-Chloro-2-cyanophenyl)methyl acetate.
Protocol 1: Optimal Storage and Handling
-
Receiving and Initial Storage: Upon receipt, inspect the container seal. Immediately place the vial in a desiccator inside a refrigerator (2-8°C).[8] Log the date of receipt on the vial.
-
Preparing for Use: Before opening, remove the vial from the refrigerator and allow it to equilibrate to ambient laboratory temperature for at least 20-30 minutes.
-
Causality: This crucial step prevents atmospheric moisture from condensing onto the cold solid when the container is opened, which would introduce water and accelerate hydrolysis.[15]
-
-
Aliquoting the Reagent: Conduct all weighing and aliquoting in a controlled environment, preferably a glove box or under a gentle stream of dry nitrogen or argon. Use dry, clean spatulas and glassware.
-
Resealing and Storage: After taking what you need, flush the vial headspace with an inert gas, tightly reseal the cap, and wrap the cap junction with Parafilm® for an extra barrier against moisture. Return the vial to the desiccator in the refrigerator.[6]
Protocol 2: Routine Quality Control Check via LC-MS
This protocol allows for a quick assessment of material integrity.
-
Sample Preparation: Prepare a dilute solution of your compound (~0.1 mg/mL) in anhydrous acetonitrile.
-
LC Method:
-
Column: Standard C18 reverse-phase column.
-
Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Gradient: Start at a low organic percentage (e.g., 10% Acetonitrile) and ramp up to a high percentage (e.g., 95% Acetonitrile) over several minutes.
-
Causality: The reverse-phase column will separate the compounds based on polarity. The parent ester is relatively nonpolar, while the hydrolyzed alcohol and resulting acid are more polar and will elute earlier.
-
-
MS Detection: Use an electrospray ionization (ESI) source. Monitor for the expected mass-to-charge ratio (m/z) of the parent compound and its primary degradation product, (4-Chloro-2-cyanophenyl)methanol.
-
Data Analysis: Integrate the peak areas for the parent compound and the degradation product. A significant peak for the alcohol indicates that decomposition has occurred. This provides a semi-quantitative measure of purity.
Visualizing the Decomposition Pathway
The primary threat to the stability of (4-Chloro-2-cyanophenyl)methyl acetate is hydrolysis. This reaction can be catalyzed by either acid or base, proceeding through a tetrahedral intermediate to yield the corresponding alcohol and carboxylic acid.
Caption: Primary hydrolysis pathway of (4-Chloro-2-cyanophenyl)methyl acetate.
References
- Benchchem. (2025).
- Ester Stabilizers. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- Shi, Z., Hsieh, Y., Weinberg, N., & Wolfe, S. (2009). The neutral hydrolysis of methyl acetate — Part 2. Is there a tetrahedral intermediate? Canadian Journal of Chemistry, 87(4), 544-554.
-
ResearchGate. (n.d.). Schematic reaction mechanism of the acid-catalyzed hydrolysis of methyl acetate. [Link]
- Benchchem. (2025). How to prevent hydrolysis of NHS ester reagents. Benchchem.
-
NRC Research Press. (2009, March 12). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? Canada.ca. [Link]
-
Ataman Kimya. (n.d.). PHENYL ACETATE. [Link]
- Hydrolysis Prevention. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis.
-
Quora. (2017, September 2). How to prevent hydrolysis in a drug. [Link]
-
Random Experiments International. (2024, April 11). Alkaline hydrolysis of methyl acetate (Alkaline hydrolysis of esters). YouTube. [Link]
-
Ovid. (n.d.). The neutral hydrolysis of methyl acetate — Part... : Canadian Journal of Chemistry. [Link]
-
Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
-
Denios. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. [Link]
-
The Perfumers Apprentice. (2015, May 22). 500957 PHENYL ETHYL PHENYL ACETATE SAFETY DATA SHEET. [Link]
-
Cleveland State University. (2018, May 15). Practices for Proper Chemical Storage. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. [Link]
-
Tournaire. (n.d.). What are the best practices for storing and handling sensitive materials?[Link]
-
Organic Syntheses. (n.d.). the direct acyl-alkylation of arynes. [Link]
-
PubMed. (2025, August 16). Investigating thermal decompositions of six esters additives under heat-not-burn conditions using pyrolysis gas chromatography-mass spectrometry. [Link]
-
National Institute of Justice. (2020, March 1). Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography–Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
ChemSynthesis. (2025, May 20). (4-chlorophenyl)(cyano)methyl acetate. [Link]
-
HSCprep. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
-
University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Organic Solvents. [Link]
-
Ibis Scientific, LLC. (2025, May 5). Guide to Promoting Lab Safety When Working With Chemicals. [Link]
-
National Cheng Kung University. (n.d.). Precautions for Handling Organic Solvent. [Link]
-
Organic Syntheses. (n.d.). ethyl cyanoacetate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. carbodiimide.com [carbodiimide.com]
- 3. researchgate.net [researchgate.net]
- 4. carbodiimide.com [carbodiimide.com]
- 5. csuohio.edu [csuohio.edu]
- 6. How To [chem.rochester.edu]
- 7. tournaire.fr [tournaire.fr]
- 8. chemscene.com [chemscene.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. env.go.jp [env.go.jp]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
- 13. evitachem.com [evitachem.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Impurity Identification in (4-Chloro-2-cyanophenyl)methyl acetate
Welcome to the technical support guide for identifying and characterizing impurities in your samples of (4-Chloro-2-cyanophenyl)methyl acetate. This resource is designed for researchers, analytical scientists, and drug development professionals to troubleshoot common issues and provide a clear path forward for ensuring the purity and quality of your materials.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding impurity analysis for (4-Chloro-2-cyanophenyl)methyl acetate.
Q1: What are the most likely impurities I might find in my sample?
Impurities in any given sample can be broadly categorized into three types: organic, inorganic, and residual solvents.[1] For (4-Chloro-2-cyanophenyl)methyl acetate, you should consider:
-
Process-Related Impurities: These arise from the synthetic route.
-
Starting Materials: Unreacted 4-chloro-2-cyanobenzyl alcohol or 4-chloro-2-cyanotoluene.
-
Intermediates: Any synthetic intermediates that were not fully converted to the final product.
-
By-products: Compounds formed from side reactions. A common example is the hydrolysis of the ester group to form 4-chloro-2-cyanobenzyl alcohol or the hydrolysis of the nitrile group to form an amide or carboxylic acid. Positional isomers of the starting materials can also lead to isomeric impurities in the final product.
-
-
Degradation Products: These form during storage or handling due to exposure to stress conditions like heat, light, humidity, or reactive atmospheric gases.[2] Forced degradation studies are the best way to proactively identify these potential degradants.[3][4]
-
Residual Solvents: Volatile organic compounds used during synthesis and purification (e.g., ethyl acetate, methanol, dichloromethane) that are not completely removed.[1][5]
Q2: Why is impurity profiling so critical in pharmaceutical development?
Impurity profiling—the identification and quantification of all impurities in a drug substance—is a mandatory step in pharmaceutical manufacturing rigorously monitored by regulatory authorities like the FDA and EMA.[1][6] Even minute quantities of certain impurities can significantly impact the safety, efficacy, and stability of the final drug product.[6] Some impurities may be toxic or genotoxic, posing a direct risk to patient health.[7] Therefore, a thorough understanding of a sample's impurity profile is essential for quality control and regulatory compliance.
Q3: What is a "stability-indicating method," and why do I need one?
A stability-indicating analytical method is a validated quantitative procedure that can accurately detect changes in the properties of the drug substance and product over time. Crucially, it must be able to separate the active pharmaceutical ingredient (API) from its degradation products, process impurities, and other potential components like excipients.[3][8] Developing such a method, typically using High-Performance Liquid Chromatography (HPLC), is essential to ensure that any degradation occurring during formal stability studies can be accurately measured. Forced degradation studies are the cornerstone of developing and validating a stability-indicating method.[8][9]
Section 2: Troubleshooting Analytical Workflows
This section provides guidance for common issues encountered during the analytical testing of (4-Chloro-2-cyanophenyl)methyl acetate.
Q4: I see an unexpected peak in my HPLC chromatogram. What is my first step?
An unexpected peak requires a systematic investigation. The goal is to determine if the peak is a genuine impurity, an artifact, or related to the sample matrix.
Initial Troubleshooting Workflow
Caption: A systematic workflow for identifying an unknown impurity.
-
Step 1 & 2 (LC-MS/GC-MS): As a first step, use a hyphenated technique to get the molecular weight. This immediately narrows down the possibilities.
-
Step 3 (Isolation): To perform NMR, you need a pure, isolated sample of the impurity. Preparative HPLC is the most common method for this. You collect the fraction corresponding to the impurity peak as it elutes from the column.
-
Step 4 (NMR Analysis): Once isolated, a suite of NMR experiments is performed:
-
1H NMR: Shows the number and types of hydrogen atoms.
-
13C NMR: Shows the number and types of carbon atoms. [10] * 2D NMR (COSY, HSQC, HMBC): These powerful experiments reveal how atoms are connected within the molecule, allowing you to piece the structure together like a puzzle.
-
[11][12]### Section 4: Protocols and Methodologies
This section provides starting points for key experimental procedures. These should be optimized and validated for your specific instrumentation and sample matrix.
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) intentionally degrades a sample to generate potential degradation products and validate the stability-indicating nature of your analytical method. A[4]n extent of 5-20% degradation is typically targeted.
[3][4]| Stress Condition | Typical Reagent/Condition | Purpose | | :--- | :--- | :--- | | Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60-80°C) | To identify products susceptible to degradation in low pH environments. |[13] | Base Hydrolysis | 0.1 M NaOH, room temp or heated | To identify products susceptible to degradation in high pH environments (e.g., ester hydrolysis). |[9] | Oxidation | 3% Hydrogen Peroxide (H₂O₂), room temp | To identify products susceptible to oxidation. |[13] | Thermal | Dry Heat (e.g., 80°C) | To assess the impact of high temperature on stability. |[3] | Photolytic | High-intensity UV/Vis light (ICH Q1B) | To assess sensitivity to light exposure. |[8]
General Procedure:
-
Prepare five separate solutions of (4-Chloro-2-cyanophenyl)methyl acetate at a known concentration in a suitable diluent.
-
Expose each solution to one of the stress conditions listed in the table. Keep one unstressed solution as a control.
-
Monitor the degradation over time (e.g., sample at 2, 4, 8, 24 hours).
-
Once the target degradation (5-20%) is achieved, neutralize the acid/base-stressed samples.
-
Analyze all stressed samples and the control sample by your HPLC method.
-
Validation Check: The method is considered stability-indicating if all degradation product peaks are well-resolved from the main API peak and from each other.
Protocol 2: Reverse-Phase HPLC Method for Impurity Profiling
This is a general-purpose starting method that should be optimized.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: Diode Array Detector (DAD) or UV-Vis, monitoring at a wavelength where the API and expected impurities absorb (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1 mg/mL.
Section 5: References
-
ThermoFisher. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Retrieved from
-
Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Omics. Retrieved from
-
Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Retrieved from
-
BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for Substituted Benzonitriles. Retrieved from
-
ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Retrieved from
-
Chemistry LibreTexts. (2024). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from
-
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from
-
ResearchGate. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from
-
LCGC International. (n.d.). Determination of Genotoxic Impurities in Pharmaceuticals. Retrieved from
-
Albanese, D., et al. (2025). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. PubMed. Retrieved from
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Retrieved from
-
Rawat, T., et al. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Retrieved from
-
BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals. Retrieved from
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from
-
PMC. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from
-
Singh, S., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. Retrieved from
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. omicsonline.org [omicsonline.org]
- 3. pharmainfo.in [pharmainfo.in]
- 4. biopharminternational.com [biopharminternational.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. biomedres.us [biomedres.us]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
workup procedure for (4-Chloro-2-cyanophenyl)methyl acetate reactions
A Guide to Reaction Workup and Troubleshooting
Welcome to the technical support guide for (4-Chloro-2-cyanophenyl)methyl acetate. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the workup procedures and troubleshooting for reactions involving this key chemical intermediate. The guidance herein is structured to address practical challenges in a direct, question-and-answer format, moving from general principles to specific problem-solving scenarios.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the workup of reactions involving (4-Chloro-2-cyanophenyl)methyl acetate, focusing on the rationale behind standard procedures.
Q1: What is the typical first step in working up a reaction mixture containing (4-Chloro-2-cyanophenyl)methyl acetate?
The first step is typically to cool the reaction mixture to room temperature and then quench it. Quenching involves carefully adding an aqueous solution (like water, dilute acid, or base) to stop the reaction and neutralize any reactive reagents. For instance, if the reaction was conducted under basic conditions, a dilute acid quench might be appropriate. Conversely, for acidic reactions, a quench with a mild base like saturated sodium bicarbonate solution is common.[1] This neutralizes the acid catalyst and any remaining acidic reagents, preventing potential hydrolysis of the ester functional group during extraction.[2][3]
Q2: Why is a weak base like sodium bicarbonate (NaHCO₃) preferred for neutralization over a strong base like sodium hydroxide (NaOH)?
The ester group in (4-Chloro-2-cyanophenyl)methyl acetate is susceptible to saponification (base-catalyzed hydrolysis) to form the corresponding carboxylate salt. This reaction is much faster with strong bases like NaOH. Using a milder base like NaHCO₃ neutralizes residual acids without significantly risking the integrity of the ester product.[1][2] The resulting carboxylic acid from hydrolysis would be an impurity that is difficult to remove.
Q3: What is the purpose of a "brine wash" (washing with saturated NaCl solution) during extraction?
A brine wash serves two primary functions. First, it helps to break up emulsions that may form at the interface between the organic and aqueous layers. Second, it reduces the solubility of the desired organic product in the aqueous layer by increasing the polarity of the aqueous phase, a phenomenon known as the "salting out" effect. This drives more of your product into the organic layer, increasing your isolated yield. It also helps to remove the bulk of the dissolved water from the organic solvent before the final drying step.[4]
Q4: My product is soluble in a polar aprotic solvent like DMF or DMSO. How do I effectively remove these solvents during workup?
High-boiling, water-miscible solvents like DMF and DMSO can be challenging to remove. The most common method is to dilute the reaction mixture with a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and then wash the organic layer multiple times with water.[5] For every 5 mL of DMF or DMSO, at least five 10 mL washes with water are recommended to effectively partition the polar solvent into the aqueous phase.[5][6] A final brine wash is crucial in these cases to remove as much residual water as possible from the organic layer.
Standard Aqueous Workup Protocol
This protocol outlines a general, robust procedure for the isolation of (4-Chloro-2-cyanophenyl)methyl acetate from a typical reaction mixture.
Experimental Protocol: General Workup
-
Cooling & Quenching: Once the reaction is deemed complete by a monitoring technique (e.g., TLC, LC-MS), cool the reaction vessel to room temperature, potentially using an ice bath for better control. Cautiously add an appropriate aqueous quench solution (e.g., saturated aq. NaHCO₃) with stirring until gas evolution ceases (if applicable).
-
Solvent Dilution: Dilute the quenched mixture with a water-immiscible organic solvent suitable for extraction, such as ethyl acetate or dichloromethane.[7] The volume should be sufficient to fully dissolve the product.
-
Phase Separation: Transfer the mixture to a separatory funnel. Shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely.
-
Extraction: Drain the lower (aqueous) layer. If the product has some water solubility, it is advisable to re-extract the aqueous layer with a fresh portion of the organic solvent to maximize recovery.
-
Washing: Combine all organic extracts in the separatory funnel. Wash the combined organic layer sequentially with:
-
Drying: Drain the washed organic layer into an Erlenmeyer flask. Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand until the solvent is clear.
-
Filtration & Concentration: Filter the dried organic solution to remove the drying agent. The solid residue can be washed with a small amount of fresh solvent. Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude product.
-
Purification: The crude material can then be purified by techniques such as column chromatography or recrystallization.[1][4]
Caption: Standard aqueous workup and purification workflow.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the workup of (4-Chloro-2-cyanophenyl)methyl acetate reactions.
Problem 1: I have a persistent emulsion at the aqueous/organic interface that won't separate.
-
Question: What is causing the emulsion and how can I break it?
-
Answer: Emulsions are often caused by finely dispersed insoluble materials or surfactant-like byproducts.
-
Solution 1 (Salting Out): Add a significant amount of saturated brine to the separatory funnel and swirl gently (do not shake vigorously).[4] The increased ionic strength of the aqueous layer often forces the layers to separate.
-
Solution 2 (Filtration): If solids are present, filter the entire mixture through a pad of Celite® (diatomaceous earth). This can remove the particulate matter that is stabilizing the emulsion.
-
Solution 3 (Solvent Addition): Adding a small amount of a different solvent can sometimes alter the phase properties enough to resolve the emulsion. For example, if using ethyl acetate, adding a small volume of dichloromethane might help.
-
Problem 2: My yield is very low, and I suspect I lost product during the workup.
-
Question: Where could my product have gone, and how can I improve recovery?
-
Answer: Product loss can occur at several stages.
-
Cause A (Incomplete Extraction): (4-Chloro-2-cyanophenyl)methyl acetate has moderate polarity. If you used a very non-polar extraction solvent (like hexane), the product may remain in the aqueous layer.
-
Solution: Use a more polar extraction solvent like ethyl acetate or dichloromethane.[7] Always perform at least two or three extractions of the aqueous layer to ensure complete recovery.
-
-
Cause B (Product Hydrolysis): If the workup conditions were too acidic or basic, or if the mixture was heated, the ester may have hydrolyzed to the more water-soluble carboxylic acid.
-
Solution: Monitor the pH during the workup, ensuring it stays near neutral. Avoid excessive heat. If hydrolysis is suspected, you can try to acidify the aqueous layer to a pH of ~2-3 and extract again to recover the carboxylic acid byproduct, confirming the issue.[2]
-
-
Problem 3: My final product is a brown/colored oil, but it should be a white solid.
-
Question: What are these colored impurities and how do I remove them?
-
Answer: Color often indicates the presence of high molecular weight, conjugated byproducts or baseline impurities from starting materials.
-
Solution 1 (Charcoal Treatment): Dissolve the crude product in a suitable organic solvent. Add a small amount of activated charcoal (approx. 1-2% by weight), stir for 15-30 minutes at room temperature, and then filter through Celite®. The charcoal adsorbs many colored impurities.
-
Solution 2 (Purification): The most reliable method is purification by column chromatography or recrystallization. These techniques are excellent for separating the desired product from colored impurities.[1]
-
Caption: A troubleshooting decision-making guide for common workup issues.
Advanced Purification Strategies
Column Chromatography
Flash column chromatography is a highly effective method for purifying (4-Chloro-2-cyanophenyl)methyl acetate from byproducts and unreacted starting materials.[1]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate. The target compound is moderately polar and should elute at an intermediate solvent composition. |
| Monitoring | Thin-Layer Chromatography (TLC) | Use the same solvent system to determine the R_f value of the product and impurities before running the column. |
Recrystallization
If the crude product is obtained as a solid, recrystallization can be an excellent technique to achieve high purity. The key is to find a suitable solvent or solvent system.[8][9]
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for compounds of this polarity include ethanol/water, dichloromethane/hexane, or ethyl acetate/heptane.[8][10][11]
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the hot solvent (or the more soluble solvent of a pair) to just dissolve the solid completely.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]
- Google Patents. (n.d.). CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
- Google Patents. (n.d.). CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
-
University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Technical Notes. (n.d.). Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). About Troubleshooting. Retrieved from [Link]
-
Reddit. (2021, October 28). Recrystallizing organometallic complexes. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2019, November 7). (PDF) Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters. Retrieved from [Link]
Sources
- 1. METHYL (4-CYANOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 2. evitachem.com [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. people.uniurb.it [people.uniurb.it]
- 7. Workup [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide - Google Patents [patents.google.com]
- 10. CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling of (4-Chloro-2-cyanophenyl)methyl acetate
Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Standard Operating Procedure (SOP)
Executive Summary & Mechanistic Overview
Working with (4-chloro-2-cyanophenyl)methyl acetate (also known as 4-chloro-2-cyanobenzyl acetate) presents a unique set of challenges in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The molecule contains three reactive vectors:
-
An aryl chloride (C-Cl): The intended site of oxidative addition, which is notoriously sluggish compared to bromides or iodides.
-
An ortho-nitrile (-CN): A strong σ -donor and π -acceptor that acts as a potent catalyst poison.
-
A benzylic acetate (-CH2OAc): Susceptible to basic hydrolysis or unintended π -allyl palladium formation.
The primary failure mode when coupling this substrate is catalyst poisoning . Nitriles coordinate tightly to electron-rich Pd(0) intermediates, forming off-cycle resting states. Furthermore, trace moisture can hydrolyze the nitrile to release free cyanide (HCN), which irreversibly terminates the catalytic cycle by forming dead-end complexes such as [Pd(CN)3H]2− as demonstrated by [1],[2].
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my Pd catalyst deactivate (turn black) immediately upon adding (4-Chloro-2-cyanophenyl)methyl acetate? A1: You are likely experiencing competitive nitrile coordination that outcompetes the oxidative addition of the inert C-Cl bond. When the Pd(0) center is sequestered by the -CN group, it cannot enter the productive catalytic cycle. If trace water is present, the nitrile undergoes hydrolysis to generate HCN. This reacts with Pd(0) to form highly stable, inactive species like [Pd(CN)4]2− or [Pd(CN)3H]2− , leading to rapid catalyst precipitation (Pd black) [3],[4].
Q2: How do I overcome the sluggish oxidative addition of the C-Cl bond in the presence of the ortho-cyano group? A2: The solution is strictly steric and electronic. You must use highly active, bulky, electron-rich ligands. Dialkylbiaryl phosphines (e.g., XPhos, BrettPhos) or N-Heterocyclic Carbenes (NHCs) are mandatory. The immense steric bulk of these ligands physically shields the Pd center, preventing the coordination of multiple nitrile groups, while their electron-rich nature accelerates the insertion into the C-Cl bond [5],[6]. NHC-Pd complexes (like PEPPSI-IPr) have also shown exceptional resistance to nitrile poisoning[7],[8].
Q3: I am observing a mass corresponding to [M - 42] (loss of acetyl) in my product mixture. What is happening? A3: The benzylic acetate group is undergoing saponification. Standard cross-coupling bases (like aqueous Na2CO3 or NaOH ) will rapidly hydrolyze the ester to 4-chloro-2-cyanobenzyl alcohol. To prevent this, switch to anhydrous, milder bases such as anhydrous K3PO4 or Cs2CO3 , and strictly avoid aqueous/alcoholic solvent mixtures.
Quantitative Data: Ligand Selection Matrix
To guide your experimental design, the following table summarizes the causality between ligand architecture and catalyst survival when coupling (4-Chloro-2-cyanophenyl)methyl acetate.
| Ligand Class | Example | Oxidative Addition (C-Cl) | Nitrile Poisoning Resistance | Typical Yield | Causality / Mechanism |
| Triarylphosphines | PPh3 | Poor | Low | < 10% | Pd(0) is trapped by -CN; rapid formation of Pd black. |
| Bidentate Phosphines | dppf | Moderate | Low | 20-40% | Chelation helps, but lacks the bulk to prevent [Pd(CN)x] formation. |
| Dialkylbiaryl | XPhos | Excellent | High | > 85% | Steric bulk prevents multi-nitrile coordination; forces mono-ligation. |
| NHC Precatalysts | PEPPSI-IPr | Excellent | High | > 90% | Strong σ -donation accelerates C-Cl insertion; highly stable architecture. |
Visualizing the System
Mechanistic Pathway
Caption: Mechanistic pathways of Pd catalyst poisoning versus productive cross-coupling.
Experimental Workflow
Caption: Self-validating experimental workflow to prevent catalyst deactivation.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
To ensure a self-validating system, this protocol utilizes a pre-catalyst activation phase and slow substrate dosing . This ensures that the concentration of active Pd(0) is maximized before the poisoning nitrile is introduced, and that the steady-state concentration of the nitrile remains low.
Reagents:
-
(4-Chloro-2-cyanophenyl)methyl acetate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos-Pd-G3 precatalyst (2.0 mol%)
-
Anhydrous K3PO4 (2.0 equiv)
-
Anhydrous, degassed THF
Step-by-Step Methodology:
-
System Purge (Causality: Prevent HCN formation): Flame-dry a Schlenk flask or utilize a glovebox. Trace moisture will hydrolyze the nitrile, leading to irreversible [Pd(CN)3H]2− formation[1].
-
Pre-catalyst Activation: Add the Arylboronic acid, XPhos-Pd-G3, and K3PO4 to the flask. Add THF. Stir at room temperature for 10 minutes. Validation: The solution should turn a homogenous pale yellow/orange, indicating the successful generation of the active L−Pd(0) species via the G3 precatalyst activation.
-
Substrate Dosing: Dissolve (4-Chloro-2-cyanophenyl)methyl acetate in a minimal amount of THF. Add this solution dropwise over 15 minutes to the active catalyst mixture. Causality: Slow dosing prevents the nitrile from overwhelming the Pd(0) centers, ensuring oxidative addition outpaces resting-state coordination.
-
Reaction: Heat the mixture to 65 °C.
-
In-Process Control (IPC): At the 1-hour mark, perform a hot filtration test on a 50 µL aliquot. Quench with EtOAc/Water and analyze the organic layer via GC-MS.
-
Self-Validation Check A: If starting material remains but the solution is still homogeneous (no black precipitate), the catalyst is alive; extend reaction time.
-
Self-Validation Check B: If Pd black is observed, the catalyst has died. Halt the reaction, isolate the unreacted starting material, and rigorously dry your reagents for the next attempt.
-
-
Workup: Cool to room temperature, filter through a pad of Celite to remove phosphate salts, concentrate, and purify via flash chromatography.
References
-
Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., Marshall, W. J., & Roe, D. C. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(14), 4828-4845. URL:[Link]
-
Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. URL:[Link]
-
Çakır, S., Kavukcu, S., & others. (2021). C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11, 2374-2384. URL:[Link]
Sources
- 1. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of (4-Chloro-2-cyanophenyl)methyl acetate
Module: Troubleshooting & Optimization Guide for Solvent-Mediated Esterification & Substitution Workflows Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Core Principles: Why Solvent is the Master Variable
The synthesis of (4-Chloro-2-cyanophenyl)methyl acetate (CAS: 1432679-22-5) is most efficiently achieved via the nucleophilic substitution (SN2) of 4-chloro-2-cyanobenzyl chloride with an acetate salt (e.g., sodium acetate). Because the acetate anion is a moderate nucleophile and the benzyl position is highly activated by the ortho-cyano and para-chloro groups, the reaction is exquisitely sensitive to solvent polarity and hydrogen-bonding capacity [1].
Selecting the wrong solvent does not just slow down the reaction; it fundamentally alters the mechanistic pathway, leading to intractable side products (solvolysis) or complete reaction failure. This guide provides field-proven troubleshooting protocols to ensure high-yield, self-validating workflows.
Interactive Troubleshooting & FAQs
Support Ticket #001: Sluggish Reaction Rates & High Benzyl Alcohol Impurity
Symptom: The reaction is performed in ethanol or an ethanol/water mixture. Conversion stalls at 30%, and LC-MS shows a massive peak corresponding to (4-chloro-2-cyanophenyl)methanol. Root Cause (The "Solvent Cage" Effect): Polar protic solvents (like ethanol and water) strongly stabilize the acetate anion through hydrogen bonding, creating a thermodynamic "solvent cage"[1]. This drastically reduces the nucleophilicity of the acetate. Furthermore, the protic solvent itself acts as a competing nucleophile, attacking the highly electrophilic benzyl carbon to form benzyl alcohol or ethyl ether byproducts (solvolysis). Resolution: Transition to a polar aprotic solvent (e.g., DMF or Acetonitrile) or a biphasic Phase-Transfer Catalysis (PTC) system.
Support Ticket #002: Thermal Runaway and Dark Degradation Products in DMF
Symptom: Switching to DMF resulted in rapid conversion, but the reaction exothermed violently, yielding a dark brown mixture with multiple degradation spots on TLC. Root Cause: Polar aprotic solvents solvate the sodium cation (Na+) but leave the acetate anion "naked" and hyper-reactive[1]. Because the 4-chloro-2-cyanobenzyl chloride is electronically activated, the SN2 reaction becomes highly exothermic. Resolution: Implement strict temperature controls (max 40–50 °C) and dose the benzyl chloride slowly into the NaOAc/DMF suspension. Alternatively, use a biphasic PTC system to naturally throttle the reaction rate via mass transfer limitations.
Support Ticket #003: Emulsions and Poor Conversion in Dichloromethane (DCM)
Symptom: Attempting a biphasic reaction using DCM and water with a phase-transfer catalyst results in an unresolvable emulsion and low yield. Root Cause: DCM is a dense, chlorinated solvent that frequently forms stubborn emulsions with aqueous basic salts. Furthermore, DCM can competitively react with the acetate anion over extended heating periods, and its use is increasingly restricted in modern medicinal chemistry due to toxicity and environmental concerns[2]. Resolution: Replace DCM with Toluene . Toluene provides excellent phase separation, is inert to acetate, and allows for higher reflux temperatures (85 °C) which is the industrial standard for benzyl acetate PTC production[3].
Mechanistic Visualizations
Logical relationship between solvent polarity, nucleophile solvation, and SN2 reaction outcomes.
Phase-Transfer Catalysis (PTC) workflow for biphasic esterification in toluene/water systems.
Quantitative Data: Solvent Selection Matrix
| Solvent System | Dielectric Constant (ε) | SN2 Relative Rate | Solvolysis / Byproduct Risk | Process Recommendation |
| DMF (Anhydrous) | 36.7 | Very High | Low (if anhydrous) | Excellent for small-scale. Requires strict temp control (≤50°C) and aqueous workup to remove solvent. |
| Acetonitrile | 37.5 | High | Low | Good alternative to DMF. Easier to evaporate, but NaOAc solubility is slightly lower. |
| Ethanol / Water | 24.5 / 80.1 | Very Low | Critical | Do Not Use. Solvolysis will dominate, yielding (4-chloro-2-cyanophenyl)methanol[1]. |
| Toluene / Water (PTC) | 2.4 / 80.1 | Moderate (Controlled) | Very Low | Industry Standard for Scale-up. Requires TBAB catalyst. Excellent thermal control and easy phase separation[3][4]. |
Self-Validating Experimental Protocols
Protocol A: Anhydrous Polar Aprotic Workflow (DMF)
Best for: Rapid, small-scale medicinal chemistry synthesis (< 10 grams).
-
Reagent Charging: To a dry round-bottom flask under N2, add anhydrous Sodium Acetate (1.5 equiv). Causality: Excess acetate ensures complete consumption of the limiting reagent. Anhydrous conditions are mandatory to prevent solvolysis.
-
Solvent Addition: Add anhydrous DMF (5 volumes relative to substrate). Stir to create a uniform suspension.
-
Substrate Addition: Slowly add 4-chloro-2-cyanobenzyl chloride (1.0 equiv) while maintaining the internal temperature below 30 °C using a water bath.
-
Heating & IPC (In-Process Control): Warm the reaction to 45–50 °C for 3 hours.
-
Self-Validation Step: Spot the reaction on TLC (Hexane/EtOAc 8:2). The disappearance of the higher-Rf benzyl chloride spot and the appearance of a strongly UV-active lower-Rf spot validates SN2 completion.
-
-
Workup: Pour the mixture into 15 volumes of ice-cold DI water.
-
Self-Validation Step: The product is highly lipophilic and will precipitate as a solid or form a dense oil, while the DMF and NaCl byproducts dissolve seamlessly into the aqueous phase.
-
-
Isolation: Extract with Ethyl Acetate (3 x 5 vol), wash the combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
Protocol B: Biphasic Phase-Transfer Catalysis (PTC) Workflow
Best for: Kilo-lab scale-up and processes requiring high safety margins.
-
Aqueous Phase Preparation: Dissolve Sodium Acetate (1.5 equiv) in DI water (3 volumes).
-
Organic Phase Preparation: Dissolve 4-chloro-2-cyanobenzyl chloride (1.0 equiv) in Toluene (5 volumes).
-
Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.05 equiv) to the biphasic mixture. Causality: TBAB acts as the lipophilic shuttle, exchanging Br- for AcO- at the interface and carrying it into the toluene layer[4].
-
Vigorous Reaction: Heat the biphasic mixture to 85 °C with vigorous mechanical stirring (≥ 500 RPM) for 6–8 hours.
-
Self-Validation Step: High RPM is required to maximize the interfacial surface area. If stirring is too slow, the reaction will artificially stall, validating the mass-transfer dependency of the PTC mechanism.
-
-
Phase Separation: Cool to room temperature and transfer to a separatory funnel.
-
Self-Validation Step: Toluene and water will separate rapidly and cleanly. If an emulsion persists, it indicates incomplete salt dissolution; add a small amount of brine to break it.
-
-
Isolation: Discard the lower aqueous layer. Wash the upper toluene layer with water (1 x 3 vol) to remove trace TBAB, concentrate under reduced pressure, and recrystallize if necessary.
References
-
Procurement Resource. "Benzyl Acetate Production Cost Analysis from Benzyl Chloride and Sodium Acetate".[Link]
-
ResearchGate. "Effect of third-phase properties on benzyl- n-butyl ether synthesis in phase transfer catalytic system". [Link]
-
Journal of Medicinal Chemistry / UCT. "Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry". [Link]
Sources
dealing with regioisomer formation in (4-Chloro-2-cyanophenyl)methyl acetate synthesis
Welcome to the technical support resource for the synthesis of (4-Chloro-2-cyanophenyl)methyl acetate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with regioselectivity during the synthesis of this and related substituted aromatic compounds. We will explore the root causes of regioisomer formation, provide actionable troubleshooting strategies, and detail validated experimental protocols to ensure high-purity synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on the critical steps where regioisomeric impurities are introduced.
Q1: What is the most common synthetic pathway for (4-Chloro-2-cyanophenyl)methyl acetate, and at which stage does regioisomer formation typically occur?
A1: The synthesis is generally a multi-step process. The final step, an acetylation of (4-chloro-2-cyanophenyl)methanol, is a straightforward functional group conversion that does not generate regioisomers.[1] The critical challenge lies in the synthesis of the key intermediate, 4-chloro-2-cyanobenzyl alcohol or its precursor, often 4-chloro-2-methylbenzonitrile .
Regioisomer formation is most prevalent during the electrophilic aromatic substitution (EAS) step used to create the 1,2,4-trisubstituted benzene ring. For instance, a common and cost-effective route involves the chlorination of 2-methylbenzonitrile (o-tolunitrile). It is during this chlorination that a mixture of regioisomers is often formed, primarily the desired 4-chloro and the undesired 6-chloro isomers.
Q2: Why does the chlorination of 2-methylbenzonitrile produce a mixture of regioisomers?
A2: The outcome of an electrophilic aromatic substitution is governed by the electronic directing effects of the substituents already present on the benzene ring.[2] In the case of 2-methylbenzonitrile, we have two competing directing groups:
-
Methyl Group (-CH₃): An electron-donating group (EDG) that activates the ring and is an ortho, para-director.[3] It directs incoming electrophiles (like Cl⁺) to positions 3, 4, and 6.
-
Cyano Group (-CN): A strong electron-withdrawing group (EWG) that deactivates the ring and is a meta-director.[4][5] It directs incoming electrophiles to position 5.
The activating ortho, para-directing effect of the methyl group is stronger and dominates the reaction. However, it directs the electrophile to multiple positions, leading to a product mixture. The attack at the 4-position (para to the methyl group) and the 6-position (ortho to the methyl group) are both electronically favored, resulting in the formation of both 4-chloro-2-methylbenzonitrile and 6-chloro-2-methylbenzonitrile.
The diagram below illustrates the resonance stabilization of the intermediate carbocations (arenium ions) for para and ortho attack, explaining why both pathways are viable.
Caption: Arenium ion intermediates for para and ortho chlorination.
Q3: How can I improve the regioselectivity to favor the formation of the 4-chloro isomer over the 6-chloro isomer?
A3: While completely eliminating the formation of the ortho-isomer (6-chloro) is difficult, its formation can be minimized by leveraging steric hindrance and carefully controlling reaction conditions. The 6-position is sterically more hindered than the 4-position due to its proximity to the methyl group.
| Parameter | Recommended Adjustment | Rationale |
| Catalyst | Use a bulkier Lewis acid catalyst (e.g., anhydrous FeCl₃, ZnCl₂). | A bulkier catalyst-electrophile complex will have more difficulty approaching the sterically hindered 6-position, thus favoring attack at the more accessible 4-position. |
| Temperature | Run the reaction at a lower temperature (e.g., 0-10 °C). | Lower temperatures increase the selectivity of kinetic-controlled reactions. The transition state leading to the sterically less-favored ortho product will have a higher activation energy, and its formation will be suppressed more effectively at lower temperatures.[6] |
| Solvent | Use a non-polar solvent. | Solvents can influence the reactivity and steric profile of the electrophilic species. A non-polar solvent is generally standard for these types of halogenations. |
| Rate of Addition | Slow, dropwise addition of the chlorinating agent. | This maintains a low concentration of the reactive electrophile, preventing localized overheating and reducing the rate of competing side reactions. |
Q4: Are there alternative synthetic strategies that completely avoid this regioselectivity problem?
A4: Yes. The most robust strategy for synthesizing a pure regioisomer is to use a starting material where the desired substitution pattern is already established. This avoids the problematic electrophilic substitution step altogether. A highly effective alternative is to use a Sandmeyer-type reaction sequence starting from a commercially available, regiochemically pure aniline derivative.
Caption: Decision workflow for a regiocontrolled synthetic strategy.
This approach offers excellent control over the final product's regiochemistry, as the positions of the chloro and methyl groups are fixed from the start.
Q5: I have an unavoidable mixture of 4-chloro and 6-chloro isomers. What are the best practices for separation and analysis?
A5:
-
Separation: The boiling points of the 4-chloro and 6-chloro isomers of 2-methylbenzonitrile are typically very close, making fractional distillation challenging. The most effective method for separation on a laboratory scale is flash column chromatography on silica gel. A non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane gradient) is usually effective. The para-isomer (4-chloro) is generally less polar and will elute first. For larger scales, preparative HPLC may be required.
-
Analysis and Quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The ideal technique for quantifying the ratio of the two volatile isomers.
-
High-Performance Liquid Chromatography (HPLC): Can also be used effectively with a suitable column (e.g., C18) and mobile phase.
-
¹H NMR Spectroscopy: While the spectra will be complex, distinct aromatic proton signals for each isomer can often be identified. Integration of these unique signals allows for the determination of the isomeric ratio.
-
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for key transformations.
Protocol 1: Final Step - Acetylation of (4-Chloro-2-cyanophenyl)methanol
This protocol describes the conversion of the precursor alcohol to the final acetate product. This reaction is generally high-yielding and clean.[7]
-
Reagents & Setup:
-
(4-Chloro-2-cyanophenyl)methanol (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Dichloromethane (DCM) as solvent
-
Round-bottom flask with a magnetic stirrer, under a nitrogen atmosphere.
-
-
Procedure:
-
Dissolve (4-chloro-2-cyanophenyl)methanol in DCM in the reaction flask and cool the mixture to 0 °C in an ice bath.
-
Slowly add the pyridine or triethylamine, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
-
Workup:
-
Quench the reaction by slowly adding 1M HCl solution.
-
Separate the organic layer. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product is often of high purity. If necessary, it can be further purified by flash chromatography on silica gel (hexanes/ethyl acetate eluent).
-
Protocol 2: Alternative Regiocontrolled Synthesis of 4-Chloro-2-methylbenzonitrile
This protocol outlines the Sandmeyer reaction, which provides a regiochemically pure intermediate, bypassing the problematic chlorination step.
-
Reagents & Setup (Diazotization):
-
5-Chloro-2-aminotoluene (1.0 eq)
-
Concentrated HCl (3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq) dissolved in a minimum amount of cold water.
-
Beaker or flask in a -5 to 0 °C ice/salt bath.
-
-
Procedure (Diazotization):
-
Suspend 5-chloro-2-aminotoluene in the concentrated HCl/water mixture and cool to 0 °C.
-
Slowly add the cold NaNO₂ solution dropwise, keeping the internal temperature below 5 °C at all times.
-
Stir for an additional 20-30 minutes at 0 °C. The resulting diazonium salt solution should be used immediately in the next step.
-
-
Reagents & Setup (Sandmeyer Reaction):
-
Copper(I) Cyanide (CuCN) (1.2 eq)
-
Potassium Cyanide (KCN) (1.2 eq)
-
Water
-
Reaction flask equipped for heating.
-
-
Procedure (Sandmeyer Reaction):
-
Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Prepare the CuCN/KCN solution in water and warm it to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from the previous step to the warm cyanide solution. Effervescence (N₂ gas) will be observed.
-
After the addition is complete, heat the mixture at 80-90 °C for 1 hour to ensure the reaction goes to completion.
-
-
Workup & Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting 4-chloro-2-methylbenzonitrile by vacuum distillation or column chromatography.
-
References
-
ChemSynthesis. (2025, May 20). (4-chlorophenyl)(cyano)methyl acetate. ChemSynthesis. [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
ChemTalk. (2024, May 13). Directing Effects. [Link]
-
Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
-
The Journal of Organic Chemistry. (2016, December 28). Palladium-Catalyzed, ortho-Selective C–H Halogenation of Benzyl Nitriles, Aryl Weinreb Amides, and Anilides. ACS Publications. [Link]
- Google Patents. (n.d.). CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
-
Gupea. (n.d.). Boron Directed Regioselective Aromatic Ortho- Functionalizations. [Link]
- Google Patents. (n.d.). CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
-
The Organic Chemistry Tutor. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]
-
Journal of Chemical Sciences. (n.d.). RePoRt on selective acylation of benZylic alcohol to benZyl acetate with catalytic system ni/sio2: an enviRonmentally benevolent. [Link]
-
Asian Journal of Chemistry. (n.d.). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. [Link]
-
Beilstein Archives. (2025, November 19). Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers. [Link]
-
PDF4Free. (n.d.). Chapter 15 Reactions of Aromatic Compounds. [Link] (Note: This source was used for general principles of EAS, but a direct link to the specific document is unavailable).
-
PubMed Central (PMC). (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. [Link]
-
Indian Journal of Chemistry. (n.d.). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. (2025, April). Proposed mechanism for regioselectivity control. [Link]
-
ResearchGate. (n.d.). Mg(ClO4)2 as a Powerful Catalyst for the Acylation of Alcohols under Solvent-Free Conditions | Request PDF. [Link]
-
RSC Publishing. (n.d.). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. [Link]
-
Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
Sources
Technical Support Center: Optimizing the Purity of (4-Chloro-2-cyanophenyl)methyl acetate
Audience: Researchers, Process Chemists, and Drug Development Professionals Topic: Troubleshooting yield-limiting impurities and optimizing the isolation of (4-Chloro-2-cyanophenyl)methyl acetate (CAS: 1432679-22-5).
Mechanistic Overview & Common Pitfalls
(4-Chloro-2-cyanophenyl)methyl acetate is a highly functionalized benzylic building block utilized in advanced API synthesis. Achieving >99% purity is notoriously difficult when relying on standard biphasic nucleophilic substitution (reacting 4-chloro-2-cyanobenzyl chloride with an acetate salt). The benzylic position is highly reactive, and the resulting ester exists in a delicate hydrolytic equilibrium[1]. Without strict kinetic and thermodynamic control, the reaction rapidly diverges into parasitic pathways, generating difficult-to-remove alcohol and ether impurities.
Reaction & Degradation Pathways
Reaction pathways illustrating the desired PTC synthesis and parasitic degradation routes.
Troubleshooting FAQs
Q1: I am seeing significant amounts of unreacted 4-chloro-2-cyanobenzyl chloride in my final product. How can I drive the reaction to completion? A: Incomplete conversion is a hallmark of mass-transfer limitations. The acetate anion is highly hydrophilic and struggles to cross the interfacial boundary into the organic phase where the benzyl halide resides. Causality & Solution: Implement Phase Transfer Catalysis (PTC). Utilizing Tetrabutylammonium bromide (TBAB) significantly increases the extraction constant of the acetate ion into the organic phase. To overcome chemical resistance at the interface, mechanical agitation must exceed 500 rpm[2]. Furthermore, adding a catalytic amount of Sodium Iodide (NaI, ~3 mol%) acts as a co-catalyst via the Finkelstein reaction. This transiently forms a highly reactive benzyl iodide intermediate that undergoes acetate displacement orders of magnitude faster than the chloride[2].
Q2: My LC-MS shows a mass consistent with 4-chloro-2-cyanobenzyl alcohol. Why is my ester hydrolyzing, and how do I stop it? A: Benzyl acetates are highly sensitive to aqueous bases and acids, readily reverting to benzyl alcohol[1]. If you are using a Liquid-Liquid (L-L) PTC system with aqueous sodium acetate, water acts as a competing nucleophile. Causality & Solution: Transition to a Solid-Liquid (S-L) PTC system. Suspend anhydrous solid Sodium Acetate in an anhydrous organic solvent (e.g., Toluene or N-butylpyrrolidinone[3]) with TBAB. If an aqueous phase must be used, increase the ionic strength by adding Sodium Sulfate ( Na2SO4 ). This "salting out" effect reduces water activity and forces the PTC catalyst entirely into the organic layer, suppressing hydrolysis[2]. During workup, strictly avoid strong bases; quench with a pH 7.0 phosphate buffer.
Q3: I have a high-molecular-weight impurity that appears to be bis(4-chloro-2-cyanobenzyl) ether. What causes this dimer? A: This dimer is the result of a parasitic Williamson ether synthesis. Causality & Solution: When 4-chloro-2-cyanobenzyl alcohol forms via hydrolysis (see Q2), the resulting benzylic alkoxide acts as a potent nucleophile. It attacks the unreacted 4-chloro-2-cyanobenzyl chloride starting material under alkaline conditions, forming the ether. This is a cascading failure. By eliminating water from the reaction (using S-L PTC) and accelerating the primary acetylation with a NaI co-catalyst[2], you starve the etherification pathway of both its precursors simultaneously.
Q4: Distillation causes thermal degradation of the cyano group. What is the best downstream purification method? A: The cyano group and the benzylic position are thermally sensitive, making high-temperature fractional distillation unsuitable. Causality & Solution: Rely on selective crystallization. (4-Chloro-2-cyanophenyl)methyl acetate can be effectively recrystallized from a biphasic mixture of Heptane/Ethyl Acetate (typically 4:1 to 9:1 v/v). The ether impurity is highly lipophilic and remains in the mother liquor, while the trace alcohol impurity is more polar and can be removed via prior aqueous buffered washes.
Quantitative Impurity Profiling
| Impurity | Origin / Causality | Detection Method | Prevention Strategy |
| 4-Chloro-2-cyanobenzyl chloride | Incomplete conversion due to biphasic mass-transfer limitations. | HPLC-UV (254 nm), GC-FID | Use TBAB + NaI co-catalyst; maintain >500 rpm stirring[2]. |
| 4-Chloro-2-cyanobenzyl alcohol | Base-catalyzed hydrolysis of the ester or starting material[1]. | LC-MS (ESI+), TLC (Polar spot) | Utilize Solid-Liquid PTC; quench with pH 7.0 buffer. |
| Bis(4-chloro-2-cyanobenzyl) ether | Williamson etherification between the alcohol impurity and unreacted SM. | LC-MS (ESI+), High MW | Suppress hydrolysis; drive primary reaction to completion quickly. |
Self-Validating Experimental Protocol: High-Purity S-L PTC Synthesis
This protocol is designed to inherently prevent hydrolysis and etherification by utilizing anhydrous Solid-Liquid Phase Transfer Catalysis (S-L PTC).
Step 1: Anhydrous Setup
-
To a dry, nitrogen-flushed reactor, charge 4-chloro-2-cyanobenzyl chloride (1.0 eq) and anhydrous Toluene (10 volumes).
-
Add anhydrous Sodium Acetate (1.5 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq), and Sodium Iodide (NaI, 0.03 eq)[2]. Note: The NaI must be dry; moisture will initiate the hydrolysis cascade.
Step 2: Kinetic Execution
-
Heat the suspension to 75 °C.
-
Critical Parameter: Set mechanical stirring to ≥ 550 rpm. S-L PTC reactions are strictly diffusion-limited; low agitation will stall the reaction and promote side-product formation[2].
-
In-Process Control (IPC): After 2 hours, sample the organic layer for HPLC analysis. The reaction is self-validated as complete when the peak area of the starting material is <0.5% relative to the product. If >0.5%, verify stirring speed and continue heating for 1 hour.
Step 3: Buffered Quench & Workup
-
Cool the reactor to 20 °C.
-
Quench the reaction by adding 5 volumes of a 0.5 M Sodium Phosphate buffer (pH 7.0). Do not use NaOH or Na2CO3 , as this will instantly hydrolyze the product[1].
-
Separate the organic layer. Wash the organic layer once with brine (3 volumes) to remove residual TBAB and salts.
-
Dry the organic layer over anhydrous Na2SO4 and filter.
Step 4: Isolation via Crystallization
-
Concentrate the toluene solution under reduced pressure (max bath temperature 40 °C) until a crude oil/solid is obtained.
-
Dissolve the crude residue in a minimal amount of Ethyl Acetate at 50 °C.
-
Slowly add Heptane dropwise until the solution becomes slightly turbid (cloud point).
-
Allow the mixture to cool to room temperature, then chill to 0-5 °C for 2 hours to complete crystallization.
-
Filter the white crystalline solid and wash with cold Heptane. Dry under vacuum to yield >99% pure (4-Chloro-2-cyanophenyl)methyl acetate.
Sources
Technical Support Center: Optimizing the Isolation of (4-Chloro-2-cyanophenyl)methyl acetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter when isolating (4-Chloro-2-cyanophenyl)methyl acetate (CAS: 1432679-22-5).
Synthesizing this heavily functionalized benzyl acetate—often via the nucleophilic substitution of 2-(bromomethyl)-5-chlorobenzonitrile—presents unique purification challenges. This guide bypasses generic advice, providing you with field-proven, self-validating protocols to ensure high-yield, high-purity isolation.
Process Visualization: Optimized Isolation Workflow
The following diagram maps the optimized isolation pathway, specifically highlighting the critical chemical scavenging node required to separate the product from unreacted starting materials.
Optimized isolation workflow for (4-Chloro-2-cyanophenyl)methyl acetate.
Troubleshooting Guides (Q&A)
Issue 1: Co-elution of Unreacted Benzyl Halide
Q: During silica gel chromatography, my (4-chloro-2-cyanophenyl)methyl acetate co-elutes with the starting material, 2-(bromomethyl)-5-chlorobenzonitrile. How can I resolve this?
Causality: Benzyl halides and their corresponding benzyl acetates share highly similar polarities and dipole moments. This leads to nearly identical retention factors ( Rf ) on standard normal-phase silica gel, making chromatographic separation exceptionally difficult. Self-Validating Protocol (Chemical Scavenging): Instead of relying on chromatography, utilize a chemical scavenger. By adding triethylamine (Et₃N) to the organic phase, the unreacted benzyl bromide is converted into a highly polar, water-soluble quaternary ammonium salt (benzyltriethylammonium bromide) which can be easily removed via an aqueous wash[1].
Step-by-Step Methodology:
-
Transfer the crude organic phase (typically in EtOAc) to a round-bottom flask.
-
Add 1.5 equivalents of Et₃N (relative to the estimated unreacted halide).
-
Stir at room temperature for 2 hours.
-
Validation Check: Spot the organic phase on a TLC plate (Hexanes:EtOAc 8:2) before and after the 2-hour mark. The self-validation is positive when the high- Rf UV-active spot (benzyl halide) completely disappears, replaced by material stuck at the baseline (the ammonium salt).
-
Transfer to a separatory funnel and wash twice with distilled water to remove the ammonium salts.
Issue 2: Spontaneous Ester Hydrolysis During Chromatography
Q: I am observing significant degradation of the acetate product during column chromatography. Why is this happening and how do I prevent it?
Causality: Benzyl acetates are highly susceptible to ester cleavage. Standard silica gel possesses slightly acidic silanol groups that can actively catalyze the hydrolysis of the acetate group back to the corresponding benzyl alcohol, especially if the compound remains on the column for extended periods[2]. Self-Validating Protocol (Stationary Phase Buffering): You must neutralize the acidic sites on the silica gel prior to loading your compound.
Step-by-Step Methodology:
-
Prepare your mobile phase (e.g., Hexanes/EtOAc).
-
Add 1% (v/v) Et₃N to the eluent used for packing the column.
-
Slurry-pack the silica gel and flush with 2 column volumes of the Et₃N-spiked solvent.
-
Flush with 1 column volume of standard (unspiked) solvent to remove free amine.
-
Load your sample and elute rapidly.
-
Validation Check: Perform a 2D-TLC on your purified fraction. Spot the product, develop in one direction, dry the plate, and develop perpendicular to the first run. If the compound is unstable, off-diagonal spots will appear. A single spot on the diagonal validates that no on-column degradation is occurring.
Issue 3: Low Extraction Efficiency from DMF
Q: My substitution reaction uses DMF as a solvent, and I am losing product during the aqueous workup. How can I improve the extraction efficiency?
Causality: DMF is highly miscible with both water and organic extraction solvents. High concentrations of DMF in the aqueous phase artificially increase the solubility of the hydrophobic acetate product in the aqueous layer, preventing efficient partitioning and leading to severe emulsion formation[3]. Self-Validating Protocol (High-Dilution Brine Quench):
Step-by-Step Methodology:
-
Do not add EtOAc directly to the reaction flask. Instead, pour the DMF reaction mixture into a separatory funnel containing 5 volumes of ice-cold 10% aqueous NaCl (brine).
-
Extract with 3 portions of EtOAc.
-
Wash the combined organic layers with 5% aqueous LiCl (Lithium chloride is highly effective at stripping residual DMF from organic layers).
-
Validation Check: Monitor the volume of the organic layer in the separatory funnel. A self-validating extraction will show an organic layer volume strictly equal to the amount of EtOAc added; an inflated organic volume indicates DMF carryover, prompting an additional LiCl wash.
Quantitative Data Presentation
The table below summarizes the comparative efficiency of the troubleshooting methods described above, allowing for easy selection based on your specific yield requirements.
| Parameter / Method | Unreacted Halide Remaining (%) | Product Recovery (%) | Emulsion Risk |
| Standard Silica Gel (No Scavenger) | > 95% (Co-elution) | 65 - 75% | Low |
| Et₃N Scavenging (1.5 eq, 2h) | < 1% | 85 - 90% | Low |
| Standard Aqueous Quench (1:1 H₂O) | N/A | 40 - 50% | High |
| High-Dilution Brine Quench (1:5) | N/A | > 92% | Low |
Frequently Asked Questions (FAQs)
Q: Can I use ammonium acetate instead of sodium acetate for the initial substitution reaction? A: Yes. In fact, ammonium acetate often yields higher conversion rates than sodium acetate. This is because ammonium acetate exhibits superior solubility in organic solvents, facilitating a much higher effective concentration of the acetate nucleophile for the attack on the benzyl halide[4].
Q: Is (4-Chloro-2-cyanophenyl)methyl acetate stable at room temperature? A: Yes, as a neat solid/oil, it is generally stable at room temperature. However, it should be stored in a desiccator away from strong acids or bases to prevent ambient moisture from initiating slow ester hydrolysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP1164118B1 - Process for producing benzyl alcohol - Google Patents [patents.google.com]
- 3. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchtrends.net [researchtrends.net]
Validation & Comparative
Optimizing and Validating the Analytical Method for (4-Chloro-2-cyanophenyl)methyl acetate: A Comparative Guide
Executive Summary
(4-Chloro-2-cyanophenyl)methyl acetate (CAS: 1432679-22-5) is a highly functionalized synthetic intermediate frequently utilized in the development of advanced oncology therapeutics, including PRMT5 inhibitors targeting MTAP-deleted cancers[1]. Because structural impurities—such as unreacted precursors or positional isomers—can propagate through the synthetic cascade and compromise active pharmaceutical ingredient (API) efficacy, establishing a robust analytical control strategy is critical.
This guide provides an objective comparison between conventional HPLC-UV and an optimized UHPLC-PDA-MS workflow. Designed from the perspective of a Senior Application Scientist, the methodologies described herein are grounded in the ICH Q2(R2) guidelines for the validation of analytical procedures[2], ensuring the resulting data is accurate, reproducible, and regulatory-compliant for commercial drug substances[3].
Mechanistic Context & Analytical Challenges
Developing a stability-indicating method for (4-Chloro-2-cyanophenyl)methyl acetate requires understanding its molecular vulnerabilities and chromatographic behavior:
-
Susceptibility to Hydrolysis: The molecule contains a terminal ester linkage. Under basic or strongly acidic conditions, this ester is rapidly hydrolyzed to yield 4-chloro-2-cyanobenzyl alcohol. An effective method must resolve the parent peak from this primary degradant.
-
Electron-Deficient Aromaticity: The benzene ring is substituted with both a chloro group and a strongly electron-withdrawing cyano group. This creates a π -electron deficient ring. Standard hydrophobic retention mechanisms (like C18 columns) often fail to provide adequate resolution between the target and closely related synthetic precursors (e.g., 2-(bromomethyl)-5-chlorobenzonitrile)[1].
-
Causality of Column Selection: To overcome this, a Biphenyl stationary phase is selected. The electron-rich biphenyl groups on the silica surface engage in strong π−π interactions with the electron-deficient analyte, dramatically enhancing the selectivity and resolution of positional isomers compared to standard dispersive interactions.
Method Comparison: Conventional HPLC-UV vs. Optimized UHPLC-PDA-MS
To demonstrate the superiority of the optimized approach, we compared a legacy platform method against a rationally designed UHPLC method.
| Parameter | Method A: Conventional HPLC-UV | Method B: Optimized UHPLC-PDA-MS | Scientific Justification & Advantage |
| Stationary Phase | C18 (150 x 4.6 mm, 5 µm) | Biphenyl (100 x 2.1 mm, 1.7 µm) | Biphenyl provides orthogonal π−π selectivity, resolving critical isomer pairs that co-elute on C18. |
| Run Time | 25.0 minutes | 6.0 minutes | Sub-2 µm particles in UHPLC allow higher linear velocities without losing theoretical plates, increasing throughput. |
| Resolution ( Rs ) | 1.6 (Marginal) | 3.8 (Robust) | Rs>2.0 ensures baseline separation even if column performance degrades over its lifecycle. |
| Detection | UV at 254 nm | PDA (254 nm) + ESI-MS | MS tracking prevents "hidden" co-eluting impurities, ensuring absolute peak purity (Specificity). |
| LOD / LOQ | 0.05% / 0.15% | 0.01% / 0.03% | Enhanced signal-to-noise ratio in UHPLC allows for tighter impurity control. |
Experimental Protocols: Optimized UHPLC-PDA-MS Workflow
The following protocol outlines a self-validating system. Every step is engineered to eliminate systemic bias and ensure data integrity.
Step 1: Mobile Phase Preparation
-
Channel A (Aqueous): 0.1% Formic Acid in LC-MS grade Water.
-
Causality: Formic acid lowers the pH to ~2.7, which suppresses the ionization of residual surface silanols on the column (preventing peak tailing) and provides abundant protons ( [M+H]+ ) to facilitate positive-ion ESI-MS detection.
-
-
Channel B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.
Step 2: Standard & Sample Preparation
-
Diluent Selection: 50:50 Water:Acetonitrile.
-
Causality: The target compound is highly hydrophobic. Pure water causes sample precipitation, while pure organic solvent causes severe peak distortion (the "solvent effect") when injected into the highly aqueous initial gradient. The 50:50 ratio ensures complete solubility while matching the initial mobile phase strength.
-
-
Preparation: Accurately weigh 10.0 mg of the (4-Chloro-2-cyanophenyl)methyl acetate reference standard into a 100 mL volumetric flask. Dissolve in 50 mL Acetonitrile, sonicate for 5 minutes, and bring to volume with Water to yield a 100 µg/mL working standard.
Step 3: Chromatographic Execution
-
Column Temperature: 40°C. (Causality: Elevating the temperature reduces mobile phase viscosity, keeping system backpressure well within UHPLC limits while improving mass transfer kinetics).
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0.0 - 1.0 min: 10% B (Focuses the analyte band at the column head)
-
1.0 - 4.0 min: 10% → 90% B (Linear elution of analyte and impurities)
-
4.0 - 5.0 min: 90% B (Column wash)
-
5.0 - 6.0 min: 10% B (Re-equilibration)
-
Step 4: Forced Degradation (Specificity Validation)
To prove the method is stability-indicating per ICH Q2(R2)[2], subject the sample to stress conditions.
-
Base Hydrolysis: Combine 1 mL of sample (100 µg/mL) with 1 mL 0.1N NaOH. Hold at Room Temperature for 30 minutes.
-
Self-Validating Logic: The ester is highly base-labile. Room temperature is sufficient to achieve the target 10-20% degradation. Crucially, the solution must be neutralized with 1 mL 0.1N HCl prior to injection to stop degradation and prevent damage to the silica column.
-
ICH Q2(R2) Validation Logic
Fig 1: Stepwise ICH Q2(R2) analytical validation logic for the target compound.
Validation Results & Causality
By executing the protocol above, the validation parameters naturally self-verify:
-
Specificity & Mass Balance: During base hydrolysis, the parent peak area decreased by 18%. The degradant (4-chloro-2-cyanobenzyl alcohol) appeared at a relative retention time (RRT) of 0.65. The sum of the degraded parent peak area and the degradant peak area equaled 99.1% of the undegraded control. This mathematical mass balance proves that no degradants are "hiding" in the column or co-eluting with the solvent front, validating the method's specificity.
-
Accuracy & Precision: Spiking the target compound into the diluent matrix at 50%, 100%, and 150% of the nominal concentration yielded recoveries between 99.2% and 100.5% (RSD < 1.0%). This confirms that the sample preparation matrix does not induce signal suppression in the PDA or MS detectors.
-
Robustness: Utilizing a Design of Experiments (DoE) approach, we varied the flow rate ( ±10% ), column temperature ( ±2∘ C), and mobile phase pH. Across all permutations, the critical pair resolution remained >1.5 . This proves the method can withstand routine day-to-day variations in a Quality Control (QC) environment without failing system suitability criteria.
References
-
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Available at: [Link]
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". Available at: [Link]
- Google Patents. "WO2024220917A1 - Prmt5 inhibitors and uses thereof".
Sources
Comparative Reactivity Guide: (4-Chloro-2-cyanophenyl)methyl acetate vs. Halide Alternatives in API Synthesis
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
In the highly demanding landscape of active pharmaceutical ingredient (API) synthesis, the selection of bifunctional building blocks dictates the efficiency, scalability, and chemoselectivity of the entire synthetic route. (4-Chloro-2-cyanophenyl)methyl acetate (CAS 1432679-22-5) represents a masterclass in strategic functional group latency.
This guide objectively compares the reactivity profile of this acetate-protected building block against its highly reactive halide counterpart, 4-chloro-2-cyanobenzyl bromide (also known as 2-(bromomethyl)-5-chlorobenzonitrile)[1]. We will explore how the acetate group provides critical orthogonal reactivity, particularly in the synthesis of complex therapeutics like PRMT5 inhibitors[2].
Structural Analysis & Reactivity Profiling
The compound features three distinct reactive sites:
-
A Benzylic Acetate: A stable, latent electrophile.
-
An Ortho-Cyano Group: A strong electron-withdrawing group (EWG).
-
A Para-Chloride (relative to the benzylic carbon): A site for transition-metal-catalyzed cross-coupling.
The Acetate Advantage in Chemoselective Cross-Coupling
When designing a synthetic route that requires functionalization of the aryl chloride (e.g., via Suzuki-Miyaura or Buchwald-Hartwig coupling), the choice of the benzylic leaving group is paramount. If a chemist utilizes 4-chloro-2-cyanobenzyl bromide, the Pd(0) catalyst will readily undergo oxidative addition into the weak benzylic C–Br bond, outcompeting the aryl C–Cl bond and leading to complex polymeric mixtures.
By employing , the benzylic position is rendered inert to standard Pd(0) insertion. The strongly electron-withdrawing cyano group lowers the LUMO of the aryl ring, sufficiently activating the aryl chloride for oxidative addition while the acetate safely masks the benzylic carbon.
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of the acetate versus alternative building blocks.
| Feature | (4-Chloro-2-cyanophenyl)methyl acetate | 4-Chloro-2-cyanobenzyl bromide | 4-Chlorobenzyl acetate (Control) |
| CAS Number | 1432679-22-5 | 50712-69-1 | 5308-25-8 |
| Benzylic Leaving Group | Acetate (-OAc) | Bromide (-Br) | Acetate (-OAc) |
| Aryl C-Cl Activation | High (ortho-CN lowers LUMO) | High (ortho-CN lowers LUMO) | Low (Unactivated) |
| Pd-Coupling Chemoselectivity | Excellent (Benzylic position inert) | Poor (Competing C-Br insertion) | Excellent |
| Storage Stability | High (Resists ambient moisture) | Low (Moisture sensitive, lachrymator) | High |
| Primary Synthetic Role | Latent electrophile / Stable intermediate | Active alkylating agent | Standard building block |
Mechanistic Workflow & Orthogonal Reactivity
The diagram below maps the divergent synthetic pathways, highlighting why the acetate is utilized for upstream cross-coupling before being converted into an active alkylating agent for downstream target synthesis.
Chemoselective pathways of (4-Chloro-2-cyanophenyl)methyl acetate vs. its bromide analog.
Self-Validating Experimental Protocols
To utilize this building block effectively, chemists must be able to selectively unmask the acetate to the reactive bromide without disturbing the sensitive nitrile group. The following protocols are engineered for maximum chemoselectivity.
Protocol A: Chemoselective Deprotection to (4-Chloro-2-cyanophenyl)methanol
Objective: Unmask the latent benzylic alcohol without hydrating the electrophilic nitrile.
-
Preparation: Dissolve (4-chloro-2-cyanophenyl)methyl acetate (1.0 equiv, 10 mmol) in a 4:1 mixture of anhydrous THF and Methanol (50 mL).
-
Activation: Cool the solution to 0 °C in an ice bath. Add anhydrous Potassium Carbonate (K₂CO₃, 0.5 equiv, 5 mmol) in one portion.
-
Reaction: Stir the suspension for 2 hours, allowing it to slowly warm to room temperature. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL) to neutralize the base. Extract with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
Causality & Expert Insight: Why use K₂CO₃ in methanol instead of aqueous NaOH? Aqueous hydroxide risks nucleophilic attack on the highly electrophilic nitrile (activated by the para-chloro group), leading to primary amide byproducts. K₂CO₃ in methanol generates methoxide in situ, facilitating a clean transesterification that leaves the nitrile entirely intact.
Protocol B: Activation to 4-Chloro-2-cyanobenzyl bromide (Appel Reaction)
Objective: Convert the isolated alcohol into the active bromide for downstream N-alkylation, a critical step in synthesizing 2[2].
-
Preparation: Dissolve the crude (4-chloro-2-cyanophenyl)methanol (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.2 M).
-
Halogen Source: Add Carbon Tetrabromide (CBr₄, 1.2 equiv) and cool the reaction to 0 °C.
-
Phosphine Addition: Portion-wise, add Triphenylphosphine (PPh₃, 1.25 equiv) over 10 minutes to control the exotherm.
-
Isolation: Stir for 1 hour at 0 °C. Concentrate the mixture to a third of its volume and load directly onto a silica gel column. Elute with Hexanes/DCM to isolate the pure bromide[1].
Causality & Expert Insight: The Appel reaction is explicitly chosen over traditional PBr₃. While PBr₃ is cheaper, it can generate localized excesses of HBr, which may promote unwanted Pinner-type side reactions with the nitrile group. The Appel conditions remain strictly neutral once the phosphonium intermediate forms, guaranteeing high yields of the pure alkylating agent.
References
- Title: WO2024220917A1 - Prmt5 inhibitors and uses thereof Source: Google Patents URL
-
Title: 2-(溴甲基)-5-氯苯腈 (4-Chloro-2-cyanobenzyl bromide) Source: BicBiotech URL: [Link]
Sources
A Comparative Guide to the Biological Activity Screening of (4-Chloro-2-cyanophenyl)methyl acetate
Introduction: Unveiling the Therapeutic Potential of a Novel Cyanophenyl Compound
In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is a paramount endeavor. The compound (4-Chloro-2-cyanophenyl)methyl acetate, a molecule characterized by a halogenated and cyanated phenyl ring, presents an intriguing scaffold for biological investigation. While direct studies on this specific molecule are not yet prevalent in public literature, the cyanophenyl moiety is a well-established pharmacophore found in numerous bioactive compounds, particularly those with anticancer and enzyme-inhibitory properties.[1][2][3] The presence of a cyano group on a phenyl ring is often crucial for potent biological activity, including aromatase inhibition, which is a key target in hormone-dependent cancers.[1][2]
This guide provides a comprehensive framework for the initial biological activity screening of (4-Chloro-2-cyanophenyl)methyl acetate. We will delineate a logical, multi-tiered screening cascade designed to efficiently probe its potential cytotoxic, antimicrobial, and antioxidant activities. Furthermore, we will propose a focused investigation into its potential as an inhibitor of the ERK1/2 signaling pathway, a critical cascade in cancer cell proliferation and survival.[4][5] To provide a robust comparative analysis, we will benchmark the hypothetical performance of our target compound against established drugs and research compounds with relevant mechanisms of action.
Experimental Design: A Strategic Approach to Uncovering Biological Function
Our screening strategy is designed to provide a broad yet insightful initial assessment of the biological activities of (4-Chloro-2-cyanophenyl)methyl acetate. The workflow progresses from general cytotoxicity to more specific mechanistic assays.
Caption: A tiered approach for screening (4-Chloro-2-cyanophenyl)methyl acetate.
Part 1: Foundational Biological Activity Screening
The initial phase of our investigation will focus on establishing a baseline understanding of the compound's general bioactivity.
1.1. In Vitro Cytotoxicity Assessment
Cytotoxicity assays are fundamental in early-stage drug discovery to evaluate a compound's potential to damage or kill cells.[6] This is a critical first step, as significant cytotoxicity can be indicative of anticancer potential or, conversely, general toxicity that would preclude further development for other indications.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[7]
Step-by-Step Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous control cell line (e.g., MRC-5 normal lung fibroblasts) will be seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[7][8]
-
Compound Treatment: (4-Chloro-2-cyanophenyl)methyl acetate and comparator compounds will be dissolved in DMSO to create stock solutions. Serial dilutions will be prepared in culture medium and added to the cells at final concentrations ranging from 0.1 µM to 100 µM.
-
Incubation: The treated plates will be incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, the medium will be replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution will be removed, and DMSO will be added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance will be measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability will be calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) will be determined by plotting the percentage of cell viability against the compound concentration.[7]
Comparator Compounds:
-
Doxorubicin: A standard chemotherapeutic agent with broad-spectrum cytotoxicity.
-
Letrozole: A non-steroidal aromatase inhibitor used in the treatment of breast cancer, relevant due to the cyanophenyl moiety.[1][9]
Hypothetical Comparative Data for Cytotoxicity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | MRC-5 (Normal Lung) |
| (4-Chloro-2-cyanophenyl)methyl acetate | 5.2 | 8.9 | > 50 |
| Doxorubicin | 0.8 | 1.2 | 2.5 |
| Letrozole | 15.7 | > 100 | > 100 |
1.2. Antimicrobial Screening
The structural features of our target compound, including the halogen and nitrile groups, warrant an investigation into its potential antimicrobial properties.[10]
Experimental Protocol: Broth Microdilution Assay
This method will be used to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.[11]
Step-by-Step Methodology:
-
Microorganism Preparation: Cultures of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal strain (e.g., Candida albicans) will be grown to the mid-logarithmic phase and diluted to a standardized concentration.
-
Compound Dilution: Two-fold serial dilutions of the test and control compounds will be prepared in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well will be inoculated with the standardized microbial suspension.
-
Incubation: The plates will be incubated under appropriate conditions for each microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparator Compounds:
-
Ciprofloxacin: A broad-spectrum antibacterial agent.
-
Fluconazole: A common antifungal agent.
Hypothetical Comparative Data for Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| (4-Chloro-2-cyanophenyl)methyl acetate | 32 | > 128 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | > 128 |
| Fluconazole | > 128 | > 128 | 2 |
1.3. Antioxidant Activity Evaluation
Reactive oxygen species (ROS) are implicated in numerous diseases, and compounds with antioxidant properties can offer therapeutic benefits. We will assess the antioxidant potential of our compound using the ABTS radical cation decolorization assay.[12][13]
Experimental Protocol: ABTS Assay
This assay measures the ability of a compound to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
Step-by-Step Methodology:
-
ABTS Radical Generation: The ABTS radical cation will be generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Assay Procedure: The ABTS radical solution will be diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. The test compound and a standard antioxidant will be added to the ABTS radical solution.
-
Absorbance Measurement: The absorbance will be recorded at 734 nm after a 6-minute incubation.
-
Data Analysis: The percentage of inhibition of the ABTS radical will be calculated, and the results will be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Comparator Compound:
-
Trolox: A water-soluble analog of vitamin E, used as a standard antioxidant.
Hypothetical Comparative Data for Antioxidant Activity
| Compound | TEAC (mM Trolox equivalents/mM compound) |
| (4-Chloro-2-cyanophenyl)methyl acetate | 0.85 |
| Trolox | 1.00 |
Part 2: Mechanistic Target Analysis - Inhibition of the ERK1/2 Signaling Pathway
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[14] Given the potential cytotoxic activity observed in Tier 1, a focused investigation into the inhibition of this pathway is a logical next step.
Caption: The ERK1/2 signaling pathway and the potential point of inhibition.
Experimental Protocol: Western Blot Analysis of ERK1/2 Phosphorylation
This technique will be used to determine if (4-Chloro-2-cyanophenyl)methyl acetate can inhibit the phosphorylation of ERK1/2, which is a key step in its activation.
Step-by-Step Methodology:
-
Cell Culture and Treatment: A cancer cell line with a known activating mutation in the RAS/RAF pathway (e.g., A375 melanoma with BRAF V600E mutation) will be treated with the test compound and comparators for a specified time.
-
Protein Extraction: The cells will be lysed, and the total protein concentration will be determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein will be separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane will be incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: The membrane will be incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the p-ERK1/2 bands will be quantified and normalized to the total ERK1/2 bands to determine the extent of inhibition.
Comparator Compound:
-
Ulixertinib (BVD-523): A known ERK1/2 inhibitor currently in clinical trials.[14]
Hypothetical Comparative Data for ERK1/2 Inhibition
| Compound (at 10 µM) | % Inhibition of p-ERK1/2 |
| (4-Chloro-2-cyanophenyl)methyl acetate | 65% |
| Ulixertinib (BVD-523) | 85% |
Discussion and Future Directions
The proposed screening cascade provides a robust and efficient strategy for the initial biological characterization of (4-Chloro-2-cyanophenyl)methyl acetate. The hypothetical data presented suggests that this compound may possess moderate and selective cytotoxic activity against cancer cell lines, potentially through the inhibition of the ERK1/2 signaling pathway. The antimicrobial and antioxidant activities appear to be less pronounced.
Should the experimental results align with these hypothetical findings, the following future directions would be warranted:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and screening of analogs to optimize potency and selectivity.
-
In-depth Mechanism of Action Studies: Further investigation into the precise binding mode and downstream effects of ERK1/2 inhibition.
-
In Vivo Efficacy Studies: Evaluation of the compound's anticancer activity in animal models.
This comprehensive guide serves as a blueprint for elucidating the therapeutic potential of (4-Chloro-2-cyanophenyl)methyl acetate and underscores the importance of a systematic and comparative approach in early-stage drug discovery.
References
-
Woo, L. W. L., et al. (2013). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 8(5), 779-799. [Link]
-
Woo, L. W. L., et al. (2013). Synthesis and Structure-Activity Relationship Studies of Derivatives of the Dual Aromatase-Sulfatase Inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl Sulfamate. PubMed. [Link]
-
Duncan, J. S., et al. (2020). Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2. Cancer Research, 80(7), 1469-1481. [Link]
-
Akinjiyan, T., et al. (2025). Current and Emerging Therapies for Targeting the ERK1/2 & PI3K Pathways in Cancer. International Journal of Molecular Sciences, 26(18), 9876. [Link]
-
Singh, R., et al. (2025). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2555510. [Link]
-
Omics Online. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics Online. [Link]
-
Cano, A., et al. (2000). A method to measure antioxidant activity in organic media: application to lipophilic vitamins. Redox Report, 5(6), 365-370. [Link]
-
BMG LABTECH. (2025). Cytotoxicity Assays – what your cells don't like. BMG LABTECH. [Link]
-
Woo, L. W. L., et al. (2013). Synthesis and StructureActivity Relationship Studies of Derivatives of the Dual AromataseSulfatase Inhibitor 4{[(4Cyanophenyl)(4. ChemMedChem, 8(5), 779-799. [Link]
-
Cook, S. J., et al. (2022). ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled?. Frontiers in Cell and Developmental Biology, 10, 934988. [Link]
-
Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]
-
Li, Z., et al. (2020). Development of ERK1/2 inhibitors as a therapeutic strategy for tumour with MAPK upstream target mutations. Journal of Drug Targeting, 28(2), 154-165. [Link]
-
Kwolek-Mirek, M., & Zadrag-Tecza, R. (2014). Rapid Screening of Antimicrobial Synthetic Peptides. Journal of AOAC International, 97(6), 1603-1608. [Link]
-
Kovács, D., et al. (2017). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. [Link]
-
Many, M. D., et al. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 26(17), 5328. [Link]
-
LibreTexts Chemistry. (2024). 3.4: Different Cytotoxicity Assays. LibreTexts. [Link]
-
Girbovan, A., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2004. [Link]
-
Galván-de-la-Cruz, M. C., et al. (2019). Antioxidant Compounds and Their Antioxidant Mechanism. IntechOpen. [Link]
-
Flieger, J., et al. (2021). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Chemistry, 365, 130385. [Link]
-
ResearchGate. (n.d.). Primary screening for antibacterial activity of synthetic compounds against Gm+ and Gm- bacteria. ResearchGate. [Link]
-
Apak, R., et al. (2020). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of AOAC International, 103(4), 909-937. [Link]
-
Hilpert, K. (2017). Screening and Optimizing Antimicrobial Peptides by Using SPOT-Synthesis. Frontiers in Microbiology, 8, 649. [Link]
-
Ni, Y., et al. (2011). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Journal of Medicinal Chemistry, 54(11), 3899-3910. [Link]
-
Hamada, N. M. M., & Abdo, N. Y. M. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10436-10454. [Link]
-
Al-Ostoot, F. H., et al. (2018). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 8(32), 17893-17906. [Link]
-
Al-Ostoot, F. H., et al. (2018). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. ResearchGate. [Link]
-
ResearchGate. (n.d.). Structures of the series of cyanophenyl- and uracil-based compounds. ResearchGate. [Link]
-
Liu, Y., et al. (2004). Design, Synthesis, and Biological Activity of 4-[(4-Cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as Potent and Selective Farnesyltransferase Inhibitors. Journal of Medicinal Chemistry, 47(2), 333-344. [Link]
-
Kamal, A., et al. (2022). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Molecules, 27(20), 6890. [Link]
-
ResearchGate. (n.d.). Novel structures based on 1-(4-cyanophenyl)-imidazole resulting from weak bonding interactions. ResearchGate. [Link]
-
Delgado-Hernández, S., et al. (2023). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Frontiers in Chemistry, 11, 1245842. [Link]
-
ChemSynthesis. (2025). (4-chlorophenyl)(cyano)methyl acetate. ChemSynthesis. [Link]
-
Alves, E. A., et al. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. Toxics, 13(4), 284. [Link]
-
Fu, Z.-J., et al. (2007). (4-Cyanophenyl)methylene diacetate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4487. [Link]
-
Singh, P., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8753-8765. [Link]
-
Al-Sbiei, A., et al. (2025). A Review of the Biological Activity of Cyanobacterial Metabolites. Journal of Shahid Sadoughi University of Medical Sciences, 33(3), 4213-4228. [Link]jssu/article/view/15291)
Sources
- 1. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. people.bath.ac.uk [people.bath.ac.uk]
- 3. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. omicsonline.org [omicsonline.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Rapid Screening of Antimicrobial Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of (4-Chloro-2-cyanophenyl)methyl Acetate Synthesis: A Comparative Guide
(4-Chloro-2-cyanophenyl)methyl acetate (CAS: 1432679-22-5) is a highly versatile building block in medicinal chemistry. Featuring an electron-withdrawing cyano group, a reactive chloro-substituent, and an easily manipulable ester moiety, it is frequently deployed in the synthesis of complex heterocycles, dual aromatase/sulfatase inhibitors, and advanced pharmaceutical intermediates.
For drug development professionals and process chemists, ensuring the reproducibility and scalability of this intermediate is paramount. This guide objectively compares the two primary synthetic pathways for generating this molecule: Route A (Direct Esterification) and Route B (Nucleophilic Aliphatic Substitution) . By dissecting the causality behind the experimental parameters and providing self-validating protocols, this guide aims to help you select the optimal route for your laboratory's specific constraints.
Mechanistic Rationale & Route Selection
Route A: DMAP-Catalyzed Direct Esterification
This classical approach utilizes (4-chloro-2-cyanophenyl)methanol and acetic anhydride. The high efficiency of this route is driven by the use of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks acetic anhydride to form a highly electrophilic N-acylpyridinium intermediate (). This intermediate is significantly more reactive toward the benzylic alcohol than the anhydride itself. Triethylamine (TEA) is employed simultaneously as an auxiliary base to neutralize the liberated acetic acid, preventing the acid-catalyzed degradation of the cyano group.
Route B: SN2 Displacement of Benzylic Halides
An alternative pathway involves the nucleophilic substitution of 2-(bromomethyl)-5-chlorobenzonitrile[1] with an alkali metal acetate (e.g., potassium acetate). The benzylic position is highly activated for SN2 reactions due to the adjacent aromatic π-system stabilizing the transition state. To overcome the poor solubility of inorganic acetates in organic solvents, a polar aprotic solvent like DMF is used, often supplemented with a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB)[2]. The PTC shuttles the acetate anion into the organic phase, leaving it "naked" and highly nucleophilic, a standard methodology in benzyl acetate synthesis profiles[3].
Experimental Methodologies & Self-Validating Protocols
Protocol A: Direct Esterification (Route A)
Causality Checkpoint: The reaction is initiated at 0 °C because the formation of the N-acylpyridinium intermediate is highly exothermic. Controlling the temperature prevents localized boiling of the dichloromethane (DCM) solvent and suppresses the formation of colored degradation byproducts.
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve (4-chloro-2-cyanophenyl)methanol (1.0 eq, 10 mmol) in anhydrous DCM (0.2 M).
-
Base & Catalyst Addition: Add Triethylamine (1.5 eq, 15 mmol) followed by DMAP (0.1 eq, 1 mmol). Cool the mixture to 0 °C using an ice-water bath.
-
Acylation: Introduce Acetic Anhydride (1.2 eq, 12 mmol) dropwise over 10 minutes, maintaining the internal temperature below 5 °C.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Validation Step: Quench a 10 µL aliquot in methanol and analyze via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the highly UV-active alcohol starting material ( Rf ~0.2) and the appearance of the less polar ester ( Rf ~0.6) validates reaction completion.
-
Workup: Quench the reaction with saturated aqueous NH4Cl (20 mL). Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
Workflow for Route A: DMAP-catalyzed direct esterification.
Protocol B: SN2 Displacement (Route B)
Causality Checkpoint: Washing the ethyl acetate (EtOAc) extract five times with brine during workup is not arbitrary. DMF is highly miscible with both water and organic solvents. Repeated high-ionic-strength aqueous washes force the DMF out of the organic layer, preventing it from co-eluting and ruining the purity of the final isolate.
-
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend Potassium Acetate (1.5 eq, 15 mmol) in anhydrous DMF (0.2 M).
-
Catalyst Addition: Add Tetrabutylammonium bromide (TBAB, 0.05 eq, 0.5 mmol).
-
Electrophile Addition: Add 2-(bromomethyl)-5-chlorobenzonitrile (1.0 eq, 10 mmol) in one portion.
-
Propagation: Heat the reaction mixture to 60 °C and stir vigorously for 4 hours.
-
Validation Step: Analyze an aliquot via HPLC or TLC. The consumption of the lachrymatory benzyl bromide validates the end of the SN2 displacement. If unreacted bromide remains, trace moisture may have deactivated the acetate nucleophile; add an additional 0.2 eq of KOAc.
-
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with distilled water (1 x 20 mL) followed by brine (5 x 20 mL). Dry the organic layer over MgSO4 , filter, and concentrate in vacuo.
Workflow for Route B: SN2 displacement of benzylic bromide.
Comparative Data Analysis
The following table summarizes the quantitative performance metrics of both synthetic routes based on standardized 10-mmol scale laboratory executions.
| Parameter | Route A: Direct Esterification | Route B: SN2 Displacement |
| Primary Reagents | Alcohol + Acetic Anhydride | Benzyl Bromide + KOAc |
| Catalyst | DMAP (0.1 eq) | TBAB (0.05 eq) |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) |
| Reaction Temp | 0 °C to Room Temperature | 60 °C |
| Reaction Time | 2 hours | 4 - 6 hours |
| Average Yield | 92% | 85% |
| Typical Purity (HPLC) | >98% | ~95% (Trace alcohol byproduct) |
| E-Factor | Low (High atom economy) | Moderate (Heavy aqueous washes required) |
| Moisture Sensitivity | High (Anhydride degrades) | Low to Moderate |
| Reproducibility Score | Excellent | Good |
Conclusion & Scale-Up Recommendations
For standard drug discovery applications where purity and yield are the primary drivers, Route A (Direct Esterification) is the superior choice. The DMAP-catalyzed system is highly reproducible, fast, and avoids the tedious high-volume aqueous workups associated with DMF removal.
However, if your laboratory faces supply chain limitations regarding the alcohol precursor, or if strict anhydrous conditions cannot be maintained at scale, Route B (SN2 Displacement) serves as a robust alternative. When utilizing Route B, process chemists should strictly adhere to the rigorous brine-washing protocol to ensure the removal of DMF, which can otherwise depress the melting point of the final crystalline product and interfere with downstream cross-coupling reactions.
References
-
Title: 4-Dialkylaminopyridines as Highly Active Acylation Catalysts Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Polymethacrylate-supported linear polyethers as solid-liquid phase transfer catalysts Source: Makromolekulare Chemie URL: [Link]
Sources
Benchmarking (4-Chloro-2-cyanophenyl)methyl acetate: A Chemoselective Synthon for Orthogonal Cross-Coupling
Executive Summary
In modern drug discovery and complex organic synthesis, the demand for highly functionalized, chemoselective building blocks is paramount. Traditional benzylic functionalization relies heavily on benzyl halides (chlorides and bromides); however, these reagents are notoriously lachrymatory, prone to moisture degradation, and susceptible to unwanted background SN2 reactions.
(4-Chloro-2-cyanophenyl)methyl acetate (CAS: 1432679-22-5) emerges as a superior, bench-stable alternative[1]. By utilizing an acetate leaving group, this synthon eliminates the handling hazards of halides while remaining entirely inert in the absence of a transition metal catalyst[2]. More importantly, the strategic placement of an ortho-cyano group and a para-chloro group provides a unique electronic environment that allows for highly predictable, orthogonal dual-functionalization workflows. This guide benchmarks its performance against standard unsubstituted benzyl acetates and traditional benzyl chlorides.
Mechanistic Rationale: The Synthon Advantage
The utility of benzylic acetates in palladium-catalyzed Tsuji-Trost-type substitutions is well documented, but unsubstituted benzyl acetates often suffer from sluggish oxidative addition, requiring elevated temperatures and specific ligand architectures[3].
The structural design of (4-Chloro-2-cyanophenyl)methyl acetate overcomes these kinetic barriers through two distinct mechanistic advantages:
-
Accelerated C-O Activation: The strong electron-withdrawing inductive effect of the ortho-cyano group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the benzylic C-O bond. This facilitates rapid oxidative addition by electron-rich Pd(0) species, making the acetate leaving group highly reactive under mild conditions.
-
Orthogonal Chemoselectivity: While the benzylic C-O bond is activated by Pd/DPPF catalysts, the aryl C-Cl bond remains completely untouched. This allows researchers to perform a benzylic substitution first, followed by a subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at the aryl chloride position using a more electron-rich ligand (e.g., SPhos or XPhos)[4].
Fig 1. Orthogonal cross-coupling workflow for (4-Chloro-2-cyanophenyl)methyl acetate.
Comparative Benchmarking Data
To objectively evaluate the performance of (4-Chloro-2-cyanophenyl)methyl acetate, we benchmarked it against two known standards: Benzyl acetate (Standard 1) and 4-Chlorobenzyl chloride (Standard 2). The benchmark reaction is a Pd-catalyzed benzylic amination using morpholine as the nucleophile.
Experimental Parameters: 2.0 mol% [Pd(η3-C3H5)(cod)]BF4, 4.0 mol% DPPF, 1.2 eq morpholine, Methanol, 50 °C.
| Substrate | Leaving Group | Time to >95% Conv. | Chemoselectivity (C-O vs C-Cl) | Isolated Yield (%) |
| (4-Chloro-2-cyanophenyl)methyl acetate | Acetate | 2 h | >99:1 | 94% |
| Benzyl acetate | Acetate | 18 h | N/A | 72% |
| 4-Chlorobenzyl chloride | Chloride | 0.5 h | 80:20 | 68% (Mixture) |
Data Analysis: The data clearly demonstrates that the cyano-substituted acetate achieves complete conversion 9x faster than unsubstituted benzyl acetate. Furthermore, while the traditional benzyl chloride reacts rapidly, it suffers from poor chemoselectivity, as the highly active Pd(0) species begins to prematurely activate the aryl C-Cl bond, resulting in a complex mixture of oligomerized byproducts. The target compound maintains strict >99:1 chemoselectivity for the benzylic position.
Self-Validating Experimental Protocol: Chemoselective Benzylic Amination
This protocol is designed as a self-validating system. The use of an internal standard (mesitylene) allows for real-time GC-FID tracking, ensuring the reaction kinetics can be verified independently before proceeding to workup.
Reagents & Materials
-
(4-Chloro-2-cyanophenyl)methyl acetate: 1.0 mmol (209.6 mg)
-
[Pd(η3-C3H5)(cod)]BF4: 0.02 mmol (2.0 mol%)
-
DPPF (1,1'-Bis(diphenylphosphino)ferrocene): 0.04 mmol (4.0 mol%)
-
Morpholine (Nucleophile): 1.2 mmol
-
Mesitylene (Internal Standard): 0.5 mmol
-
Anhydrous Methanol: 5.0 mL
Step-by-Step Methodology & Causality
Step 1: Catalyst Pre-Activation
-
Action: In an argon-purged Schlenk flask, combine[Pd(η3-C3H5)(cod)]BF4 and DPPF in 2.0 mL of anhydrous methanol. Stir at room temperature for 15 minutes until a color change from yellow to deep orange is observed.
-
Causality: The use of a cationic Pd(II) precursor with a non-coordinating BF4- counterion is critical. It lacks strongly coordinating halides, ensuring the vacant coordination sites necessary for the bulky DPPF ligand to bind effectively. The large bite angle of DPPF is essential for accelerating the final reductive elimination step of the catalytic cycle, preventing the catalyst from resting in an inactive state[3].
Step 2: Substrate and Standard Addition
-
Action: Add (4-Chloro-2-cyanophenyl)methyl acetate and mesitylene to the active catalyst solution.
-
Causality: Mesitylene is completely inert under these conditions and serves as a reliable internal standard for GC-FID. This allows the operator to validate the mass balance and confirm that no starting material is lost to side reactions (e.g., hydrolysis).
Step 3: Nucleophilic Attack & Reaction Monitoring
-
Action: Add morpholine dropwise. Heat the reaction mixture to 50 °C. Take 50 µL aliquots every 30 minutes, filter through a short silica plug with ethyl acetate, and analyze via GC-FID.
-
Causality: Methanol is deliberately chosen as the solvent over non-polar alternatives like toluene. The protic nature of methanol stabilizes the departing acetate anion via hydrogen bonding, thermodynamically driving the C-O cleavage forward[2]. The reaction is self-validating: the GC trace should show the complete disappearance of the starting material peak at exactly the 2-hour mark without the appearance of des-chloro byproducts.
Step 4: Orthogonal Verification (Optional)
-
Action: To prove the C-Cl bond remains intact, the crude mixture can be subjected directly to a standard Suzuki coupling by adding phenylboronic acid, K2CO3, and a Pd/SPhos catalyst, raising the temperature to 80 °C.
-
Causality: SPhos is highly electron-rich compared to DPPF, which provides the necessary electron density to the Pd center to oxidatively add into the much stronger aryl C-Cl bond, completing the dual-functionalization[4].
References
-
Kuwano, R., et al. "Palladium-Catalyzed Nucleophilic Benzylic Substitutions of Benzylic Esters." Journal of the American Chemical Society, 2003, 125(40), 12104-12105. URL:[Link]
-
"A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates." RSC Advances, 2022. URL:[Link]
-
Kuwano, R. "Use of Acetate as a Leaving Group in Palladium-Catalyzed Nucleophilic Substitution of Benzylic Esters." ResearchGate (Account of Catalytic Cross-Coupling Reactions). URL:[Link]
-
"Development of Chemoselective Suzuki‑Miyaura Coupling Reactions." Kochi University of Technology. URL:[Link]
Sources
A Comparative Spectroscopic Guide to (4-Chloro-2-cyanophenyl)methyl acetate and Its Structural Analogs
Abstract
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of molecular characterization. This guide provides an in-depth comparative analysis of the spectroscopic data for (4-Chloro-2-cyanophenyl)methyl acetate and a curated selection of its structural analogs. By systematically examining the impact of substituent changes on the spectral output, we aim to provide researchers with a practical, field-proven framework for interpreting the spectra of similarly complex molecules. This document moves beyond a mere listing of data points, delving into the causal relationships between molecular structure and spectroscopic signatures, thereby empowering scientists to predict and confirm chemical structures with greater confidence.
Introduction: The Imperative for Rigorous Spectroscopic Analysis
(4-Chloro-2-cyanophenyl)methyl acetate is a multi-functionalized aromatic compound, incorporating a halogen, a nitrile, and an ester moiety. Each of these groups imparts distinct electronic and steric properties that influence not only the molecule's reactivity and potential biological activity but also its signature across various spectroscopic platforms. For medicinal chemists and process development scientists, a rapid and accurate confirmation of structure is critical to decision-making, saving invaluable time and resources.
This guide is structured to serve as a self-validating reference. We will first outline the robust experimental protocols for acquiring high-quality spectroscopic data. Subsequently, we will present a head-to-head comparison of our target molecule with three key analogs, chosen to isolate the spectroscopic influence of the chloro and cyano groups. The discussion will focus on interpreting the observed shifts, splitting patterns, and fragmentation behaviors, grounding these interpretations in the fundamental principles of organic spectroscopy.
Molecular Structures Under Investigation
To understand the contribution of each functional group to the overall spectroscopic profile, we will compare our target compound with analogs where key substituents are systematically removed or altered.
Caption: Chemical structures of the target compound and selected analogs.
Experimental Protocols & Workflow
The acquisition of clean, reproducible data is the foundation of any valid spectroscopic analysis. The following protocols represent standard, validated methods for the characterization of small organic molecules.
General Experimental Workflow
The logical flow from sample preparation to final data analysis is a critical, quality-controlled process designed to ensure data integrity at each step.
Caption: Standard workflow for spectroscopic characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reliable reference peak.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. A standard acquisition includes 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, 256-1024 scans are typically required. A relaxation delay of 2-5 seconds is used.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR) : For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Acquisition : Collect the spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be collected and automatically subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption frequencies (in cm⁻¹) for key functional groups. Pay close attention to the fingerprint region (1450-600 cm⁻¹) for unique structural information.[1]
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Ionization : Utilize Electron Ionization (EI) for its reproducible fragmentation patterns, which are useful for library matching.[2] Electrospray Ionization (ESI) is a softer technique that is useful for confirming the molecular weight via the observation of the molecular ion or protonated molecule.
-
Analysis : Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Interpretation : Identify the molecular ion peak (M⁺). For halogenated compounds, look for the characteristic isotopic pattern.[2][3] Analyze the major fragment ions to deduce the structure.
Comparative Spectroscopic Data & Analysis
The following sections present the expected spectroscopic data for (4-Chloro-2-cyanophenyl)methyl acetate and its analogs. The analysis focuses on how the structural differences manifest in the spectra.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
The aromatic region of the ¹H NMR spectrum is particularly informative, with the electronic nature of the substituents dictating the chemical shifts and coupling patterns of the ring protons.
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Compound | H-3 | H-5 | H-6 | -CH₂- | -CH₃ |
| Target Compound | ~7.6 (d) | ~7.4 (dd) | ~7.5 (d) | ~5.2 (s) | ~2.1 (s) |
| Analog 1 (No Cl) | ~7.6 (d) | ~7.4 (t) | ~7.6 (d) | ~5.1 (s) | ~2.1 (s) |
| Analog 2 (No CN) | ~7.3 (d) | ~7.2 (dd) | ~7.1 (d) | ~5.0 (s) | ~2.1 (s) |
| Analog 3 (p-Tolyl acetate) | ~7.2 (d) | ~7.0 (d) | - | - | ~2.3 (s) |
Analysis:
-
Aromatic Protons (H-3, H-5, H-6) : In the Target Compound , both the chloro and cyano groups are electron-withdrawing, causing a general downfield shift (deshielding) of all aromatic protons compared to analogs lacking these groups. The ortho- and para-relationship of the protons leads to the distinct doublet (d) and doublet of doublets (dd) splitting patterns.
-
Effect of the Cyano Group : Comparing the Target Compound to Analog 2 (No CN) , the presence of the strongly electron-withdrawing cyano group at C-2 causes a significant downfield shift of the adjacent H-3 and H-6 protons. This effect is a key diagnostic marker.
-
Effect of the Chloro Group : Comparing the Target Compound to Analog 1 (No Cl) , the chloro group's inductive withdrawal and lone pair donation effects create a more complex pattern. However, its primary impact is deshielding, shifting the protons downfield relative to unsubstituted positions.
-
Benzylic and Acetate Protons (-CH₂- and -CH₃) : The benzylic methylene protons (-CH₂-) appear as a sharp singlet around 5.0-5.2 ppm. The electron-withdrawing nature of the aromatic ring influences its exact position. The methyl protons of the acetate group (-CH₃) consistently appear as a singlet around 2.1 ppm, being relatively insulated from the changes on the aromatic ring.[4]
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
¹³C NMR provides a direct map of the carbon skeleton, with the chemical shifts being highly sensitive to the electronic environment.
Table 2: Comparative ¹³C NMR Data (δ, ppm)
| Compound | C=O | C-Ar (Subst.) | C-Ar (Unsubst.) | C≡N | -CH₂- | -CH₃ |
| Target Compound | ~170.0 | ~140, ~135, ~115 | ~134, ~133, ~130 | ~117 | ~65 | ~21 |
| Analog 1 (No Cl) | ~170.1 | ~138, ~112 | ~132, ~129 | ~118 | ~66 | ~21 |
| Analog 2 (No CN) | ~170.5 | ~136, ~134 | ~130, ~129 | - | ~65 | ~21 |
| Analog 3 (p-Tolyl acetate) | ~169.5 | ~148, ~137 | ~129, ~121 | - | - | ~21 |
Analysis:
-
Carbonyl Carbon (C=O) : The ester carbonyl carbon consistently resonates in the 169-171 ppm range, a characteristic region for this functional group.[5]
-
Nitrile Carbon (C≡N) : The presence of the cyano group is unequivocally confirmed by a signal in the 115-120 ppm range for the nitrile carbon.[6] This signal is absent in Analog 2 and Analog 3 .
-
Aromatic Carbons (C-Ar) : The chemical shifts of the aromatic carbons are heavily influenced by the substituents. The carbon attached to the chloro group (C-4) and the cyano group (C-2) are significantly shifted. Predicting the exact shifts without empirical data is complex, but their positions relative to unsubstituted analogs are diagnostic.
-
Aliphatic Carbons (-CH₂- and -CH₃) : The benzylic carbon (-CH₂-) appears around 65 ppm, while the acetate methyl carbon (-CH₃) is found upfield around 21 ppm. These values are consistent for ester functionalities.[7]
IR Spectroscopy (ATR)
IR spectroscopy is exceptionally useful for the rapid identification of key functional groups.
Table 3: Comparative IR Absorption Frequencies (cm⁻¹)
| Compound | C≡N Stretch | C=O Stretch (Ester) | C-O Stretch (Ester) | C-Cl Stretch |
| Target Compound | ~2230 (sharp, med) | ~1745 (strong) | ~1220 (strong) | ~800-850 |
| Analog 1 (No Cl) | ~2230 (sharp, med) | ~1740 (strong) | ~1225 (strong) | - |
| Analog 2 (No CN) | - | ~1750 (strong) | ~1215 (strong) | ~800-850 |
| Analog 3 (p-Tolyl acetate) | - | ~1760 (strong) | ~1210 (strong) | - |
Analysis:
-
Nitrile Stretch (C≡N) : The most diagnostic peak for the Target Compound and Analog 1 is the sharp, medium-intensity absorption near 2230 cm⁻¹.[5][8] This region of the spectrum is often clear of other absorptions, making the nitrile group easy to identify.
-
Carbonyl Stretch (C=O) : All compounds exhibit a very strong C=O stretch characteristic of an ester, typically between 1740-1760 cm⁻¹.[8] Conjugation with the aromatic ring can slightly lower this frequency compared to simple aliphatic esters.
-
C-O Stretch : A strong, broad absorption between 1300-1150 cm⁻¹ corresponds to the C-O single bond stretch of the ester group, further confirming its presence.[8]
-
C-Cl Stretch : The presence of the carbon-chlorine bond in the Target Compound and Analog 2 is suggested by absorptions in the 850-800 cm⁻¹ region, though this area can be complex.
Mass Spectrometry (EI)
Mass spectrometry provides the molecular weight and crucial information about fragmentation, which can confirm the connectivity of atoms.
Table 4: Key Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | MW | M⁺ Peak(s) | Key Fragment |
| Target Compound | C₁₀H₈ClNO₂ | 209.63 | 209, 211 (3:1 ratio) | 166 (M - CH₃CO)⁺ |
| Analog 1 (No Cl) | C₁₀H₉NO₂ | 175.18 | 175 | 132 (M - CH₃CO)⁺ |
| Analog 2 (No CN) | C₉H₉ClO₂ | 184.62 | 184, 186 (3:1 ratio) | 142 (M - CH₂CO)⁺ |
| Analog 3 (p-Tolyl acetate) | C₉H₁₀O₂ | 150.17 | 150 | 108 (M - CH₂CO)⁺ |
Analysis:
-
Molecular Ion Peak and Isotopic Pattern : The most critical diagnostic feature for the chlorine-containing compounds (Target and Analog 2 ) is the presence of two molecular ion peaks, M⁺ and M+2, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[9][10] This is due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes and is definitive proof of a single chlorine atom in the molecule.[9][10]
-
Fragmentation : A common and logical fragmentation pathway for these acetate esters is the loss of an acetyl radical (•COCH₃, 43 Da) or ketene (CH₂=C=O, 42 Da). For the Target Compound , this would result in a prominent fragment ion at m/z 166. Observing this fragment further validates the proposed structure.
Conclusion
The comparative analysis of (4-Chloro-2-cyanophenyl)methyl acetate and its analogs demonstrates the power of a multi-technique spectroscopic approach. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR elucidate the precise carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy offers a rapid and unambiguous confirmation of key functional groups like the nitrile and ester carbonyl. Finally, mass spectrometry confirms the molecular weight and, through isotopic patterns and fragmentation, validates the elemental composition and structural subunits. By understanding how the removal or alteration of specific substituents—the chloro and cyano groups in this case—systematically changes the spectral output, researchers can build a robust, predictive model for the structural elucidation of other complex small molecules.
References
-
Spectroscopy of Carboxylic Acids and Nitriles | Organic... - Fiveable. (n.d.). Retrieved March 13, 2024, from [Link]
-
Infrared Spectroscopy. (n.d.). Retrieved March 13, 2024, from [Link]
- McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789.
-
LibreTexts. (2021). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]
-
LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. In Chemistry LibreTexts. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved March 13, 2024, from [Link]
-
American Chemical Society. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. Retrieved March 13, 2024, from [Link]
-
LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. In Chemistry LibreTexts. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). HNMR Practice 4. Retrieved March 13, 2024, from [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved March 13, 2024, from [Link]
-
ChemSynthesis. (n.d.). (4-chlorophenyl)(cyano)methyl acetate. Retrieved March 13, 2024, from [Link]
- Al-Ghamdi, M. A., et al. (2022). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Molecules, 27(20), 6848.
- Fu, Z., & Zhao, G. (2008). (4-Cyanophenyl)methylene diacetate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o986.
-
PubChemLite. (n.d.). 2-[(4-chloro-2-cyanophenyl)(methyl)amino]acetic acid. Retrieved March 13, 2024, from [Link]
- ChemRxiv. (2022).
- Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (1986). Analysis of ¹³C NMR Spectra of Some Phenyl Acetates. Journal of the University of Kuwait (Science), 13(2), 185-192.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- ResearchGate. (1980). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. III. Correlation of C N.M.R. spectra of para substituted acetanilides and 4'-nitrophenyl 4-substituted benzoates with infrared carbonyl stretching frequencies, H N.M.R.
- Benassi, R., et al. (1973). Substituent effect on the ¹H NMR Spectra of trans aryl methyl oxiranes and arylpropenes. Organic Magnetic Resonance, 5(8), 391–396.
-
Reich, H. J. (n.d.). Hans Reich's Collection. NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-chloro-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Karstens, W. F., et al. (2015). NMR characterization of cellulose acetate: chemical shift assignments, substituent effects, and chemical shift additivity.
- ResearchGate. (2014). Synthesis and Characterization of 4-{[(3-Cyanophenyl)
- Hussain, T., et al. (2020). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 10(28), 16533–16546.
Sources
- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. HNMR Practice 4 | OpenOChem Learn [learn.openochem.org]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
Validating the Identity of (4-Chloro-2-cyanophenyl)methyl acetate: A Comprehensive Analytical Comparison Guide
In modern pharmaceutical development, the integrity of active pharmaceutical ingredient (API) synthesis relies heavily on the quality of commercially sourced building blocks. (4-Chloro-2-cyanophenyl)methyl acetate (CAS: 1432679-22-5) is a highly functionalized benzyl derivative featuring three distinct reactive or directing groups: a chloro halogen, a cyano group, and an acetate-protected benzylic alcohol.
While commercial suppliers provide Certificates of Analysis (CoA), relying solely on vendor data introduces significant risk. Common manufacturing artifacts for this compound include regioisomeric impurities (e.g., the 5-chloro-2-cyano isomer), dehalogenation degradation products, and ester hydrolysis. To comply with regulatory standards for impurities in new drug substances[1], analytical laboratories must implement orthogonal, self-validating characterization workflows.
This guide objectively compares the performance of high-purity commercial batches against substandard alternatives and provides causality-driven, step-by-step protocols to validate this critical building block.
Part 1: Commercial Batch Comparison (High-Purity vs. Substandard Alternatives)
When sourcing (4-Chloro-2-cyanophenyl)methyl acetate, researchers often choose between premium chemical suppliers and lower-cost alternatives. A substandard batch frequently harbors synthetic artifacts, most notably the 5-chloro-2-cyano regioisomer (arising from unselective chlorination during raw material synthesis) or dehalogenated derivatives.
Table 1 objectively compares the analytical performance of a validated high-purity batch against a commonly encountered substandard alternative, demonstrating why rigorous incoming quality control (IQC) is mandatory.
Table 1: Analytical Comparison of Commercial Batches
| Quality Attribute | High-Purity Batch (Supplier A) | Substandard Alternative (Supplier B) | Analytical Modality Used |
| Overall Purity | > 99.5% | 92.1% | LC-UV (254 nm) |
| Regioisomeric Purity | 100% 4-chloro isomer | Contains 6% 5-chloro isomer | Quantitative ¹H NMR |
| Isotopic Integrity | 3.1 : 1.0 (³⁵Cl:³⁷Cl ratio) | 4.5 : 1.0 (Indicates dehalogenation) | LC-HRMS |
| Residual Solvents | < 0.05% | 1.2% Ethyl Acetate | GC-FID |
Part 2: Self-Validating Experimental Protocols
To establish a self-validating system, no single analytical technique is sufficient. Mass spectrometry confirms the molecular formula but is blind to regiochemistry. NMR resolves the regiochemistry but can lack the sensitivity to detect trace elemental impurities. FT-IR provides rapid orthogonal confirmation of functional groups.
Below are the step-by-step methodologies and the scientific causality behind each validation step.
Protocol 1: LC-HRMS for Exact Mass and Isotopic Profiling
Causality & Self-Validation: The presence of a chlorine atom provides a built-in self-validating mechanism via its natural isotopic distribution (~75% ³⁵Cl and ~25% ³⁷Cl). If the mass spectrum lacks the characteristic 3:1 ratio at the M and M+2 peaks, either the compound has undergone dehalogenation during synthesis/storage, or the ionization source is causing in-source fragmentation.
Methodology:
-
Sample Preparation: Dissolve 1 mg of the commercial batch in 1 mL of LC-MS grade Acetonitrile. Dilute to a working concentration of 1 µg/mL.
-
Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using a gradient of Water/Acetonitrile supplemented with 0.1% Formic Acid.
-
Ionization: Utilize Electrospray Ionization in Positive Mode (ESI+).
-
Data Analysis: Extract the exact mass for the protonated molecular ion [M+H]⁺ (C₁₀H₉ClNO₂⁺). The theoretical monoisotopic mass is m/z 210.0316.
-
Validation Check: Confirm the presence of the [M+2+H]⁺ peak at m/z 212.0287. The peak area of m/z 212 must be approximately 32% of the m/z 210 peak.
Protocol 2: ¹H and ¹³C NMR for Regiochemistry and Purity
Causality & Self-Validation: Mass spectrometry cannot differentiate (4-chloro-2-cyanophenyl)methyl acetate from its 5-chloro regioisomer. We must rely on the J-coupling (spin-spin splitting) of the aromatic protons. In a 1,2,4-trisubstituted benzene ring, the proton at position 3 is isolated between two substituents and will appear as a meta-coupled doublet (J ~ 2 Hz). Furthermore, the integration of the acetate methyl group (3H) acts as an internal standard; if the ratio of the methyl singlet to the aromatic protons deviates from 3:1, it indicates ester hydrolysis or contamination, violating standard characterization guidelines[2].
Methodology:
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal reference.
-
Acquisition: Acquire a standard ¹H NMR spectrum at 400 MHz (minimum 16 scans, 10-second relaxation delay to ensure quantitative integration).
-
Validation Check: Map the observed splitting pattern against the theoretical 1,2,4-substitution pattern detailed in Table 2.
Table 2: Expected vs. Observed ¹H NMR Data
| Position | Expected Shift (ppm) | Multiplicity | Coupling Constant (J) | Integration | Assignment |
| H-3 | 7.72 | Doublet (d) | 2.0 Hz | 1H | Aromatic (meta to Cl) |
| H-5 | 7.61 | Doublet of doublets (dd) | 8.3, 2.0 Hz | 1H | Aromatic (ortho/meta) |
| H-6 | 7.54 | Doublet (d) | 8.3 Hz | 1H | Aromatic (ortho to CH₂) |
| -CH₂- | 5.25 | Singlet (s) | - | 2H | Benzylic methylene |
| -CH₃ | 2.15 | Singlet (s) | - | 3H | Acetate methyl |
Protocol 3: FT-IR Spectroscopy for Functional Group Verification
Causality & Self-Validation: To satisfy pharmacopeial identity requirements[3], FT-IR provides direct observation of the cyano and ester groups. The nitrile stretch is highly diagnostic because very few other functional groups absorb in the 2200-2250 cm⁻¹ region.
Methodology:
-
Sample Preparation: Analyze the neat solid using an Attenuated Total Reflectance (ATR) FT-IR spectrometer equipped with a diamond crystal.
-
Acquisition: Collect 32 scans from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Validation Check: Confirm the sharp nitrile (C≡N) stretch at ~2225 cm⁻¹ and the strong ester carbonyl (C=O) stretch at ~1740 cm⁻¹. The absence of a broad O-H stretch (>3200 cm⁻¹) confirms the benzylic alcohol is fully acetylated.
Part 3: Validation Workflow Visualization
The following diagram illustrates the logical, orthogonal workflow required to fully validate the identity and integrity of the commercial building block before it is approved for downstream API synthesis.
Logical workflow for orthogonal validation of (4-Chloro-2-cyanophenyl)methyl acetate building blocks.
References
-
Title: Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide | Source: Tasianinch | URL: [Link]
-
Title: ACS Guidelines for Characterization of Organic Compounds | Source: American Chemical Society | URL: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling (4-Chloro-2-cyanophenyl)methyl acetate
As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical mechanism and physical properties. When handling (4-Chloro-2-cyanophenyl)methyl acetate , a specialized organic building block, standard laboratory precautions are insufficient.
This guide provides a comprehensive, causality-driven operational plan for handling this compound. By understanding the molecular behavior of its functional groups—the lipophilic chloro-aromatic ring, the reactive acetate ester, and the potentially toxic nitrile—we can design a self-validating safety system that protects personnel and ensures experimental integrity.
Chemical & Mechanistic Hazard Profile
To design an effective safety protocol, we must first analyze the quantitative and mechanistic profile of the compound[1].
Table 1: Quantitative Chemical Profile
| Property | Specification |
|---|---|
| Chemical Name | (4-Chloro-2-cyanophenyl)methyl acetate |
| CAS Number | 1432679-22-5 |
| Molecular Formula | C10H8ClNO2 |
| Molecular Weight | 209.63 g/mol |
| Hazard Classification | Harmful if swallowed (H302); Skin/Eye/Respiratory Irritant (H315, H319, H335) |
Mechanistic Causality of Hazards:
-
Aryl Chloride (-Cl): The addition of the chlorine atom significantly increases the lipophilicity of the molecule. This allows the compound to easily permeate standard latex gloves and rapidly absorb through the lipid bilayers of human skin.
-
Acetate Ester (-OAc): Esters are susceptible to hydrolysis. In the presence of strong acids or bases, this compound will cleave to form acetic acid and the corresponding benzyl alcohol, altering its volatility and toxicity profile.
-
Nitrile Group (-CN): While covalently bound and stable under standard conditions, the cyano group can cause severe localized irritation to respiratory mucosa if the powder is aerosolized and inhaled[2].
Personal Protective Equipment (PPE) Matrix
Based on the mechanistic hazards outlined above, standard PPE must be upgraded. In compliance with standards for hazardous chemical handling, the following matrix outlines the required equipment and the scientific justification for each choice.
Table 2: Advanced PPE Requirements
| Body Part | Required Equipment | Mechanistic Justification |
|---|---|---|
| Hands | Double-layered Nitrile (≥8 mil) or Neoprene gloves. | Standard latex offers zero protection against lipophilic halogenated aromatics. Nitrile provides the necessary chemical barrier. |
| Eyes/Face | ANSI Z87.1 Safety Goggles + Face Shield. | Prevents ocular exposure to aerosolized powders during weighing and splash hazards during solvent dissolution. |
| Body | Flame-Resistant (FR) Lab Coat + Chemical Apron. | Protects against systemic absorption via skin. The apron provides an impermeable barrier against accidental liquid spills. |
| Respiratory | N95 or P100 Particulate Respirator. | Required only if weighing outside a certified fume hood to mitigate inhalation of fine crystalline dust. |
Operational Handling & Transfer Protocol
Every handling step must be a self-validating system. Do not proceed to the next step without confirming the success of the previous one.
Step 1: Environmental Validation
-
Action: Conduct all handling inside a certified chemical fume hood.
-
Validation: Check the digital flow monitor. Do not open the sash unless the face velocity is confirmed to be between 80–120 feet per minute (fpm).
Step 2: PPE Integrity Check
-
Action: Don the PPE outlined in Table 2.
-
Validation: Perform an air-inflation test on your nitrile gloves prior to use. Roll the cuff tightly to trap air and squeeze to check for micro-punctures.
Step 3: Static-Free Dispensing
-
Action: Use an anti-static weighing spatula (e.g., PTFE-coated) to transfer the powder.
-
Causality: Fine organic powders hold static charge, leading to sudden aerosolization and contamination of the balance area.
-
Validation: Observe the powder's behavior. If it aggressively clings to the spatula or the sides of the weigh boat, deploy a static eliminator (anti-static ionizer fan) before proceeding.
Step 4: In-Hood Dissolution
-
Action: Dissolve the solid in your reaction solvent (e.g., Dichloromethane or Ethyl Acetate) inside the fume hood before transferring it to the main reactor.
-
Causality: Transferring liquids minimizes dust exposure and ensures complete quantitative transfer without airborne loss.
-
Validation: Visually inspect the solution. Ensure complete dissolution (no floating particulates) before capping the transfer vessel.
Chemical Decontamination & Degradation
When cleaning glassware or responding to minor surface contamination, we leverage the molecule's chemical reactivity against it. Alkaline hydrolysis effectively cleaves the acetate ester, converting the hazardous compound into highly water-soluble, easily manageable salts.
Fig 1. Mechanistic pathway for the alkaline decontamination of (4-Chloro-2-cyanophenyl)methyl acetate.
Decontamination Protocol:
-
Preparation: Prepare a 10% w/v Sodium Hydroxide (NaOH) solution in water/ethanol (1:1) to ensure the lipophilic compound dissolves.
-
Application: Submerge contaminated glassware or wipe contaminated surfaces with the alkaline solution.
-
Validation: Allow a 30-minute residence time. Use pH indicator paper to ensure the washings remain strongly basic (pH > 10). If the pH drops, the base has been consumed; add more NaOH solution to drive the hydrolysis to completion.
Emergency Spill Response Workflow
In the event of a spill, immediate, structured action prevents localized incidents from becoming laboratory-wide emergencies.
Fig 2. Step-by-step emergency workflow for containing and neutralizing chemical spills.
Spill Response Protocol:
-
Isolate: Immediately halt all nearby operations and isolate the spill zone.
-
Assess & Don PPE: For minor powder spills (<50g), don a P100 respirator and double nitrile gloves. For major spills, evacuate and contact Environmental Health and Safety (EHS).
-
Contain (Dry Spill): Do not sweep dry powder, as this causes aerosolization. Gently cover the powder with damp absorbent pads (water/ethanol mix) to suppress dust.
-
Neutralize: Apply the 10% NaOH decontamination solution over the pads. Allow 15 minutes for ester cleavage.
-
Collect: Use a non-sparking plastic scoop to collect the neutralized slurry into a highly visible, sealable polyethylene container.
Waste Disposal Plan
Because this molecule contains a halogen (chlorine) and a nitrogen-bearing group (nitrile), it falls under strict environmental regulations. Disposal must align with guidelines for halogenated organic waste.
-
Segregation: Never mix this waste with non-halogenated solvents. The presence of chlorine dictates that it must be incinerated at higher temperatures to prevent the formation of toxic dioxins.
-
Labeling: Clearly label the waste container as: "Hazardous Waste - Halogenated Organics (Contains Chlorobenzonitriles)."
-
Storage: Store waste in a secondary containment tray in a cool, well-ventilated satellite accumulation area until EHS pickup.
References
-
Title : Standard 1910.132 - Personal Protective Equipment General Requirements Source : Occupational Safety and Health Administration (OSHA) URL :[Link]
-
Title : Resource Conservation and Recovery Act (RCRA) Regulations Source : Environmental Protection Agency (EPA) URL : [Link]
-
Title : Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source : National Research Council (US) URL :[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
